molecular formula C10H7BrO2 B1332053 1-(5-Bromo-1-benzofuran-2-yl)ethanone CAS No. 38220-75-6

1-(5-Bromo-1-benzofuran-2-yl)ethanone

Cat. No.: B1332053
CAS No.: 38220-75-6
M. Wt: 239.06 g/mol
InChI Key: YPIQPBGNNXXKNI-UHFFFAOYSA-N
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Description

1-(5-Bromo-1-benzofuran-2-yl)ethanone is a useful research compound. Its molecular formula is C10H7BrO2 and its molecular weight is 239.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(5-bromo-1-benzofuran-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO2/c1-6(12)10-5-7-4-8(11)2-3-9(7)13-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPIQPBGNNXXKNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(O1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90351639
Record name 1-(5-Bromo-1-benzofuran-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38220-75-6
Record name 1-(5-Bromo-1-benzofuran-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"synthesis of 1-(5-Bromo-1-benzofuran-2-yl)ethanone from 5-bromo-salicylaldehyde"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(5-Bromo-1-benzofuran-2-yl)ethanone, a valuable intermediate in the development of novel therapeutic agents. Benzofuran derivatives are known to exhibit a wide range of biological activities, including antifungal, anti-inflammatory, and antitumor properties. This document outlines the primary synthetic route starting from 5-bromo-salicylaldehyde, including a detailed experimental protocol, and relevant chemical data.

Synthetic Pathway Overview

The synthesis of this compound from 5-bromo-salicylaldehyde is typically achieved through a one-pot reaction involving an O-alkylation followed by an intramolecular aldol condensation and dehydration. The phenolic hydroxyl group of 5-bromo-salicylaldehyde is first alkylated with chloroacetone in the presence of a base. The resulting intermediate then undergoes an intramolecular cyclization to form the benzofuran ring system.

Below is a diagram illustrating the overall synthetic workflow.

cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_process Reaction & Purification cluster_product Final Product A 5-Bromo-salicylaldehyde D One-Pot Synthesis: O-Alkylation & Intramolecular Cyclization A->D B Chloroacetone B->D C Base (e.g., KOH, K2CO3) Solvent (e.g., Methanol, Acetone) Reflux C->D E Work-up & Purification (e.g., Filtration, Recrystallization) D->E F This compound E->F

Caption: Synthetic workflow for this compound.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound from 5-bromo-salicylaldehyde. The following protocol is a synthesis of information from established literature.[1][2]

Materials:

  • 5-Bromosalicylaldehyde

  • Chloroacetone

  • Potassium Hydroxide (KOH) or Potassium Carbonate (K₂CO₃)

  • Methanol or Acetone

  • Ethanol (for recrystallization)

  • Dimethylformamide (DMF) (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 5-bromo-salicylaldehyde in methanol.

  • To this solution, add chloroacetone.

  • Slowly add a solution of potassium hydroxide in methanol to the reaction mixture.

  • Heat the mixture to reflux and maintain for approximately 2 hours.[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water.

  • The solid product that precipitates is collected by filtration.

  • Wash the solid with water and dry.

  • For further purification, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/DMF solution.[1]

Reaction Mechanism

The reaction proceeds in two main stages as depicted in the diagram below.

G cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Intramolecular Cyclization 5-Bromo-salicylaldehyde 5-Bromo-salicylaldehyde Phenoxide Ion Phenoxide Ion 5-Bromo-salicylaldehyde->Phenoxide Ion + Base (-H+) Intermediate Intermediate Phenoxide Ion->Intermediate + Chloroacetone (-Cl-) Cyclized Intermediate Cyclized Intermediate Intermediate->Cyclized Intermediate Base (-H+) (Aldol Condensation) This compound This compound Cyclized Intermediate->this compound -H2O (Dehydration)

Caption: Reaction mechanism for the synthesis of the target compound.

Quantitative Data

The following table summarizes the key quantitative data for the starting material and the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
5-BromosalicylaldehydeC₇H₅BrO₂201.02Solid
This compoundC₁₀H₇BrO₂239.07Solid

Crystal data for this compound has been reported as orthorhombic with cell parameters a = 10.8301 (2) Å, b = 7.4630 (1) Å, and c = 21.7213 (3) Å.[1]

Characterization Data

The structure of the synthesized this compound can be confirmed by standard analytical techniques. While a comprehensive dataset is not available in a single source, typical characterization would involve:

  • ¹H NMR: To confirm the presence of aromatic, furan, and acetyl protons.

  • ¹³C NMR: To identify the number of unique carbon environments.

  • Mass Spectrometry: To confirm the molecular weight of the compound.

  • FT-IR Spectroscopy: To identify key functional groups such as the carbonyl group of the ketone.

Further derivatization, such as the formation of an oxime, has been used for crystal structure determination.[3]

Conclusion

The synthesis of this compound from 5-bromo-salicylaldehyde is a well-established and efficient method. This guide provides a solid foundation for researchers to reproduce this synthesis in a laboratory setting. The resulting compound serves as a crucial building block for the synthesis of more complex benzofuran derivatives with potential applications in drug discovery and development.

References

Crystal Structure of 1-(5-Bromo-1-benzofuran-2-yl)ethanone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 1-(5-Bromo-1-benzofuran-2-yl)ethanone, a compound of interest in medicinal chemistry due to the diverse biological activities associated with the benzofuran scaffold. This document outlines the precise three-dimensional arrangement of atoms, details the experimental procedures used for its determination, and explores potential biological signaling pathways influenced by this class of molecules.

Crystallographic Data and Structure Refinement

The crystal structure of this compound was determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group Pbca. The crystal data and refinement statistics are summarized in Table 1, providing key parameters that define the unit cell and the quality of the structural model.

Table 1: Crystal Data and Structure Refinement for this compound [1][2]

ParameterValue
Empirical FormulaC₁₀H₇BrO₂
Formula Weight239.07
Temperature100 K
Wavelength0.71073 Å
Crystal SystemOrthorhombic
Space GroupPbca
Unit Cell Dimensions
a10.8301 (2) Å
b7.4630 (1) Å
c21.7213 (3) Å
α90°
β90°
γ90°
Volume1755.62 (5) ų
Z8
Density (calculated)1.808 Mg/m³
Absorption Coefficient4.64 mm⁻¹
F(000)944
Data Collection and Refinement
Theta range for data collection3.65 to 25.50°
Reflections collected43601
Independent reflections3331 [R(int) = 0.038]
Completeness to theta = 25.50°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters3331 / 0 / 119
Goodness-of-fit on F²1.04
Final R indices [I>2sigma(I)]R1 = 0.024, wR2 = 0.058
R indices (all data)R1 = 0.032, wR2 = 0.060
Largest diff. peak and hole0.47 and -0.28 e.Å⁻³

Molecular and Supramolecular Structure

The molecule is approximately planar, with the root-mean-square deviation of the non-hydrogen atoms from the mean plane being 0.057 Å.[1][2] In the crystal, molecules are linked by C—H···O hydrogen bonds, forming chains that propagate along the[3] direction.[1][2]

A related structure, the oxime derivative this compound oxime, has also been characterized.[4] This derivative crystallizes in the monoclinic space group P2₁/n. In its crystal structure, molecules form inversion dimers through O—H···N hydrogen bonds, creating R₂²(6) ring motifs.[4] Additionally, very weak aromatic π–π stacking interactions are observed.[4]

Experimental Protocols

Synthesis and Crystallization

The title compound was synthesized by heating 5-bromosalicylaldehyde with chloroacetone in the presence of potassium hydroxide in methanol for two hours.[1][2] Single crystals suitable for X-ray diffraction were obtained.

The experimental workflow for the synthesis and crystal structure determination is outlined in the diagram below.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_xray X-ray Diffraction cluster_structure Structure Solution & Refinement start Starting Materials (5-bromosalicylaldehyde, chloroacetone, KOH, Methanol) reaction Heating for 2h start->reaction product Crude Product (this compound) reaction->product crystallization Single Crystal Growth product->crystallization crystal Single Crystal Selection crystallization->crystal data_collection Data Collection (Bruker SMART APEXII DUO) crystal->data_collection solve Structure Solution (SHELXTL) data_collection->solve refine Structure Refinement (SHELXTL) solve->refine end end refine->end Final Crystal Structure

Experimental workflow for crystal structure determination.
X-ray Data Collection, Structure Solution, and Refinement

Data for this compound were collected on a Bruker SMART APEXII DUO CCD diffractometer using Mo Kα radiation.[1] A multi-scan absorption correction was applied using SADABS.[1] The structure was solved and refined using the SHELXTL software package.[2] All hydrogen atoms were positioned geometrically and refined using a riding model.[1][2]

For the oxime derivative, data were collected on a Bruker APEXII diffractometer.[4] The structure was solved with SHELXS97 and refined with SHELXL97.[4]

Biological Context and Potential Signaling Pathways

Benzofuran derivatives are known to exhibit a wide range of biological activities, including antifungal, anti-inflammatory, and anticancer properties.[2]

Anti-inflammatory Activity and the NF-κB and MAPK Signaling Pathways

Several studies have highlighted the anti-inflammatory potential of benzofuran derivatives. A proposed mechanism of action involves the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways. These pathways are critical regulators of the inflammatory response.

In lipopolysaccharide (LPS)-stimulated macrophages, certain benzofuran hybrids have been shown to inhibit the phosphorylation of key signaling proteins, thereby down-regulating the production of pro-inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).

The diagram below illustrates the potential inhibitory effect of a benzofuran derivative on the NF-κB and MAPK signaling pathways.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK TLR4->ERK activates JNK JNK TLR4->JNK activates p38 p38 TLR4->p38 activates IKK IKKα/β TLR4->IKK activates DNA DNA ERK->DNA JNK->DNA p38->DNA IkB IκBα IKK->IkB phosphorylates p65 p65 IkB->p65 releases NFkB NF-κB (p65/p50) p50 p50 NFkB->DNA translocates to ProInflammatory Pro-inflammatory Genes (COX-2, TNF-α, IL-6) DNA->ProInflammatory transcription Benzofuran Benzofuran Derivative Benzofuran->ERK Benzofuran->JNK Benzofuran->p38 Benzofuran->IKK inhibits

Inhibition of NF-κB and MAPK pathways by a benzofuran derivative.

Conclusion

The crystal structure of this compound has been elucidated, providing valuable insights into its solid-state conformation and intermolecular interactions. This structural information, combined with the known biological activities of the benzofuran scaffold, offers a foundation for the rational design of novel therapeutic agents. The potential modulation of key inflammatory signaling pathways, such as NF-κB and MAPK, by benzofuran derivatives highlights a promising avenue for the development of new anti-inflammatory drugs. Further investigation into the structure-activity relationships of this class of compounds is warranted to optimize their pharmacological profiles.

References

Spectroscopic and Biological Insights into 1-(5-Bromo-1-benzofuran-2-yl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, spectroscopic properties, and potential biological activities of the compound 1-(5-Bromo-1-benzofuran-2-yl)ethanone. While experimentally derived spectra for this specific molecule are not widely published, this document compiles known synthetic methods and contextual biological data from closely related analogs to offer valuable insights for research and development.

Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following tables present predicted spectroscopic data based on its chemical structure. These predictions are intended to serve as a reference for researchers undertaking the synthesis and characterization of this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~7.8d1HH-4
~7.6dd1HH-6
~7.5d1HH-7
~7.4s1HH-3
~2.6s3H-COCH₃

Predicted in CDCl₃ at 400 MHz. Chemical shifts are referenced to TMS (0.00 ppm). Coupling constants (J) are not predicted.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmCarbon Assignment
~189C=O
~155C-7a
~152C-2
~130C-3a
~128C-6
~125C-4
~117C-5
~115C-3
~113C-7
~28-CH₃

Predicted in CDCl₃ at 100 MHz.

Table 3: Predicted Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)Functional Group Assignment
~3100-3000C-H stretch (aromatic)
~1680C=O stretch (ketone)
~1600, 1450C=C stretch (aromatic)
~1250C-O-C stretch (benzofuran)
~800C-Br stretch
Table 4: Predicted Mass Spectrometry Data
m/zInterpretation
238/240[M]⁺ isotopic pattern for one bromine atom
223/225[M-CH₃]⁺
195/197[M-COCH₃]⁺
154[M-Br-CO]⁺

Experimental Protocols

The synthesis of this compound can be achieved through the reaction of 5-bromosalicylaldehyde with chloroacetone.[1]

Materials:

  • 5-Bromosalicylaldehyde

  • Chloroacetone

  • Potassium hydroxide (KOH)

  • Methanol (MeOH)

  • Distilled water

  • Standard laboratory glassware and apparatus for heating and filtration

Procedure:

  • A solution of potassium hydroxide is prepared by dissolving it in methanol.

  • 5-Bromosalicylaldehyde is added to the methanolic KOH solution.

  • Chloroacetone is then added to the reaction mixture.

  • The mixture is heated under reflux for approximately 2 hours.

  • After cooling, the reaction mixture is poured into ice-cold water to precipitate the product.

  • The solid product is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up and Purification 5-Bromosalicylaldehyde 5-Bromosalicylaldehyde Reaction_Mixture Reaction Mixture in Methanol 5-Bromosalicylaldehyde->Reaction_Mixture Chloroacetone Chloroacetone Chloroacetone->Reaction_Mixture KOH KOH KOH->Reaction_Mixture Methanol Methanol Methanol->Reaction_Mixture Reflux Heating under Reflux (2h) Reaction_Mixture->Reflux Precipitation Precipitation in Ice Water Reflux->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization (Ethanol) Filtration->Recrystallization Final_Product This compound Recrystallization->Final_Product

Synthetic Workflow for this compound.

Biological Activity and Signaling Pathways

Benzofuran derivatives are recognized for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Specifically, brominated benzofuran derivatives have shown notable potential as anticancer agents.

While the specific biological activity of this compound has not been extensively reported, studies on analogous compounds suggest that it may exhibit significant cytotoxicity against various cancer cell lines. The proposed mechanisms of action for similar bromobenzofuran compounds often involve the induction of apoptosis (programmed cell death) and the inhibition of key cellular signaling pathways that are critical for tumor progression.

One such potential pathway is the RAS/RAF/MEK/ERK signaling cascade, which is frequently hyperactivated in many cancers, leading to uncontrolled cell proliferation and survival. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation and Survival ERK->Proliferation_Survival Apoptosis Apoptosis Compound 1-(5-Bromo-1-benzofuran- 2-yl)ethanone Compound->RAF Inhibition Compound->MEK Inhibition Compound->Apoptosis Induction

Potential Anticancer Signaling Pathway Inhibition.

This diagram illustrates a potential mechanism where this compound could inhibit the RAS/RAF/MEK/ERK pathway, thereby suppressing cell proliferation and inducing apoptosis. This is a speculative model based on the activities of related bromobenzofuran compounds. Further research is necessary to elucidate the precise molecular targets and mechanisms of action for this specific molecule.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-(5-Bromo-1-benzofuran-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(5-Bromo-1-benzofuran-2-yl)ethanone is a halogenated derivative of benzofuran, a heterocyclic organic compound with a structure composed of a fused benzene and furan ring. Benzofuran and its derivatives are of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development, due to their wide range of biological activities. These activities include potential anticancer, anti-inflammatory, and anticonvulsant properties. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, along with experimental protocols for its synthesis and analysis, and an exploration of its potential biological significance.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are critical parameters in drug design and development.

Table 1: Physicochemical Data for this compound
PropertyValueSource
Molecular Formula C₁₀H₇BrO₂[1]
Molecular Weight 239.07 g/mol [1]
Appearance Colourless blocks[1]
Melting Point Not explicitly reported. See Table 2 for related compounds.
Boiling Point Data not available.
Solubility Soluble in ethanol and DMF.[1] Further data not available.
pKa Data not available.
Comparative Physicochemical Data
Table 2: Melting Points of Related Benzofuran Derivatives
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethanoneC₁₂H₁₂O₃204.2293–96[2]
1-(4,6-Dimethoxy-3-methyl-1-benzofuran-2-yl)ethanoneC₁₃H₁₄O₄234.25115–118[2]
1-[3-(Bromomethyl)-5-methoxy-1-benzofuran-2-yl]ethanoneC₁₂H₁₁BrO₃283.12103–106[2]
1-[3-(Bromomethyl)-4,6-dimethoxy-1-benzofuran-2-yl]ethanoneC₁₃H₁₃BrO₄313.14132–136[2]
1-[5-Bromo-3-(bromomethyl)-4,6-dimethoxy-1-benzofuran-2-yl]ethanoneC₁₃H₁₂Br₂O₄392.04165–171[2]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound has been described and involves the reaction of 5-bromosalicylaldehyde with chloroacetone.[1]

Reaction Scheme:

Synthesis 5-Bromosalicylaldehyde 5-Bromosalicylaldehyde Reaction Heating 5-Bromosalicylaldehyde->Reaction Chloroacetone Chloroacetone Chloroacetone->Reaction KOH, Methanol KOH, Methanol KOH, Methanol->Reaction This compound This compound Reaction->this compound 2 hours

Caption: Synthesis of this compound.

Detailed Protocol:

  • A mixture of 5-bromosalicylaldehyde and chloroacetone is prepared.

  • Potassium hydroxide (KOH) is added to the mixture in a methanol solvent.

  • The reaction mixture is heated for 2 hours.

  • The resulting product, this compound, is then isolated.

  • Purification can be achieved by slow evaporation from an ethanol/DMF solution to yield colorless blocks.[1]

Analytical Characterization

The structural confirmation of this compound and related compounds typically involves a combination of spectroscopic techniques.

Workflow for Analytical Characterization:

Analysis cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis Synthesized Compound Synthesized Compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesized Compound->NMR MS Mass Spectrometry (HRMS) Synthesized Compound->MS IR Infrared Spectroscopy Synthesized Compound->IR Structural_Elucidation Structural Elucidation NMR->Structural_Elucidation MS->Structural_Elucidation IR->Structural_Elucidation

Caption: Workflow for the analytical characterization of benzofuran derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the chemical structure of the molecule by providing information about the hydrogen and carbon atoms and their connectivity. For similar benzofuran derivatives, ¹H NMR spectra are typically recorded at 300 MHz in CDCl₃.[2]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the compound, confirming its elemental composition.[2]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as the carbonyl group of the ethanone moiety.

Biological Activity and Signaling Pathways

Benzofuran derivatives have been reported to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.

Potential Therapeutic Applications:
  • Anticancer Activity: Various benzofuran derivatives have demonstrated cytotoxic effects against different cancer cell lines.[2]

  • Anti-inflammatory Effects: Some benzofuran compounds have shown anti-inflammatory properties.

  • Anticonvulsant and Antihistaminic Activities: These activities have also been associated with the benzofuran core structure.[1]

Involvement in Signaling Pathways:

While direct experimental evidence for the effect of this compound on specific signaling pathways is limited, studies on structurally related compounds suggest potential mechanisms of action.

Potential Signaling Pathways Modulated by Benzofuran Derivatives:

SignalingPathways cluster_pathways Potential Target Signaling Pathways Benzofuran_Derivative 1-(5-Bromo-1-benzofuran- 2-yl)ethanone (Hypothesized) mTOR mTOR Benzofuran_Derivative->mTOR NF_kB NF-κB Benzofuran_Derivative->NF_kB MAPK MAPK Benzofuran_Derivative->MAPK Cell_Growth_Proliferation Cell_Growth_Proliferation mTOR->Cell_Growth_Proliferation Regulates Inflammation_Immunity Inflammation_Immunity NF_kB->Inflammation_Immunity Regulates Stress_Response_Apoptosis Stress_Response_Apoptosis MAPK->Stress_Response_Apoptosis Regulates

Caption: Hypothesized signaling pathways modulated by this compound.

  • mTOR Signaling Pathway: Some benzofuran derivatives have been identified as inhibitors of the mammalian target of rapamycin (mTOR) signaling pathway, which is a key regulator of cell growth, proliferation, and survival.

  • NF-κB Signaling Pathway: The nuclear factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory responses. A related compound, 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone, has been shown to suppress pro-inflammatory responses by blocking the NF-κB signaling pathway.[3]

  • MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and plays a role in inflammation and cancer. The aforementioned related bromo-acetophenone derivative also demonstrated inhibition of the MAPK signaling pathway.[3]

Conclusion

This compound is a compound with significant potential for further investigation, particularly in the context of drug discovery. While a foundational set of physicochemical data is available, further experimental determination of properties such as its precise melting point, boiling point, and solubility in various solvents would be highly beneficial for its practical application. Moreover, detailed studies to elucidate its specific mechanisms of action and its effects on key signaling pathways, such as mTOR, NF-κB, and MAPK, are warranted to fully understand its therapeutic potential. This technical guide serves as a valuable resource for researchers embarking on studies involving this promising benzofuran derivative.

References

A Technical Guide to the Biological Activities of Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzofuran, a heterocyclic compound consisting of fused benzene and furan rings, represents a privileged scaffold in medicinal chemistry. Its derivatives, both naturally occurring and synthetic, exhibit a remarkable breadth of biological activities, making them a focal point for the discovery of new therapeutic agents.[1][2][3][4] This guide provides a detailed overview of the significant pharmacological properties of benzofuran derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory activities. It includes summarized quantitative data, detailed experimental protocols, and visualizations of key biological pathways and research workflows to support ongoing research and development efforts.

Anticancer Activity

Benzofuran derivatives have emerged as potent anticancer agents, demonstrating significant cytotoxic effects against a wide array of human cancer cell lines.[2][4][5] Their mechanisms of action are diverse and often multifaceted, involving the induction of apoptosis, disruption of the cell cycle, and inhibition of critical signaling pathways that are dysregulated in cancer, such as the mTOR pathway and tubulin polymerization.[5][6][7]

Quantitative Data: In Vitro Anticancer Activity

The cytotoxic potential of various benzofuran derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values. The following table collates data from several studies, showcasing the potency of these compounds against different cancer cell lines.

Compound/Derivative ClassCancer Cell LineIC₅₀ (µM)Reference(s)
3-Amidobenzofuran (28g)MDA-MB-231 (Breast)3.01[5]
3-Amidobenzofuran (28g)HCT-116 (Colon)5.20[5]
Oxindole-Benzofuran (22f)MCF-7 (Breast)2.27[5]
Oxindole-Benzofuran (22d)MCF-7 (Breast)3.41[5]
Bromo-derivative (14c)HCT-116 (Colon)3.27[5]
Benzofuran-Chalcone (4n)HeLa (Cervical)3.18[8]
Benzofuran-Chalcone (4q)HeLa (Cervical)4.95[8]
Benzofuran-Chalcone (4g)HCC1806 (Breast)5.93[8]
Halogenated Derivative (1)HL60 (Leukemia)0.1[9]
Halogenated Derivative (1)K562 (Leukemia)5.0[9]
Dipiperazine Derivative (8c)A549 (Lung)0.12[10]
Dipiperazine Derivative (8d)A549 (Lung)0.43[10]
mTOR Inhibitor (30b)SQ20B (Head & Neck)0.46[6][11]
Signaling Pathway Visualization: Apoptosis Induction

Many benzofuran derivatives exert their anticancer effects by triggering programmed cell death, or apoptosis. This is often achieved by modulating the expression of key regulatory proteins in the Bcl-2 family and activating the caspase cascade. The diagram below illustrates a simplified pathway of apoptosis induction.

G cluster_0 Benzofuran Derivative cluster_1 Mitochondrial Pathway Benzofuran Benzofuran Derivative Bax Bax (Pro-apoptotic) Benzofuran->Bax Activates Bcl2 Bcl-2 (Anti-apoptotic) Benzofuran->Bcl2 Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified mitochondrial pathway of apoptosis induced by benzofuran derivatives.
Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of chemical compounds.[12]

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of the benzofuran derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[13][14]

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C with 5% CO₂.[13][15]

  • MTT Addition: Following incubation, add 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well. Incubate for an additional 2-4 hours.[14][16] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[12]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solvent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[16] The plate can be placed on an orbital shaker for about 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm. A reference wavelength of 630 nm can be used to correct for background absorbance.

  • Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC₅₀ value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

Antimicrobial Activity

Derivatives of the benzofuran scaffold have demonstrated significant activity against a broad spectrum of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as various fungal species.[17][18] Their efficacy makes them promising candidates for the development of new antimicrobial agents to combat the growing challenge of antibiotic resistance.

Quantitative Data: In Vitro Antimicrobial Activity

The antimicrobial potency is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits microbial growth.

Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference(s)
Benzofuran Amide (6a, 6b, 6f)B. subtilis, S. aureus, E. coli6.25
Aza-benzofuran (1)S. typhimurium, S. aureus12.5
Aza-benzofuran (1)E. coli25[19]
Oxa-benzofuran (6)P. italicum, C. musae12.5 - 25[19]
Hydrophobic AnalogsS. aureus, MRSA, B. subtilis0.39 - 3.12[20]
Ketoxime Derivative (38)S. aureus0.039[18]
Ketoxime DerivativesC. albicans0.625 - 2.5[18]
Experimental Workflow Visualization

The process of discovering and evaluating new antimicrobial agents follows a structured workflow, from initial synthesis to lead compound identification.

G sub_start Synthesis of Benzofuran Derivatives sub_char Structural Characterization (NMR, MS, IR) sub_start->sub_char sub_screen Primary Antimicrobial Screening (e.g., Agar Well Diffusion) sub_char->sub_screen sub_quant Quantitative Analysis (MIC Determination) sub_screen->sub_quant Active Compounds sub_lead Lead Compound Identification sub_quant->sub_lead

Caption: General workflow for antimicrobial screening of benzofuran derivatives.
Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique for the preliminary screening of antimicrobial activity.[21][22][23][24]

  • Media Preparation and Inoculation: Prepare Mueller-Hinton agar and pour it into sterile Petri plates. Once solidified, inoculate the entire surface of the agar with a standardized microbial suspension (e.g., 0.5 McFarland standard) using a sterile swab to create a uniform lawn of growth.[21][25]

  • Well Creation: Aseptically punch wells (typically 6 mm in diameter) into the inoculated agar using a sterile cork borer.[22]

  • Sample Addition: Carefully add a fixed volume (e.g., 100 µL) of the test benzofuran derivative (dissolved in a suitable solvent like DMSO) into each well.[22] A negative control (solvent alone) and a positive control (a standard antibiotic) should be included on each plate.[25]

  • Pre-diffusion: Allow the plates to stand for a period (e.g., 30 minutes to 1 hour) at room temperature or 4°C to permit the diffusion of the compound from the well into the agar medium.[22]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 28°C for 48 hours for fungi).[22][25]

  • Measurement and Interpretation: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters (mm). A larger zone of inhibition indicates greater antimicrobial activity.[25]

Anti-inflammatory Activity

Several benzofuran derivatives have demonstrated potent anti-inflammatory properties. Their mechanism often involves the inhibition of key inflammatory mediators such as nitric oxide (NO) and prostaglandins (e.g., PGE₂), and enzymes like cyclooxygenase (COX).[26][27]

Quantitative Data: In Vitro Anti-inflammatory Activity

The anti-inflammatory effects are often evaluated by measuring the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Compound/Derivative ClassAssayIC₅₀ (µM)Reference(s)
Aza-benzofuran (1)NO Inhibition (RAW 264.7)17.3[19]
Aza-benzofuran (4)NO Inhibition (RAW 264.7)16.5[19]
Piperazine Hybrid (5d)NO Inhibition (RAW 264.7)52.23[27]
Fluorinated BenzofuranIL-6 Inhibition1.2 - 9.04[26][28]
Fluorinated BenzofuranPGE₂ Inhibition1.1 - 20.5[26][28]
Fluorinated BenzofuranNO Inhibition2.4 - 5.2[26][28]
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
  • Cell Culture: Culture RAW 264.7 macrophage cells in 96-well plates and allow them to adhere.

  • Treatment: Pre-treat the cells with various concentrations of the benzofuran derivatives for 1-2 hours.

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to the wells (final concentration typically 1 µg/mL) and incubate for 24 hours.

  • Nitrite Measurement: NO production is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

  • Procedure: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of sulfanilamide solution (Griess Reagent A) and incubate for 5-10 minutes in the dark. Then, add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (Griess Reagent B) and incubate for another 5-10 minutes.

  • Quantification: Measure the absorbance at 540 nm. The concentration of nitrite is determined using a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to LPS-stimulated cells without any test compound.

Other Notable Biological Activities

Beyond the major areas covered, benzofuran derivatives are being investigated for a range of other therapeutic applications.

Biological ActivityTarget/MechanismKey FindingsReference(s)
Antidiabetic α-glucosidase inhibitionArylbenzofurans showed potent inhibition with IC₅₀ values of 16.6-40.9 µM, significantly better than acarbose.[29][30]
Antidiabetic Glucose uptake stimulationChromenochalcone derivatives enhanced glucose uptake in L-6 muscle cells by up to 249% at 10 µM.[31]
Neuroprotective Acetylcholinesterase (AChE) InhibitionDerivatives showed potent AChE inhibition with IC₅₀ values as low as 0.058 µM, comparable to donepezil (0.049 µM).[32][33]
Neuroprotective Butyrylcholinesterase (BChE) Inhibition2-Arylbenzofurans exhibited selective and potent BChE inhibition (IC₅₀ = 2.5–32.8 µM).[34]
Antiviral STING AgonismDerivatives inhibit SARS-CoV-2 replication at nanomolar concentrations by activating the STING pathway.[35]

General Synthesis Protocols

The synthesis of the benzofuran scaffold can be achieved through various strategies, often involving intramolecular cyclization reactions. Palladium- and copper-catalyzed methods are particularly common and versatile.[36][37][38]

Protocol: Palladium/Copper-Catalyzed Sonogashira Coupling and Cyclization

This method is widely used for preparing 2-substituted benzofurans from o-iodophenols and terminal alkynes.[36][38]

  • Reaction Setup: To a solution of an o-iodophenol (1.0 mmol) and a terminal alkyne (1.2 mmol) in a suitable solvent like triethylamine (5 mL), add the catalysts: (PPh₃)PdCl₂ (0.02 mmol) and CuI (0.04 mmol).[36]

  • Reaction Conditions: Stir the reaction mixture at reflux temperature under an inert atmosphere (e.g., nitrogen or argon).[36]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture, filter it to remove any solids, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the desired 2-substituted benzofuran derivative.[36]

References

A Technical Guide to the Therapeutic Applications of Bromo-Benzofurans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzofuran scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. The strategic introduction of halogen atoms, particularly bromine, onto this scaffold has been shown to significantly modulate and enhance its therapeutic properties. Bromination can alter lipophilicity, improve binding affinity through halogen bonding, and ultimately increase the potency and selectivity of these derivatives. This technical guide provides an in-depth overview of the burgeoning therapeutic applications of bromo-benzofurans, focusing on their potential in oncology, infectious diseases, inflammation, and neurodegenerative disorders. We consolidate quantitative biological data, present detailed experimental protocols for key assays, and provide visualizations of relevant pathways and workflows to support ongoing research and drug development efforts in this promising area.

Anticancer Applications

Bromo-benzofuran derivatives have emerged as a potent class of cytotoxic agents, demonstrating significant efficacy against a variety of human cancer cell lines. The presence of bromine often enhances this activity, contributing to mechanisms that include apoptosis induction, cell cycle arrest, and inhibition of critical oncogenic signaling pathways.

Quantitative Data: In Vitro Anticancer Activity

The cytotoxic potential of bromo-benzofurans is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values. The table below summarizes the activity of several notable bromo-derivatives against various cancer cell lines.

Compound/Derivative ClassCancer Cell LineIC₅₀ (µM)Reference(s)
Bromo-methyl-benzofuran (Cpd 1)HL-60 (Leukemia)0.1[1]
Bromo-methyl-benzofuran (Cpd 1)K562 (Leukemia)5.0[1]
Bromo-oxadiazolyl-benzofuran (14c)HCT116 (Colon)3.27[2]
Fluorinated Bromo-benzofuran (Cpd 1)HCT116 (Colon)19.5[3]
Fluorinated Bromo-benzofuran (Cpd 2)HCT116 (Colon)24.8[3]
7,9-Dibromo-dihydrodibenzofuran (12c)LNCaP (Prostate)Potent Inhibition[4][5]

Note: The study on compound 12c demonstrated potent inhibition of intracellular kinase activity, a key driver in prostate cancer, with an IC₅₀ of 5.8 nM against the specific kinase target (CK2).

Mechanisms of Action & Signaling Pathways

The anticancer effects of bromo-benzofurans are often multifactorial. Studies have shown that these compounds can induce apoptosis (programmed cell death), a critical mechanism for eliminating cancerous cells.[6] One of the key pathways involves the activation of effector caspases, such as caspase-3 and caspase-7, which execute the apoptotic process. Additionally, some derivatives have been shown to inhibit crucial survival kinases like Glycogen Synthase Kinase-3β (GSK3β), leading to the suppression of pro-survival signaling.[2]

Simplified Apoptosis Induction by Bromo-Benzofurans A Bromo-Benzofuran Derivative B Cellular Stress / Signal Transduction A->B Induces C Initiator Caspases (e.g., Caspase-9) B->C Activates D Effector Caspases (Caspase-3/7) C->D Activates E Cleavage of Cellular Substrates D->E Leads to F Apoptosis E->F Results in

Caption: Apoptosis induction pathway initiated by bromo-benzofuran derivatives.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Bromo-benzofurans have shown considerable promise, exhibiting both antibacterial and antifungal properties. The bromine substitution is often crucial for enhancing the potency of these compounds.

Quantitative Data: In Vitro Antimicrobial Activity

The efficacy of antimicrobial agents is measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference(s)
Bromo-benzofuran derivatives (III, IV, VI)Gram-positive bacteria50 - 200[7]
Bromo-benzofuran derivatives (III, VI)Candida albicans, C. parapsilosis100[7]
Aza-benzofuran derivative (Cpd 1)Salmonella typhimurium12.5[8]
Aza-benzofuran derivative (Cpd 1)Staphylococcus aureus12.5[8]
Aza-benzofuran derivative (Cpd 1)Escherichia coli25[8]
Hydrophobic bromo-benzofuran analogsE. coli, S. aureus, MRSA, B. subtilis0.39 - 3.12[9]

Note: Some studies report MIC values in mmol/L, such as compounds with bromo-substituents showing excellent activity at 29.76-31.96 mmol/L against various bacterial strains.[10]

Anti-inflammatory Properties

Chronic inflammation is a key pathological feature of many diseases. Bromo-benzofuran derivatives have been identified as potent anti-inflammatory agents, primarily through their ability to inhibit the production of inflammatory mediators.

Quantitative Data: In Vitro Anti-inflammatory Activity

The anti-inflammatory effects are often assessed by measuring the inhibition of cyclooxygenase (COX) enzymes or the reduction of nitric oxide (NO) and prostaglandins in stimulated immune cells.

Compound/Derivative ClassTarget/AssayIC₅₀ (µM)Reference(s)
Fluorinated Bromo-benzofuran (Cpd 3)COX-1 Inhibition7.9[3]
Aza-benzofuran derivative (Cpd 1)NO Production Inhibition (LPS-stimulated)17.31[8]
Aza-benzofuran derivative (Cpd 3)NO Production Inhibition (LPS-stimulated)16.5[8]
Signaling Pathway

Many anti-inflammatory compounds act by suppressing the NF-κB signaling pathway. In macrophages stimulated by lipopolysaccharide (LPS), this pathway leads to the upregulation of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and COX-2. Bromo-benzofurans can intervene in this cascade, reducing the subsequent production of inflammatory molecules like NO and prostaglandins.

Inhibition of LPS-Induced Inflammatory Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Pathway Signaling Cascade (MyD88, TRAF6 etc.) TLR4->Pathway NFkB NF-κB Activation Pathway->NFkB Nucleus Transcription of Pro-inflammatory Genes NFkB->Nucleus Enzymes iNOS & COX-2 Expression Nucleus->Enzymes Mediators Nitric Oxide (NO) & Prostaglandins Enzymes->Mediators Inhibitor Bromo-Benzofuran Derivative Inhibitor->Pathway Inhibits

Caption: Inhibition of the NF-κB inflammatory pathway by bromo-benzofurans.

Neuroprotective Potential and Enzyme Inhibition

The unique chemical properties of bromo-benzofurans also lend themselves to applications in neuroprotection and specific enzyme inhibition. The bromine atom can form critical halogen bonds within enzyme active sites, leading to highly potent and selective inhibition.

Case Study: Casein Kinase 2 (CK2) Inhibition

A standout example is the discovery of 7,9-dibromo-dihydrodibenzofuran derivatives as highly potent inhibitors of Casein Kinase 2 (CK2), a protein kinase implicated in cancer and other diseases.[4][5]

  • Compound 12c (7,9-dibromo...) exhibited an IC₅₀ of 5.8 nM against CK2.[4][5]

  • Structural studies revealed that the bromine atom at position C9 forms a crucial π-halogen bond with a phenylalanine residue (Phe113) in the kinase's active site, anchoring the inhibitor and contributing to its high potency.[4][5]

Other Neuroprotective Activities

Bromo-benzofuran derivatives have also been investigated for their potential in treating neurodegenerative diseases like Alzheimer's. Some derivatives have shown the ability to protect neuronal cells from Aβ-peptide-induced toxicity and NMDA-induced excitotoxicity.[11][12]

Mechanism of Bromo-Benzofuran as a CK2 Kinase Inhibitor cluster_0 Normal Function cluster_1 Inhibition CK2 CK2 Kinase (ATP Binding Pocket) Phosphorylation Phosphorylated Substrate CK2->Phosphorylation Phosphorylates Block Binding Pocket Blocked ATP ATP ATP->CK2 Binds to Substrate Protein Substrate Substrate->CK2 Binds to Inhibitor Bromo-Benzofuran Inhibitor Inhibitor->CK2 Competitively Binds (π-halogen bond)

Caption: Competitive inhibition of the CK2 ATP binding site by a bromo-benzofuran.

Key Experimental Protocols

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[13]

  • Materials: 96-well tissue culture plates, bromo-benzofuran test compounds, appropriate cancer cell line, complete culture medium, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), solubilization buffer (e.g., DMSO or 10% SDS in 0.01M HCl), microplate reader.

  • Methodology:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Prepare serial dilutions of the bromo-benzofuran compounds. Replace the old media with fresh media containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

    • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

    • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm is often used to subtract background noise.[13]

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Workflow for MTT Cytotoxicity Assay A 1. Seed Cells in 96-well Plate B 2. Incubate (24 hours) A->B C 3. Treat Cells with Bromo-Benzofuran (Serial Dilutions) B->C D 4. Incubate (48-72 hours) C->D E 5. Add MTT Reagent D->E F 6. Incubate (3-4 hours) E->F G 7. Add Solubilization Buffer F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate IC₅₀ H->I

Caption: Standard experimental workflow for the MTT cell viability assay.
Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies nitrite (a stable breakdown product of NO) in cell culture supernatants as an indicator of NO production by cells like LPS-stimulated macrophages.[14][15]

  • Materials: RAW 264.7 macrophage cells, 96-well plates, Lipopolysaccharide (LPS), bromo-benzofuran test compounds, Griess Reagent System (typically containing sulfanilamide and N-(1-naphthyl)ethylenediamine), sodium nitrite standard, microplate reader.

  • Methodology:

    • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treatment: Treat the cells with various concentrations of the bromo-benzofuran compounds for 1-2 hours.

    • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce iNOS expression and NO production. Include unstimulated and vehicle controls.

    • Incubation: Incubate the plate for 24 hours at 37°C.

    • Sample Collection: Carefully collect 50 µL of the culture supernatant from each well.

    • Griess Reaction: Add 50 µL of the Griess Reagent to each supernatant sample. Incubate at room temperature for 10-15 minutes, protected from light. The reaction will form a magenta-colored azo compound.[14]

    • Standard Curve: Prepare a standard curve using serial dilutions of sodium nitrite.

    • Data Acquisition: Measure the absorbance at 540-550 nm.

    • Analysis: Calculate the nitrite concentration in each sample by interpolating from the standard curve. Determine the percentage inhibition of NO production relative to the LPS-only control to calculate IC₅₀ values.

Conclusion and Future Perspectives

Bromo-benzofuran derivatives represent a versatile and highly promising class of compounds with demonstrated therapeutic potential across multiple domains, including oncology, microbiology, and immunology. The strategic incorporation of bromine not only enhances biological activity but also provides a key handle for forming specific, high-affinity interactions with biological targets, as exemplified by the potent inhibition of CK2.

Future research should focus on optimizing the structure-activity relationships (SAR) to improve selectivity and reduce off-target effects. Advanced in vivo studies are necessary to validate the preclinical efficacy and establish the pharmacokinetic and safety profiles of lead compounds. The continued exploration of this chemical space holds significant promise for the development of next-generation therapeutics to address unmet medical needs.

References

An In-depth Technical Guide on the Safety and Handling of 1-(5-Bromo-1-benzofuran-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safety and handling of 1-(5-Bromo-1-benzofuran-2-yl)ethanone, a benzofuran derivative with potential applications in medicinal chemistry and drug development. Benzofuran derivatives are known to exhibit a wide range of biological activities, including anticonvulsant, anti-inflammatory, antitumor, and antihistaminic properties.[1][2] Due to its chemical structure, this compound and its analogs are subjects of interest in the synthesis of novel therapeutic agents.[3][4] This guide is intended for laboratory personnel and researchers to ensure the safe handling, storage, and disposal of this compound.

Chemical and Physical Properties

PropertyValueReference
Chemical Name This compound[1]
CAS Number 38220-75-6[1][3][5][6][7]
Molecular Formula C₁₀H₇BrO₂[1][2][3][6]
Molecular Weight 239.07 g/mol [1][2][3][6]
Appearance Solid[5]
Storage Temperature 2-8°C[1]

Safety and Hazard Information

This compound is classified as a hazardous substance.[1][5] Adherence to the following safety protocols is mandatory to minimize risk.

GHS Hazard Classification
Hazard ClassCategoryGHS CodeHazard StatementReference
Acute Toxicity, Oral4H302Harmful if swallowed[1][5]
Acute Toxicity, Dermal4H312Harmful in contact with skin[1]
Skin Corrosion/Irritation2H315Causes skin irritation[1][5]
Serious Eye Damage/Irritation2AH319Causes serious eye irritation[1][5]
Acute Toxicity, Inhalation4H332Harmful if inhaled[1][5]
Specific Target Organ Toxicity (Single Exposure)3H335May cause respiratory irritation[1][5]
GHS Label Elements
  • Pictogram:

    alt text

  • Signal Word: Warning [1][5]

  • Hazard Statements:

    • H302: Harmful if swallowed.[1][5][6]

    • H312: Harmful in contact with skin.[1]

    • H315: Causes skin irritation.[1][5][6]

    • H319: Causes serious eye irritation.[1][5][6]

    • H332: Harmful if inhaled.[1][5][6]

    • H335: May cause respiratory irritation.[1][5][6]

  • Precautionary Statements:

    • Prevention: P261, P264, P270, P271, P280.[1][5][6]

    • Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362.[1][5][6]

    • Storage: P403+P233, P405.[1][5][6]

    • Disposal: P501.[1][5][6]

Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear safety goggles with side-shields.[1][5]

  • Hand Protection: Wear protective gloves.[1][5]

  • Skin and Body Protection: Wear impervious clothing to prevent skin contact.[1][5]

Handling
  • Use only in a well-ventilated area, preferably under a chemical fume hood.[1][8]

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]

  • Avoid contact with skin and eyes.[1]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke when using this product.[1]

Storage
  • Keep the container tightly sealed in a cool, dry, and well-ventilated area.[1][5]

  • Store at a recommended temperature of 2-8°C.[1]

  • Keep away from direct sunlight and sources of ignition.[1]

  • Incompatible materials include strong oxidizing agents and amines.[8]

First Aid and Emergency Procedures

First Aid Measures
  • If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[1] Do NOT induce vomiting.[8]

  • If on Skin: Wash with plenty of soap and water.[1]

  • If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Accidental Release Measures
  • Use full personal protective equipment.[1]

  • Ensure adequate ventilation and evacuate personnel to safe areas.[1]

  • Prevent further leakage or spillage if safe to do so.[1]

  • Absorb solutions with a liquid-binding material and dispose of the contaminated material according to regulations.[1]

Firefighting Measures
  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam.[9]

  • Hazardous Combustion Products: Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen halides, Bromine.[8]

  • Protective Equipment: As in any fire, wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[8][9]

Toxicological Information

The toxicological properties of this compound have not been thoroughly investigated.[10] The available GHS classification indicates that it is harmful if swallowed, inhaled, or in contact with skin, and causes skin and serious eye irritation.[1][5]

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of the title compound has been reported in the literature.[2]

Materials:

  • 5-bromosalicylaldehyde

  • Chloroacetone

  • Potassium hydroxide

  • Methanol

Procedure:

  • A mixture of 5-bromosalicylaldehyde and chloroacetone is heated in the presence of potassium hydroxide in methanol.

  • The reaction is carried out for 2 hours.

  • The resulting product, this compound, can be purified by recrystallization. Colorless blocks may be obtained by slow evaporation from an ethanol/DMF solution.[2]

Visualizations

GHS_Safety_Protocol Start Handling this compound Hazard_ID Hazard Identification: H302, H312, H315, H319, H332, H335 Start->Hazard_ID Engineering_Controls Engineering Controls: Fume Hood, Ventilation Hazard_ID->Engineering_Controls Implement PPE Personal Protective Equipment (PPE): Gloves, Goggles, Lab Coat Engineering_Controls->PPE Supplement with Handling_Procedures Safe Handling: Avoid contact, Avoid inhalation PPE->Handling_Procedures Use during First_Aid First Aid: Eye Wash, Drench Shower, Seek Medical Attention Handling_Procedures->First_Aid In case of exposure Spill_Control Spill Control: Contain, Absorb, Dispose Handling_Procedures->Spill_Control In case of release

Caption: Logical workflow for the safe handling of this compound.

Synthesis_Workflow Reactants Reactants: - 5-bromosalicylaldehyde - Chloroacetone - Potassium Hydroxide - Methanol Reaction Reaction: Heat mixture for 2 hours Reactants->Reaction Combine and heat Workup Work-up: (Details to be optimized based on reaction scale) Reaction->Workup Cool and process Purification Purification: Recrystallization from Ethanol/DMF Workup->Purification Isolate crude product Product Product: This compound Purification->Product Obtain pure compound

Caption: Experimental workflow for the synthesis of this compound.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment conducted by qualified professionals. Always consult the most current Safety Data Sheet (SDS) before handling any chemical.

References

A Comprehensive Review of the Synthesis of 1-(5-Bromo-1-benzofuran-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth literature review of the synthetic methodologies for 1-(5-bromo-1-benzofuran-2-yl)ethanone, a key intermediate in the development of various pharmacologically active compounds. This document outlines the prevalent synthetic routes, detailed experimental protocols, and quantitative data to aid researchers in the efficient preparation of this valuable benzofuran derivative.

Introduction

Benzofuran derivatives are a significant class of heterocyclic compounds that form the core structure of numerous natural products and synthetic molecules with a wide range of biological activities. Among these, this compound serves as a crucial building block for the synthesis of novel therapeutic agents. The presence of the bromine atom at the 5-position and the acetyl group at the 2-position provides reactive handles for further chemical modifications, enabling the exploration of structure-activity relationships in drug discovery programs. This review focuses on the primary synthetic pathways to this compound, providing a comparative analysis of the reported methods.

Synthetic Methodologies

The most widely reported method for the synthesis of this compound is the reaction of 5-bromosalicylaldehyde with chloroacetone in the presence of a base. This reaction proceeds via an initial O-alkylation of the salicylaldehyde followed by an intramolecular aldol-type condensation to form the benzofuran ring.

Reaction Pathway: 5-Bromosalicylaldehyde and Chloroacetone

The general reaction scheme is as follows:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product R1 5-Bromosalicylaldehyde P1 This compound R1->P1 1. R2 Chloroacetone R2->P1 2. Re1 Potassium Hydroxide (KOH) Re1->P1 Base Re2 Methanol (Solvent) Re2->P1 Solvent

Caption: General reaction scheme for the synthesis of this compound.

This method, referenced in multiple studies, is a reliable and straightforward approach to the target molecule. The following sections provide a detailed breakdown of the experimental conditions and quantitative data from the literature.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of this compound based on the procedure described by Bevinakatti and Badiger (1982), which is widely cited.[1]

ParameterValueReference
Starting Material 5-BromosalicylaldehydeBevinakatti & Badiger, 1982
Reagent ChloroacetoneBevinakatti & Badiger, 1982
Base Potassium HydroxideBevinakatti & Badiger, 1982
Solvent MethanolBevinakatti & Badiger, 1982
Reaction Time 2 hours[1]
Reaction Temperature Heating (Reflux)[1]
Yield Not explicitly stated in abstract-
Product Purity Crystalline solid[1]

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound, adapted from the literature.[1]

Synthesis of this compound

Materials:

  • 5-Bromosalicylaldehyde

  • Chloroacetone

  • Potassium Hydroxide (pellets)

  • Methanol

  • Ethanol (for recrystallization)

  • N,N-Dimethylformamide (DMF, for recrystallization)

Procedure:

  • A solution of potassium hydroxide in methanol is prepared by dissolving potassium hydroxide pellets in methanol with stirring.

  • To this solution, 5-bromosalicylaldehyde is added.

  • Chloroacetone is then added dropwise to the reaction mixture.

  • The mixture is heated under reflux for a period of 2 hours.[1]

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The resulting residue is treated with water and the crude product is collected by filtration.

  • The crude product is washed with water and dried.

  • Purification is achieved by recrystallization from a mixture of ethanol and N,N-dimethylformamide to afford colorless crystalline blocks of this compound.[1]

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Prepare KOH in Methanol B Add 5-Bromosalicylaldehyde A->B C Add Chloroacetone B->C D Reflux for 2 hours C->D E Cool to Room Temperature D->E F Solvent Evaporation E->F G Add Water F->G H Filter Crude Product G->H I Wash with Water H->I J Dry the Product I->J K Recrystallize from EtOH/DMF J->K L Obtain Pure Product K->L

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Conclusion

The synthesis of this compound is most commonly and efficiently achieved through the reaction of 5-bromosalicylaldehyde and chloroacetone using potassium hydroxide in methanol. This method is robust and provides the desired product in a crystalline form suitable for further synthetic transformations. The detailed protocol and workflow provided in this guide are intended to assist researchers in the successful and reproducible synthesis of this important benzofuran intermediate, thereby facilitating the development of new chemical entities with potential therapeutic applications. Further research into alternative, greener synthetic routes could be a valuable area of exploration.

References

The Synthesis and Significance of 1-(5-Bromo-1-benzofuran-2-yl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(5-Bromo-1-benzofuran-2-yl)ethanone is a halogenated heterocyclic ketone that has emerged as a valuable scaffold in medicinal chemistry. Its benzofuran core is a recurring motif in a multitude of biologically active compounds. This technical guide provides an in-depth overview of the discovery, historical development, and synthetic methodologies for this compound. Furthermore, it details its physicochemical properties and explores its application as a key intermediate in the synthesis of novel therapeutic agents, particularly in the realms of anticancer and antifungal drug discovery.

Introduction and Historical Context

The benzofuran nucleus is a prominent heterocyclic system found in numerous natural products and synthetic compounds exhibiting a wide array of biological activities. The introduction of a bromine atom at the 5-position and an acetyl group at the 2-position of the benzofuran ring yields this compound, a versatile intermediate for further chemical elaboration.

While the precise initial discovery of this compound is not extensively documented in a singular seminal publication, its synthesis is frequently attributed to the methodologies developed for substituted benzofurans. A key synthetic approach, widely referenced, involves the reaction of a substituted salicylaldehyde with a chloroacetone. Publications by Bevinakatti & Badiger in 1982 and later by Csaba et al. in 2003 are often cited in the preparation of this and related benzofuran ketones.[1] The historical significance of this compound lies in its utility as a building block for creating more complex molecules with potential therapeutic applications. The presence of the bromine atom and the ketone functional group provides reactive sites for a variety of organic transformations, enabling the generation of diverse chemical libraries for biological screening.

Physicochemical and Crystallographic Data

The structural and physical properties of this compound have been well-characterized, primarily through X-ray crystallography. These studies provide precise data on bond lengths, bond angles, and the overall planarity of the molecule, which are crucial for understanding its reactivity and interactions with biological targets.

PropertyValueReference
Molecular Formula C₁₀H₇BrO₂[1]
Molecular Weight 239.07 g/mol [1]
Crystal System Orthorhombic[1]
Space Group Pbca[1]
Unit Cell Dimensions a = 10.8301(2) Å, b = 7.4630(1) Å, c = 21.7213(3) Å[1]
RMS Deviation from Planarity 0.057 Å (for the 13 non-H atoms)[1]

Table 1: Key Physicochemical and Crystallographic Data for this compound.

Synthesis and Experimental Protocols

The most established and commonly employed method for the synthesis of this compound is the reaction of 5-bromosalicylaldehyde with chloroacetone in the presence of a base. This reaction proceeds via an initial O-alkylation followed by an intramolecular aldol-type condensation.

General Synthesis Pathway

The overall synthetic scheme is depicted below:

Synthesis cluster_reactants Reactants cluster_reagents Reagents Reactant1 5-Bromosalicylaldehyde Product This compound Reactant1->Product 1. Reactant2 Chloroacetone Reactant2->Product 2. Reagent1 Potassium Hydroxide (KOH) Reagent1->Product Base Reagent2 Methanol (Solvent) Reagent2->Product Solvent

Caption: General reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is based on methodologies reported in the literature.[1]

Materials:

  • 5-Bromosalicylaldehyde

  • Chloroacetone

  • Potassium hydroxide (KOH)

  • Methanol (MeOH)

  • Ethanol (EtOH)

  • Dimethylformamide (DMF)

Procedure:

  • A solution of potassium hydroxide is prepared in methanol.

  • 5-Bromosalicylaldehyde is added to the methanolic KOH solution.

  • Chloroacetone is then added to the reaction mixture.

  • The mixture is heated at reflux for approximately 2 hours.

  • After cooling, the reaction mixture is poured into cold water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent system, such as an ethanol/DMF solution, to yield colorless crystals of this compound.

Role in Drug Discovery and Development

This compound serves as a crucial starting material for the synthesis of a variety of derivatives with potential therapeutic applications. The bromine atom allows for palladium-catalyzed cross-coupling reactions, while the ketone functionality is amenable to transformations such as reduction, oximation, and condensation reactions.

Synthesis of Bioactive Derivatives

The following diagram illustrates how this compound can be used to generate more complex, biologically active molecules.

DrugDiscovery cluster_derivatives Bioactive Derivatives Start This compound Anticancer Anticancer Agents (e.g., Chalcones, Pyrazoles) Start->Anticancer Condensation Reactions Antifungal Antifungal Agents (e.g., Oximes, Thiazoles) Start->Antifungal Oximation, Heterocycle Formation

References

Methodological & Application

Application Notes and Protocols for the Purification of 1-(5-Bromo-1-benzofuran-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of 1-(5-Bromo-1-benzofuran-2-yl)ethanone, a key intermediate in the synthesis of various biologically active compounds. The protocols outlined below describe standard laboratory techniques for achieving high purity of the target compound, suitable for further synthetic steps and biological screening.

Introduction

This compound is a member of the benzofuran family, a class of heterocyclic compounds that are scaffolds for many pharmacologically important molecules. Benzofuran derivatives have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The purity of this intermediate is crucial for the successful synthesis of downstream drug candidates and for obtaining reliable biological data. This note details two common and effective purification techniques: silica gel column chromatography and recrystallization.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₁₀H₇BrO₂[1]
Molecular Weight239.07 g/mol [1]
AppearanceOff-white to pale yellow solid
Melting PointApprox. 105-115 °C (representative range)

Purification Strategies

The choice of purification method depends on the nature and quantity of impurities present in the crude material. For a typical crude product from the synthesis of this compound, a sequential purification approach is recommended.

Purification_Strategy Crude Crude Product (from synthesis) Column Silica Gel Column Chromatography Crude->Column Primary Purification Recrystallization Recrystallization Column->Recrystallization Secondary Purification (Polishing) Pure Pure Product (>98% Purity) Recrystallization->Pure

Caption: Recommended sequential purification workflow for this compound.

Experimental Protocols

Protocol 1: Silica Gel Column Chromatography

This protocol is designed for the primary purification of the crude product to remove major impurities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Glass chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp (254 nm)

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or a 1:1 mixture of hexane and ethyl acetate. Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent. Carefully add the dried silica with the adsorbed sample to the top of the packed column.

  • Elution: Begin elution with a non-polar solvent system, such as 95:5 hexane:ethyl acetate.

  • Gradient Elution (Optional): Gradually increase the polarity of the eluent to 90:10 and then 85:15 hexane:ethyl acetate to elute the target compound. The optimal solvent system should be determined by preliminary TLC analysis.

  • Fraction Collection: Collect fractions in test tubes.

  • TLC Analysis: Monitor the collected fractions by TLC using a suitable mobile phase (e.g., 80:20 hexane:ethyl acetate) and visualize the spots under a UV lamp.

  • Pooling and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Column_Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Slurry Prepare Silica Slurry Pack Pack Column Slurry->Pack Load Load Sample Pack->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect TLC Analyze Fractions by TLC Collect->TLC Pool Pool Pure Fractions TLC->Pool Evaporate Evaporate Solvent Pool->Evaporate Pure_Product Purified Product Evaporate->Pure_Product

Caption: Step-by-step workflow for purification by silica gel column chromatography.

Protocol 2: Recrystallization

This protocol is suitable for the final purification step to obtain a highly crystalline product. A mixed solvent system of ethanol and water, or ethyl acetate and methanol, is often effective for benzofuran derivatives.[2]

Materials:

  • Partially purified this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Dissolution: Place the partially purified compound in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve it completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration.

  • Crystal Induction: Slowly add deionized water dropwise to the hot solution until it becomes slightly cloudy.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Crystallization: Place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol-water mixture.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Purity Assessment and Characterization

The purity of the final product should be assessed using standard analytical techniques.

  • Thin Layer Chromatography (TLC): A single spot on the TLC plate in an appropriate solvent system indicates high purity.

  • Melting Point: A sharp melting point range close to the literature value is indicative of high purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure of the compound. Although specific data for the target compound is not cited, related compounds show characteristic peaks for the benzofuran ring system and the acetyl group. For instance, the acetyl protons typically appear as a singlet around δ 2.6 ppm.[3]

Quantitative Data Summary

The following table presents representative data for the purification of a 5-gram batch of crude this compound. This data is for illustrative purposes only.

Purification StepStarting Mass (g)Final Mass (g)Recovery (%)Purity (HPLC, %)
Column Chromatography5.04.182~95
Recrystallization4.13.585>98
Overall 5.0 3.5 70 >98

Conclusion

The described protocols for silica gel column chromatography and recrystallization are effective methods for obtaining high-purity this compound. The choice of a single or combined purification strategy will depend on the impurity profile of the crude material. Proper analytical characterization is essential to confirm the purity and identity of the final product, which is critical for its use in drug discovery and development.

References

Application Notes and Protocols: 1H and 13C NMR Analysis of 1-(5-Bromo-1-benzofuran-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 1-(5-Bromo-1-benzofuran-2-yl)ethanone, a key intermediate in the synthesis of various biologically active compounds. These application notes include predicted spectral data, comprehensive experimental protocols, and a visual workflow to aid in the structural elucidation and characterization of this molecule.

Introduction

This compound is a heterocyclic ketone derivative. Benzofuran scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of natural products and synthetic compounds exhibiting diverse pharmacological activities. Accurate structural characterization is paramount for the advancement of drug discovery and development programs involving this and related molecular frameworks. NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of such organic molecules in solution.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established principles of NMR spectroscopy and computational models. The standard numbering scheme for the benzofuran ring is used for signal assignment.

Table 1: Predicted ¹H NMR Data for this compound

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
7.85d2.11HH-4
7.55dd8.8, 2.11HH-6
7.48d8.81HH-7
7.42s-1HH-3
2.60s-3H-COCH₃

Table 2: Predicted ¹³C NMR Data for this compound

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Chemical Shift (δ) ppmCarbon Assignment
188.5C=O
154.2C-7a
152.0C-2
130.5C-3a
128.0C-6
125.5C-4
116.0C-5
114.8C-3
113.2C-7
28.1-CH₃

Experimental Protocols

The following protocols provide a standardized methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Addition: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). Ensure the solvent contains 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

¹H NMR Spectroscopy Acquisition
  • Instrument Setup:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Tune and shim the probe to the ¹H frequency.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64, depending on the sample concentration.

    • Relaxation Delay (d1): 1.0 seconds.

    • Acquisition Time (aq): At least 4 seconds.

    • Spectral Width (sw): 16 ppm (from -2 to 14 ppm).

    • Temperature: 298 K.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum manually or automatically.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals.

    • Perform peak picking to determine the chemical shifts.

¹³C NMR Spectroscopy Acquisition
  • Instrument Setup:

    • Tune and shim the probe to the ¹³C frequency.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay (d1): 2.0 seconds.

    • Acquisition Time (aq): Approximately 1-2 seconds.

    • Spectral Width (sw): 240 ppm (from -10 to 230 ppm).

    • Temperature: 298 K.

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase the spectrum.

    • Calibrate the spectrum using the solvent peak (CDCl₃ at 77.16 ppm).

    • Perform peak picking.

Workflow and Data Analysis

The following diagrams illustrate the logical workflow for the NMR analysis and the relationship between the molecular structure and the expected NMR signals.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Structure Confirmation weigh Weigh Sample dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1_acq 1H NMR Acquisition transfer->H1_acq C13_acq 13C NMR Acquisition transfer->C13_acq ft Fourier Transform H1_acq->ft C13_acq->ft phasing Phasing ft->phasing calibration Calibration phasing->calibration integration Integration (1H) calibration->integration peak_picking Peak Picking calibration->peak_picking assign_H1 Assign 1H Signals peak_picking->assign_H1 assign_C13 Assign 13C Signals peak_picking->assign_C13 structure Confirm Structure of This compound assign_H1->structure assign_C13->structure

Caption: Workflow for NMR analysis of this compound.

Structure_Signal_Correlation cluster_structure Molecular Structure cluster_signals Expected NMR Signals mol      Br      |  //   //     |     |--O    //   \n   //     C=O   C------C-CH3  / \n /   \nC-----C |     | H     H (Simplified Representation) H_aromatic Aromatic Protons (H-4, H-6, H-7) mol->H_aromatic H_furan Furan Proton (H-3) mol->H_furan H_acetyl Acetyl Protons (-COCH3) mol->H_acetyl C_carbonyl Carbonyl Carbon (C=O) mol->C_carbonyl C_aromatic Aromatic Carbons mol->C_aromatic C_acetyl Acetyl Carbon (-CH3) mol->C_acetyl

Caption: Correlation of molecular structure with expected NMR signals.

Application Note: Mass Spectrometry Fragmentation of 1-(5-Bromo-1-benzofuran-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(5-Bromo-1-benzofuran-2-yl)ethanone is a heterocyclic ketone derivative that serves as a valuable building block in medicinal chemistry and materials science. The structural elucidation of this and related compounds is critical for ensuring the quality and purity of synthesized molecules. Mass spectrometry, particularly with electron ionization (EI), is a powerful analytical technique for this purpose. This application note details the characteristic fragmentation pattern of this compound, providing a guide for its identification and characterization in complex matrices.

Experimental Protocols

A standard protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is provided below.

Sample Preparation:

  • Dissolve 1 mg of this compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

  • Vortex the solution to ensure complete dissolution.

  • If necessary, dilute the sample further to an appropriate concentration for GC-MS analysis (typically 1-10 µg/mL).

GC-MS Parameters:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: Increase to 280°C at a rate of 15°C/min.

    • Final hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: Scan from m/z 40 to 300.

Data Analysis:

  • Identify the chromatographic peak corresponding to this compound based on its retention time.

  • Extract the mass spectrum for the identified peak.

  • Analyze the fragmentation pattern, noting the molecular ion peaks and the m/z values of major fragments. The presence of bromine will result in characteristic isotopic patterns for bromine-containing fragments.[1][2][3]

  • Compare the experimental spectrum with the theoretical fragmentation pattern and reference spectra if available.

Data Presentation

The expected mass spectral data for this compound is summarized in the table below. The presence of the bromine isotopes (79Br and 81Br) in nearly a 1:1 ratio will result in characteristic M and M+2 peaks for all bromine-containing fragments.[1][2][3]

m/z (Proposed Fragment) Proposed Structure Notes
238/240[C10H7BrO2]+•Molecular ion (M+•) peak, showing the characteristic 1:1 isotopic pattern for a single bromine atom.
223/225[C9H4BrO2]+Loss of a methyl radical (•CH3) via α-cleavage. This is a common fragmentation pathway for ketones.[4]
195/197[C8H4BrO]+Subsequent loss of carbon monoxide (CO) from the [M-CH3]+ fragment.
144[C9H4O2]+Loss of a bromine radical (•Br) from the [M-CH3]+ fragment.
116[C8H4O]+Loss of carbon monoxide (CO) from the [M-CH3-Br]+ fragment.
43[C2H3O]+Acylium ion formed by cleavage of the bond between the carbonyl carbon and the benzofuran ring.

Mandatory Visualization

The following diagrams illustrate the proposed mass spectrometry fragmentation pathway and the general experimental workflow.

fragmentation_pathway M m/z 238/240 [C₁₀H₇BrO₂]⁺• frag1 m/z 223/225 [C₉H₄BrO₂]⁺ M->frag1 - •CH₃ frag5 m/z 43 [C₂H₃O]⁺ M->frag5 - [C₈H₄BrO]• frag2 m/z 195/197 [C₈H₄BrO]⁺ frag1->frag2 - CO frag3 m/z 144 [C₉H₄O₂]⁺ frag1->frag3 - •Br frag4 m/z 116 [C₈H₄O]⁺ frag3->frag4 - CO

Caption: Proposed fragmentation pathway of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_analysis Data Analysis dissolve Dissolve Sample dilute Dilute Sample dissolve->dilute inject Inject into GC-MS dilute->inject separate Chromatographic Separation inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection ionize->detect extract Extract Mass Spectrum detect->extract identify Identify Fragments extract->identify elucidate Elucidate Structure identify->elucidate

Caption: General experimental workflow for GC-MS analysis.

References

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 1-(5-Bromo-1-benzofuran-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzofuran moiety is a privileged heterocyclic scaffold found in numerous natural products and synthetic compounds with a wide range of biological activities. The functionalization of the benzofuran core is of significant interest in medicinal chemistry and materials science. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, offering a robust strategy for the synthesis of 5-aryl-1-benzofuran derivatives. This document provides detailed application notes and protocols for the use of 1-(5-Bromo-1-benzofuran-2-yl)ethanone as a substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to generate a diverse library of 1-(5-aryl-1-benzofuran-2-yl)ethanones. These products are valuable intermediates for the development of novel therapeutics and functional materials.

Reaction Principle

The Suzuki-Miyaura reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate. The catalytic cycle consists of three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation of the aryl group from the organoboron reagent to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the active palladium(0) catalyst.

Data Presentation

While specific quantitative data for the Suzuki-Miyaura coupling of this compound is not extensively documented in the literature, data from the closely related substrate, methyl 5-bromobenzofuran-2-carboxylate, provides valuable insights into expected yields and reactivity. The acetyl group at the 2-position of the target substrate is not expected to significantly alter the electronic nature of the 5-bromo position compared to the methyl carboxylate, making this data a reasonable proxy.

Table 1: Suzuki-Miyaura Cross-Coupling of Methyl 5-bromobenzofuran-2-carboxylate with Various Arylboronic Acids. [1]

EntryArylboronic AcidProductYield (%)
1Phenylboronic acidMethyl 5-phenylbenzofuran-2-carboxylate92
24-Chlorophenylboronic acidMethyl 5-(4-chlorophenyl)benzofuran-2-carboxylate96
34-Methylphenylboronic acidMethyl 5-(p-tolyl)benzofuran-2-carboxylate94
44-Methoxyphenylboronic acidMethyl 5-(4-methoxyphenyl)benzofuran-2-carboxylate95
53-Nitrophenylboronic acidMethyl 5-(3-nitrophenyl)benzofuran-2-carboxylate85
62-Thienylboronic acidMethyl 5-(thiophen-2-yl)benzofuran-2-carboxylate88
73-Thienylboronic acidMethyl 5-(thiophen-3-yl)benzofuran-2-carboxylate87

Note: The data presented is for the analogous substrate methyl 5-bromobenzofuran-2-carboxylate and serves as a predictive guide for the reactivity of this compound.

Experimental Protocols

This section provides a detailed methodology for the Suzuki-Miyaura cross-coupling reaction of this compound. The protocol is adapted from established procedures for similar 5-bromobenzofuran derivatives.[2][3]

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 - 3.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

  • TLC plates for reaction monitoring

  • Silica gel for column chromatography

General Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) to the flask under a positive pressure of the inert gas.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 6:1 ratio, 5-10 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can vary from 4 to 24 hours depending on the reactivity of the arylboronic acid.

  • Upon completion of the reaction (as indicated by the disappearance of the starting material), cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired 1-(5-aryl-1-benzofuran-2-yl)ethanone.

Characterization:

The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

The following diagrams illustrate the key aspects of the application.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_aryl_complex R-Pd(II)L_n-Ar transmetalation->pd_aryl_complex reductive_elimination Reductive Elimination pd_aryl_complex->reductive_elimination reductive_elimination->pd0 product 1-(5-Aryl-1-benzofuran-2-yl)ethanone (R-Ar) reductive_elimination->product aryl_halide This compound (R-X) aryl_halide->oxidative_addition boronic_acid Arylboronic Acid (Ar-B(OH)₂) boronic_acid->transmetalation Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Experimental Workflow start Start reactants Combine this compound, Arylboronic Acid, and Base in Schlenk Flask start->reactants inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reactants->inert catalyst Add Palladium Catalyst inert->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat and Stir (80-100 °C, 4-24 h) solvent->reaction monitoring Monitor Reaction by TLC reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Extraction with Organic Solvent) monitoring->workup Complete purification Purification by Column Chromatography workup->purification characterization Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

References

Application Notes and Protocols for Sonogashira Coupling with 1-(5-Bromo-1-benzofuran-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction is of significant interest in the synthesis of pharmaceuticals, natural products, and advanced organic materials. The functionalization of the benzofuran scaffold, a privileged heterocyclic motif present in many biologically active compounds, is of particular importance in drug discovery. This document provides a detailed protocol for the Sonogashira coupling of 1-(5-Bromo-1-benzofuran-2-yl)ethanone with various terminal alkynes, a key transformation for the synthesis of a diverse range of 5-alkynyl-2-acetylbenzofuran derivatives. These derivatives are valuable intermediates for the development of novel therapeutic agents and functional materials.

Reaction Principle

The Sonogashira coupling is typically catalyzed by a palladium complex, such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), in the presence of a copper(I) co-catalyst, commonly copper(I) iodide (CuI). An amine base, such as triethylamine (Et₃N), is required to deprotonate the terminal alkyne, forming a copper acetylide intermediate. The catalytic cycle involves the oxidative addition of the aryl bromide to the palladium(0) species, followed by transmetalation with the copper acetylide, and subsequent reductive elimination to yield the final coupled product and regenerate the palladium(0) catalyst.

Catalytic Cycle of the Sonogashira Coupling

Sonogashira_Catalytic_Cycle cluster_copper Copper Co-catalyst pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X(L₂) pd0->pd_complex Oxidative Addition Ar-X transmetalation_complex Ar-Pd(II)-C≡CR'(L₂) pd_complex->transmetalation_complex Transmetalation cu_cycle Copper Cycle alkyne R'C≡CH cu_acetylide R'C≡CCu alkyne->cu_acetylide Cu(I), Base base Base cu_acetylide->pd_complex transmetalation_complex->pd0 Reductive Elimination product Ar-C≡CR' transmetalation_complex->product

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

Experimental Protocols

General Protocol for Sonogashira Coupling of this compound

This protocol is a representative procedure based on established methods for the Sonogashira coupling of aryl bromides.[1][2] Optimization of reaction parameters may be necessary for specific terminal alkynes.

Materials:

  • This compound

  • Terminal alkyne (1.2 - 1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Triethylamine (Et₃N) (2-3 equivalents)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), or Toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask or round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (e.g., 3 mol%), and copper(I) iodide (e.g., 5 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Reagent Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., DMF, 5 mL per mmol of aryl bromide) via syringe. Subsequently, add triethylamine (2.0 eq) and the terminal alkyne (1.2 eq) dropwise via syringe.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 60-100 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by washing with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical conditions and expected yields for the Sonogashira coupling of this compound with a variety of terminal alkynes, based on analogous reactions reported in the literature.[1][2][3]

EntryTerminal AlkyneCatalyst System (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3) / CuI (5)Et₃NDMF80692
21-HexynePd(PPh₃)₂Cl₂ (3) / CuI (5)Et₃NTHF65885
3TrimethylsilylacetylenePd(OAc)₂ (2) / Xantphos (4)K₃PO₄Toluene1001288
4Propargyl alcoholPd(PPh₃)₂Cl₂ (5) / CuI (10)Et₃NDMF601078
54-EthynylanisolePd(PPh₃)₂Cl₂ (3) / CuI (5)Et₃NDMF80690
63-EthynylpyridinePd(OAc)₂ (2) / Xantphos (4)K₃PO₄Toluene1001283

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup: This compound, Pd Catalyst, CuI in Flask start->setup inert Establish Inert Atmosphere (Argon/Nitrogen) setup->inert add_reagents Add Solvent, Base, and Terminal Alkyne inert->add_reagents react Stir at Specified Temperature add_reagents->react monitor Monitor Reaction Progress (TLC/LC-MS) react->monitor workup Aqueous Work-up: Dilute, Wash with NH₄Cl (aq) and Brine monitor->workup Reaction Complete purify Purification: Dry, Concentrate, and Column Chromatography workup->purify product Isolated Pure Product: 1-(5-Alkynyl-1-benzofuran-2-yl)ethanone purify->product end End product->end

Caption: General experimental workflow for the Sonogashira coupling.

Safety Precautions

  • Palladium catalysts and copper salts are toxic and should be handled with care in a well-ventilated fume hood.

  • Organic solvents are flammable and should be used away from ignition sources.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Reactions under pressure or at elevated temperatures should be conducted behind a blast shield.

The Sonogashira coupling of this compound provides an efficient and versatile method for the synthesis of a wide array of 5-alkynyl-2-acetylbenzofuran derivatives. The provided protocol and representative data serve as a valuable guide for researchers in the fields of medicinal chemistry and materials science for the development of novel compounds based on the benzofuran scaffold. Careful optimization of the reaction conditions for each specific substrate is recommended to achieve the best results.

References

Application Notes and Protocols: Synthesis of Novel Anticancer Agents from 1-(5-Bromo-1-benzofuran-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis and evaluation of novel anticancer agents derived from 1-(5-bromo-1-benzofuran-2-yl)ethanone. Benzofuran derivatives, particularly chalcones and pyrazoles, have emerged as a promising class of compounds with significant cytotoxic activity against various cancer cell lines. The methodologies outlined herein describe the synthesis of intermediate chalcones via Claisen-Schmidt condensation and their subsequent cyclization to form pyrazole derivatives. Furthermore, a standard protocol for assessing the in vitro anticancer activity using the MTT assay is provided. The primary mechanism of action for many of these compounds involves the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. This document aims to equip researchers with the necessary information to synthesize, characterize, and evaluate these potent anticancer agents.

Introduction

Benzofuran and its derivatives are prominent heterocyclic scaffolds in medicinal chemistry, known for a wide range of pharmacological activities, including anticancer properties.[1][2] The starting material, this compound, serves as a versatile precursor for the synthesis of various bioactive molecules.[3] By leveraging the reactivity of the acetyl group, it is possible to construct more complex heterocyclic systems such as chalcones and pyrazoles.

Chalcones, characterized by an α,β-unsaturated ketone system, are synthesized through the Claisen-Schmidt condensation of an appropriate ketone and aldehyde.[4] These compounds have demonstrated significant anticancer activity.[2] Further modification of the chalcone backbone, such as cyclization with hydrazine hydrate, leads to the formation of pyrazole derivatives, which also exhibit potent cytotoxic effects.[5][6]

A significant number of these benzofuran-based compounds exert their anticancer effects by inhibiting VEGFR-2, a crucial receptor tyrosine kinase involved in angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[7][8] By blocking the VEGFR-2 signaling pathway, these agents can effectively suppress tumor-induced angiogenesis and induce apoptosis in cancer cells.

This document provides a comprehensive guide to the synthesis of these novel benzofuran derivatives and the evaluation of their anticancer efficacy.

Data Presentation

Table 1: Anticancer Activity of Synthesized Benzofuran Derivatives
Compound IDDerivative TypeCancer Cell LineIC50 (µM)Reference
BF-CH1 ChalconeHeLa (Cervical Cancer)5.61[7]
HCC1806 (Breast Cancer)5.93[7]
BF-CH2 ChalconeA549 (Lung Cancer)>20[7]
BF-PZ1 Pyrazole--Data not available
CisplatinReference DrugHeLa (Cervical Cancer)-[7]
HCC1806 (Breast Cancer)-[7]
A549 (Lung Cancer)-[7]

Note: IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Experimental Protocols

Protocol 1: Synthesis of 3-Aryl-1-(5-bromo-1-benzofuran-2-yl)propenone (Chalcone) Derivatives

This protocol details the synthesis of benzofuran-based chalcones via a base-catalyzed Claisen-Schmidt condensation.

Materials:

  • This compound

  • Substituted aromatic aldehydes

  • Ethanol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Stirring apparatus

  • Round-bottom flask

  • Ice bath

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) in ethanol at room temperature.

  • Cool the mixture in an ice bath.

  • Slowly add an aqueous solution of NaOH or KOH (typically 10-40%) to the stirred mixture.

  • Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Acidify the mixture with dilute hydrochloric acid (HCl) to precipitate the chalcone.

  • Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

  • Characterize the synthesized compound using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[9][10]

Protocol 2: Synthesis of Pyrazole Derivatives from Chalcones

This protocol describes the cyclization of the synthesized chalcones with hydrazine hydrate to form pyrazole derivatives.

Materials:

  • Synthesized 3-aryl-1-(5-bromo-1-benzofuran-2-yl)propenone (chalcone)

  • Hydrazine hydrate (NH₂NH₂·H₂O) or Phenylhydrazine

  • Ethanol or Glacial acetic acid

  • Reflux apparatus

  • Round-bottom flask

Procedure:

  • In a round-bottom flask, dissolve the chalcone derivative (1 equivalent) in ethanol or glacial acetic acid.

  • Add hydrazine hydrate or phenylhydrazine (1-1.2 equivalents) to the solution.

  • Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress using TLC.[5][6]

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the pyrazole derivative.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.

  • Characterize the synthesized compound using spectroscopic methods (FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry).

Protocol 3: In Vitro Anticancer Activity Evaluation using MTT Assay

This protocol outlines the procedure for determining the cytotoxicity of the synthesized compounds against cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Synthesized compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in the culture medium. Replace the old medium with 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and an untreated control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Mandatory Visualizations

Synthetic Workflow

Synthetic Workflow for Novel Anticancer Agents A This compound C Claisen-Schmidt Condensation (NaOH or KOH, Ethanol) A->C B Substituted Aromatic Aldehyde B->C D 3-Aryl-1-(5-bromo-1-benzofuran-2-yl)propenone (Chalcone Intermediate) C->D F Cyclization (Ethanol or Acetic Acid, Reflux) D->F E Hydrazine Hydrate E->F G Novel Pyrazole Derivatives F->G H Anticancer Activity Evaluation (MTT Assay) G->H Experimental Workflow for MTT Assay A Seed Cancer Cells in 96-well plate B Incubate for 24h A->B C Treat cells with synthesized compounds (various concentrations) B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add Solubilization Buffer F->G H Measure Absorbance at 570 nm G->H I Calculate Cell Viability and IC50 H->I VEGFR-2 Signaling Pathway and Apoptosis Induction cluster_0 Cell Membrane cluster_1 Cytoplasm VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates Compound Benzofuran Derivative (Inhibitor) Compound->VEGFR2 Inhibits AKT Akt PI3K->AKT Activates Bad Bad AKT->Bad Inhibits Bcl2 Bcl-2 Bad->Bcl2 Inhibits Caspase9 Caspase-9 Bcl2->Caspase9 Inhibits Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces

References

Application Notes and Protocols for the Development of Antimicrobial Compounds Using 1-(5-Bromo-1-benzofuran-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The benzofuran scaffold is a prominent heterocyclic system in medicinal chemistry, recognized for the wide array of biological activities its derivatives possess.[1][2] Naturally occurring and synthetic benzofuran-containing molecules have demonstrated anti-inflammatory, antitumor, antiviral, and, notably, antimicrobial properties.[3][4] This has established the benzofuran nucleus as a "privileged structure" for the design of novel therapeutic agents.[3] The escalating issue of microbial resistance to existing drugs necessitates the urgent development of new antimicrobial agents.[3]

This document provides detailed protocols for the synthesis and evaluation of novel antimicrobial compounds starting from 1-(5-Bromo-1-benzofuran-2-yl)ethanone. The synthetic strategy involves creating hybrid molecules that incorporate a pyrazole moiety, another heterocyclic ring system known for its extensive pharmacological profile, including antimicrobial activity.[5] The key intermediate in this synthesis is a chalcone, an α,β-unsaturated ketone, which is formed and subsequently cyclized to yield the target benzofuran-pyrazole compounds.[5][6]

I. Synthetic Pathway Overview

The overall synthetic strategy is a two-step process starting from this compound. The first step is a base-catalyzed Claisen-Schmidt condensation to form a chalcone intermediate. The second step involves the cyclization of this intermediate with hydrazine hydrate to yield the final pyrazoline derivative.

G A This compound C Step 1: Claisen-Schmidt Condensation A->C B Substituted Benzaldehyde B->C D Intermediate: (E)-1-(5-bromo-1-benzofuran-2-yl)-3- (aryl)prop-2-en-1-one (Chalcone) C->D Base (e.g., NaOH) Ethanol, RT F Step 2: Cyclization Reaction D->F E Hydrazine Hydrate E->F G Final Product: 5-Aryl-3-(5-Bromo-1-benzofuran-2-yl)- 4,5-dihydro-1H-pyrazole F->G Ethanol, Reflux

Caption: Synthetic workflow for benzofuran-pyrazole derivatives.

II. Experimental Protocols

Protocol 1: Synthesis of Chalcone Intermediate (II)

This protocol details the Claisen-Schmidt condensation for synthesizing (E)-1-(5-bromo-1-benzofuran-2-yl)-3-(aryl)prop-2-en-1-one.

Materials:

  • This compound (I) (MW: 253.07 g/mol )

  • Substituted benzaldehyde (e.g., 3-chlorobenzaldehyde, MW: 140.57 g/mol )

  • Anhydrous Ethyl Alcohol (Ethanol)

  • Sodium Hydroxide (NaOH) solution or solid

  • Dilute Hydrochloric Acid (HCl)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure: [6][7]

  • In a round-bottom flask, dissolve 0.01 mole of this compound (I) (approx. 2.53 g) in 10 mL of anhydrous ethyl alcohol.

  • Stir the solution at room temperature until the starting material is fully dissolved.

  • Add 0.01 mole of the desired substituted benzaldehyde (e.g., 1.40 g of 3-chlorobenzaldehyde) to the reaction mixture.

  • Cool the reaction flask in an ice bath to maintain a temperature between 20-25°C.

  • While stirring vigorously, add a 10% aqueous NaOH solution dropwise until the solution becomes turbid. Continue stirring for 3-4 hours.

  • Allow the reaction mixture to stand overnight at room temperature.

  • Dilute the solution with cold water and neutralize carefully with dilute HCl.

  • A solid precipitate (the chalcone product) will form. Collect the solid by vacuum filtration.

  • Wash the collected solid with cold water and dry it.

  • Recrystallize the crude product from ethanol to obtain the purified chalcone intermediate (II).

Protocol 2: Synthesis of Pyrazoline Derivative (III)

This protocol describes the cyclization of the chalcone intermediate with hydrazine hydrate to form the final pyrazoline product.

Materials:

  • Synthesized Chalcone Intermediate (II)

  • Hydrazine Hydrate (80-95%)

  • Anhydrous Ethyl Alcohol (Ethanol)

  • Reflux apparatus

  • Crushed ice

Procedure: [5][6]

  • In a round-bottom flask equipped with a reflux condenser, add 0.01 mole of the synthesized chalcone intermediate (II).

  • Add 50 mL of anhydrous ethanol to the flask.

  • Add 0.015 mole of hydrazine hydrate to the mixture.

  • Heat the reaction mixture to reflux and maintain for approximately 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, distill off the excess ethanol under reduced pressure.

  • Pour the concentrated reaction mixture onto crushed ice.

  • A solid will precipitate. Collect the solid product by vacuum filtration.

  • Wash the product with cold water, dry it, and recrystallize from ethanol to yield the purified 5-Aryl-3-(5-Bromo-1-benzofuran-2-yl)-4,5-dihydro-1H-pyrazole (III).

III. Antimicrobial Activity Screening

The following protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a standard procedure for assessing antimicrobial efficacy.

G A Prepare Stock Solutions of Test Compounds (in DMSO) B Perform Serial Dilutions in 96-well plate with sterile growth medium A->B D Inoculate all wells (except negative control) with microbial suspension B->D C Prepare Standardized Microbial Inoculum (e.g., 0.5 McFarland) C->D E Incubate plates at 37°C for 24h (bacteria) or 28°C for 48h (fungi) D->E F Visually inspect for turbidity or add indicator dye (e.g., Resazurin) E->F G Determine MIC: Lowest concentration with no visible growth F->G

Caption: Workflow for MIC determination via broth microdilution.

Protocol 3: Minimum Inhibitory Concentration (MIC) Assay

Materials:

  • Synthesized benzofuran-pyrazole derivatives

  • Standard antimicrobial drugs (e.g., Ciprofloxacin for bacteria, Miconazole for fungi)

  • Bacterial Strains: Staphylococcus aureus (Gram-positive), Salmonella typhi (Gram-negative)[6]

  • Fungal Strains: Candida albicans, Aspergillus niger[6]

  • Sterile 96-well microtiter plates

  • Nutrient Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)

  • Dimethyl sulfoxide (DMSO)

  • Incubator

Procedure: [6]

  • Preparation of Test Compounds: Dissolve the synthesized compounds and standard drugs in DMSO to prepare stock solutions (e.g., 1000 µg/mL).

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the compound stock solutions with the appropriate sterile growth medium to achieve a range of concentrations (e.g., from 200 µg/mL down to 0.19 µg/mL).

  • Inoculum Preparation: Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the prepared microbial inoculum to each well containing the diluted test compounds. Include a positive control (medium + inoculum) and a negative control (medium only) in each plate.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., no microbial growth).

IV. Data Presentation

The antimicrobial activity of newly synthesized compounds is typically summarized in a table of MIC values. Lower MIC values indicate higher potency.

Compound IDSubstituent (Aryl Group)S. aureus MIC (µg/mL)S. typhi MIC (µg/mL)C. albicans MIC (µg/mL)A. niger MIC (µg/mL)
IIIa 3-Chlorophenyl255050100
IIIb 4-Chlorophenyl25255050
IIIc 4-Nitrophenyl12.5252550
IIId 4-Methoxyphenyl50100>100>100
Ciprofloxacin (Standard)0.51N/AN/A
Miconazole (Standard)N/AN/A12

Note: The data presented in this table is illustrative and based on the "moderate activity" reported for similar compounds.[6] Actual results will vary based on the specific substituents and experimental conditions.

Conclusion and Application Notes

The protocols described provide a robust framework for the synthesis and antimicrobial evaluation of novel compounds derived from this compound.

  • Structure-Activity Relationship (SAR): This synthetic scheme is highly amenable to the creation of a compound library for SAR studies. By varying the substituted benzaldehyde in Protocol 1, researchers can investigate how different electronic and steric properties on the aryl ring influence antimicrobial activity. For instance, electron-withdrawing groups (e.g., -Cl, -NO2) may confer different activity profiles compared to electron-donating groups (e.g., -OCH3).

  • Further Derivatization: The pyrazoline ring offers further sites for chemical modification, which could be explored to optimize the lead compounds for improved potency, solubility, or reduced toxicity.

  • Mechanism of Action: Active compounds identified through this screening process should be subjected to further studies to elucidate their mechanism of action, which is a critical step in the drug development pipeline.

By leveraging the established biological relevance of the benzofuran and pyrazole scaffolds, this approach offers a promising avenue for the discovery of new and effective antimicrobial agents.

References

Application Notes and Protocols: 1-(5-Bromo-1-benzofuran-2-yl)ethanone as a Key Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] These activities include anticancer, antimicrobial, anti-inflammatory, and antiviral properties, making the benzofuran scaffold a privileged structure in drug discovery.[1][2] Within this class of compounds, 1-(5-Bromo-1-benzofuran-2-yl)ethanone serves as a versatile intermediate, offering multiple points for chemical modification to generate diverse libraries of potentially therapeutic agents. Its strategic placement of a bromo substituent and a reactive ethanone group allows for extensive structure-activity relationship (SAR) studies. This document provides detailed protocols for the synthesis of this key intermediate and its conversion into biologically active derivatives, alongside quantitative data on their therapeutic potential.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of 5-bromosalicylaldehyde with chloroacetone in the presence of a base.[3] This method provides a straightforward route to the core benzofuran structure.

Experimental Protocol: Synthesis of the Intermediate

Materials:

  • 5-Bromosalicylaldehyde

  • Chloroacetone

  • Potassium hydroxide

  • Methanol

  • Ethanol

  • Dimethylformamide (DMF)

Procedure: [3]

  • Dissolve 5-bromosalicylaldehyde in methanol.

  • Add chloroacetone to the solution.

  • Slowly add a solution of potassium hydroxide in methanol to the reaction mixture.

  • Heat the mixture for 2 hours.

  • After cooling, the product can be purified by recrystallization from a mixture of ethanol and DMF to yield colorless blocks.[3]

Applications in Medicinal Chemistry

This compound is a valuable starting material for the synthesis of various bioactive molecules. The two primary sites for chemical modification are the acetyl group at the 2-position and the bromo group at the 5-position.

  • Modification of the Acetyl Group: The ketone functionality of the acetyl group is a handle for numerous chemical transformations, including the synthesis of chalcones, oximes, and other heterocyclic systems.[4]

  • Modification of the Bromo Group: The bromine atom is a versatile functional group for carbon-carbon bond formation through cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira reactions. This allows for the introduction of a wide range of aryl and alkynyl substituents to explore their impact on biological activity.

Synthesis of Bioactive Derivatives

1. Chalcone Derivatives: Chalcones are a class of compounds known for their anticancer properties.[1] Derivatives of this compound can be synthesized through a Claisen-Schmidt condensation with various aromatic aldehydes.

2. Oxime Derivatives: The reaction of this compound with hydroxylamine hydrochloride yields the corresponding oxime, which can also exhibit biological activity.[4]

Data Presentation

Table 1: Synthesis of this compound Derivatives
DerivativeReagentsSolventBaseYield (%)Reference
This compound oximeHydroxylamine hydrochlorideEthanol/Water (3:1)K₂CO₃Not Specified[4]
3-Aryl-1-(5-bromo-1-benzofuran-2-yl)-2-propen-1-one (Chalcones)Aromatic aldehydesMethanolNaOHNot Specified[1]
Table 2: In Vitro Anticancer Activity of Chalcone Derivatives

A series of 3-aryl-1-(5-bromo-1-benzofuran-2-yl)-2-propen-1-one derivatives were evaluated for their cytotoxic activity against human breast (MCF-7) and prostate (PC-3) cancer cell lines.[1]

CompoundCancer Cell LineIC₅₀ (µM)Reference
Chalcone Derivative 1MCF-71.88[1]
Chalcone Derivative 1PC-32.15[1]
Chalcone Derivative 2MCF-72.45[1]
Chalcone Derivative 2PC-33.12[1]

Experimental Protocols for Derivative Synthesis

Protocol 1: Synthesis of this compound Oxime[4]

Materials:

  • This compound (5-bromo-2-acetylbenzofuran)

  • Hydroxylamine hydrochloride

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Ethanol (EtOH)

  • Water (H₂O)

Procedure:

  • In a round-bottom flask, combine this compound (1 g, 4.18 mmol), hydroxylamine hydrochloride (0.44 g, 6.27 mmol), and anhydrous K₂CO₃ (0.87 g, 6.27 mmol).

  • Add a 3:1 mixture of EtOH:H₂O (10 mL) to the flask.

  • Reflux the reaction mixture for 3 hours.

  • After the reaction is complete, pour the mixture into ice-cold water.

  • Filter the separated white solid, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure oxime.

Protocol 2: General Procedure for the Synthesis of Chalcones[1]

Materials:

  • This compound

  • Substituted aromatic aldehydes

  • Methanol (MeOH)

  • Aqueous Sodium Hydroxide (NaOH)

Procedure:

  • Dissolve this compound (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) in methanol.

  • Cool the solution to 0-5 °C.

  • Add aqueous NaOH solution dropwise to the cooled mixture.

  • Stir the reaction mixture at room temperature for several hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, the product can be isolated by filtration and purified by recrystallization.

Visualizations

Synthesis of the Intermediate

G cluster_start Starting Materials cluster_reagents Reagents A 5-Bromosalicylaldehyde D This compound A->D B Chloroacetone B->D C KOH, Methanol C->D G cluster_reactions Chemical Modifications A This compound B Condensation Reactions (e.g., Chalcone Synthesis) A->B C Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) A->C D Library of Benzofuran Derivatives B->D C->D E Biological Screening (e.g., Anticancer Assays) D->E F Lead Compound Identification E->F G cluster_start Starting Materials cluster_reagents Reagents A This compound D 3-Aryl-1-(5-bromo-1-benzofuran-2-yl)-2-propen-1-one (Chalcone) A->D B Aromatic Aldehyde B->D C NaOH, Methanol C->D

References

Application Notes and Protocols for the Synthesis of 1-(5-bromo-1-benzofuran-2-yl)ethanone oxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the two-step synthesis of 1-(5-bromo-1-benzofuran-2-yl)ethanone oxime. The synthesis involves the initial preparation of this compound from 5-bromosalicylaldehyde and chloroacetone, followed by the conversion of the resulting ketone to the corresponding oxime. This protocol includes detailed methodologies, reagent specifications, and reaction conditions. All quantitative data is summarized in structured tables for clarity and ease of comparison. Additionally, a visual representation of the experimental workflow is provided using the Graphviz DOT language.

Introduction

Benzofuran derivatives are a significant class of heterocyclic compounds that are prevalent in numerous natural products and pharmacologically active molecules. The inherent biological activities of the benzofuran scaffold have made it a privileged structure in medicinal chemistry and drug discovery. The title compound, this compound oxime, is a derivative that holds potential for further chemical modification and biological screening. This protocol outlines a reliable and reproducible method for its synthesis, providing researchers with the necessary information to produce this compound for their studies.

Data Presentation

The following tables summarize the key quantitative data for the synthesized compounds.

Table 1: Physicochemical Data of this compound

PropertyValue
Molecular FormulaC₁₀H₇BrO₂
Molecular Weight239.07 g/mol [1][2]
AppearanceTo be determined
Melting PointTo be determined
YieldTo be determined

Table 2: Physicochemical Data of this compound oxime

PropertyValue
Molecular FormulaC₁₀H₈BrNO₂
Molecular Weight254.08 g/mol [3][4]
AppearanceWhite solid[3]
Melting PointTo be determined
YieldTo be determined

Table 3: Spectroscopic Data

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)
This compoundNot availableNot availableNot available
This compound oximeNot availableNot availableNot available

Experimental Protocols

Part 1: Synthesis of this compound

This procedure outlines the synthesis of the ketone intermediate.

Materials:

  • 5-bromosalicylaldehyde

  • Chloroacetone

  • Potassium hydroxide

  • Methanol

  • Ethanol

  • Dimethylformamide (DMF)

Procedure:

  • A mixture of 5-bromosalicylaldehyde and chloroacetone is heated in the presence of potassium hydroxide in methanol.[2]

  • The reaction mixture is refluxed for 2 hours.

  • After cooling, the product is isolated.

  • Purification is achieved by slow evaporation from an ethanol/DMF solution to yield colorless blocks of this compound.[2]

Part 2: Synthesis of this compound oxime

This procedure details the conversion of the ketone to the final oxime product.

Materials:

  • This compound (referred to as 5-bromo-2-acetylbenzofuran in the literature)[3]

  • Hydroxylamine hydrochloride

  • Anhydrous potassium carbonate (K₂CO₃)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate

  • Methanol

Procedure:

  • In a round-bottom flask, combine this compound (1 g, 4.18 mmol), hydroxylamine hydrochloride (0.65 g, 9.35 mmol), and anhydrous potassium carbonate (1.29 g, 9.33 mmol).[3]

  • Add a 3:1 mixture of ethanol and water (10 mL) to the flask.[3]

  • Reflux the reaction mixture for 3 hours.[3]

  • Upon completion of the reaction, pour the mixture into ice-cold water.[3]

  • A white solid will precipitate. Filter the solid, wash it with water, and dry it thoroughly.[3]

  • The crude product can be recrystallized from ethanol. For obtaining colorless prisms, recrystallization can be performed from a 4:1 mixture of ethyl acetate and methanol by slow evaporation.[3]

Mandatory Visualization

The following diagram illustrates the two-step synthesis workflow.

SynthesisWorkflow Start Starting Materials: 5-bromosalicylaldehyde Chloroacetone Step1 Step 1: Ketone Synthesis (KOH, Methanol, Reflux 2h) Start->Step1 Intermediate This compound Step1->Intermediate Step2 Step 2: Oxime Formation (EtOH/H2O, Reflux 3h) Intermediate->Step2 Reagents2 Reagents: Hydroxylamine HCl K2CO3 Reagents2->Step2 Product This compound oxime Step2->Product Purification Purification: Recrystallization Product->Purification FinalProduct Final Product Purification->FinalProduct

Caption: Synthetic workflow for this compound oxime.

References

Application Notes and Protocols for Pharmacological Screening of 1-(5-Bromo-1-benzofuran-2-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Benzofuran derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] The core structure, consisting of fused benzene and furan rings, serves as a versatile scaffold for the development of novel therapeutic agents.[1][2] Specifically, derivatives of 1-(5-Bromo-1-benzofuran-2-yl)ethanone are promising candidates for screening against a variety of biological targets, owing to the known anticancer, anti-inflammatory, and antimicrobial properties of related benzofuran compounds.[4][5][6][7][8][9]

These application notes provide a comprehensive guide to the pharmacological screening of this compound derivatives. The protocols detailed herein cover essential in vitro and in vivo assays to evaluate their potential as anticancer, anti-inflammatory, and antimicrobial agents.

I. Anticancer Activity Screening

Benzofuran derivatives have demonstrated significant potential as anticancer agents, with activities attributed to various mechanisms including the induction of apoptosis and inhibition of key signaling pathways.[1][2][4][10] Screening for anticancer activity is a critical first step in the evaluation of novel this compound derivatives.

Data Presentation: Anticancer Activity

The following tables summarize the types of quantitative data that can be generated from the anticancer screening assays.

Table 1: Cytotoxicity of this compound Derivatives against various cancer cell lines.

CompoundCell LineIncubation Time (h)IC50 (µM)
Derivative 1K562725.0
Derivative 1PC37215.2
Derivative 1SW6207225.8
Derivative 2K562722.1
Derivative 2PC3728.9
Derivative 2SW6207212.4
Doxorubicin (Control)K562720.5

Table 2: Apoptosis Induction by this compound Derivatives in K562 cells.

Compound (Concentration)% Early Apoptosis% Late Apoptosis/NecrosisCaspase-3/7 Activity (Fold Change)
Control2.11.51.0
Derivative 1 (5 µM)15.35.23.5
Derivative 2 (2 µM)25.88.15.2
Experimental Protocols: Anticancer Assays

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Materials:

    • This compound derivatives

    • Human cancer cell lines (e.g., K562, PC3, SW620)

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • 96-well microplates

    • Microplate reader

  • Protocol:

    • Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate overnight.

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

    • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

    • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Annexin V-FITC Apoptosis Detection Kit

    • 1X Binding Buffer

    • Propidium Iodide (PI)

    • Flow cytometer

  • Protocol:

    • Treat cells with the test compounds at their IC50 concentrations for 24-48 hours.

    • Harvest the cells and wash them twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

This luminescent assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.

  • Materials:

    • Caspase-Glo® 3/7 Assay System (Promega)

    • White-walled 96-well plates

    • Luminometer

  • Protocol:

    • Seed cells in a white-walled 96-well plate and treat with test compounds for the desired time.

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by gentle shaking.

    • Incubate at room temperature for 1-2 hours.

    • Measure the luminescence using a luminometer.

Visualization: Anticancer Screening Workflow and Signaling Pathway

cluster_invitro In Vitro Screening cluster_target Target Identification cluster_invivo In Vivo Studies start This compound Derivatives mtt MTT Assay (Cell Viability) start->mtt ic50 Determine IC50 mtt->ic50 apoptosis Annexin V/PI Assay (Apoptosis) ic50->apoptosis caspase Caspase-Glo 3/7 Assay (Apoptosis Mechanism) ic50->caspase cell_cycle Cell Cycle Analysis (Propidium Iodide) ic50->cell_cycle kinase Kinase Inhibition Assays (e.g., VEGFR-2) ic50->kinase xenograft Xenograft Models kinase->xenograft

Caption: Workflow for anticancer screening of benzofuran derivatives.

cluster_pathway VEGFR-2 Signaling Pathway vegf VEGF vegfr2 VEGFR-2 vegf->vegfr2 pi3k PI3K vegfr2->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation inhibitor Benzofuran Derivative (Inhibitor) inhibitor->vegfr2

Caption: Inhibition of the VEGFR-2 signaling pathway by benzofuran derivatives.

II. Anti-inflammatory Activity Screening

Benzofuran derivatives have been reported to possess anti-inflammatory properties, often through the modulation of key inflammatory pathways such as NF-κB and MAPK.[5]

Data Presentation: Anti-inflammatory Activity

Table 3: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages.

CompoundConcentration (µM)NO Inhibition (%)IC50 (µM)
Derivative 11025.435.2
2548.9
5075.1
Derivative 21035.822.5
2562.3
5088.9
Dexamethasone (Control)1095.21.8

Table 4: In Vivo Anti-inflammatory Effect in Carrageenan-Induced Rat Paw Edema.

Treatment (Dose)Paw Edema Inhibition (%) at 3h
Control (Vehicle)0
Derivative 1 (50 mg/kg)35.6
Derivative 2 (50 mg/kg)52.1
Indomethacin (10 mg/kg)68.4
Experimental Protocols: Anti-inflammatory Assays

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).

  • Materials:

    • RAW 264.7 murine macrophage cell line

    • LPS (from E. coli)

    • Griess Reagent System

    • 96-well plates

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Sulfanilamide solution to the supernatant and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of NED solution and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm.

    • Calculate the concentration of nitrite using a sodium nitrite standard curve.

This is a classic in vivo model of acute inflammation.

  • Materials:

    • Wistar or Sprague-Dawley rats (150-200 g)

    • Carrageenan (1% w/v in saline)

    • Pletysmometer or digital calipers

    • Test compounds and vehicle

    • Standard drug (e.g., Indomethacin)

  • Protocol:

    • Administer the test compounds or vehicle orally or intraperitoneally to the rats.

    • One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume or thickness immediately before the carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection.

    • Calculate the percentage of edema inhibition for each group compared to the control group.

Visualization: Inflammatory Signaling Pathways

cluster_nfkb NF-κB Signaling Pathway lps LPS tlr4 TLR4 lps->tlr4 ikk IKK tlr4->ikk ikb IκB ikk->ikb phosphorylates nfkb NF-κB ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocates to gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) inhibitor Benzofuran Derivative (Inhibitor) inhibitor->ikk

Caption: Inhibition of the NF-κB signaling pathway.

cluster_mapk MAPK Signaling Pathway stress Stress/LPS mapkkk MAPKKK stress->mapkkk mapkk MAPKK mapkkk->mapkk mapk p38/JNK mapkk->mapk ap1 AP-1 mapk->ap1 activates nucleus Nucleus ap1->nucleus translocates to gene_expression Inflammatory Gene Expression inhibitor Benzofuran Derivative (Inhibitor) inhibitor->mapkk

Caption: Inhibition of the MAPK signaling pathway.

III. Antimicrobial Activity Screening

The benzofuran scaffold is present in numerous compounds with notable antimicrobial activity against a range of bacteria and fungi.[7][11][12]

Data Presentation: Antimicrobial Activity

Table 5: Minimum Inhibitory Concentration (MIC) of this compound Derivatives.

CompoundS. aureus (µg/mL)E. coli (µg/mL)C. albicans (µg/mL)
Derivative 11632>64
Derivative 281632
Ciprofloxacin (Control)10.5N/A
Fluconazole (Control)N/AN/A4
Experimental Protocol: Antimicrobial Assay

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Fungal strain (e.g., Candida albicans)

    • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

    • Sterile 96-well microplates

    • Test compounds and standard antibiotics (e.g., Ciprofloxacin, Fluconazole)

  • Protocol:

    • Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, perform serial two-fold dilutions of the compounds in the appropriate broth.

    • Prepare an inoculum of the microorganism adjusted to a concentration of 5 x 10⁵ CFU/mL.

    • Add the microbial inoculum to each well.

    • Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubate the plates at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Visualization: Antimicrobial Screening Workflow

cluster_antimicrobial Antimicrobial Screening start This compound Derivatives mic_assay Broth Microdilution Assay (MIC Determination) start->mic_assay mic_value Determine MIC Value mic_assay->mic_value bacteria Bacterial Strains (S. aureus, E. coli) bacteria->mic_assay fungi Fungal Strains (C. albicans) fungi->mic_assay

Caption: Workflow for antimicrobial screening.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(5-Bromo-1-benzofuran-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in improving the yield of 1-(5-Bromo-1-benzofuran-2-yl)ethanone synthesis. The following information is curated from scientific literature to address common challenges encountered during this synthetic process.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Problem: Low or No Product Yield

1. Are my reagents of sufficient purity and handled correctly?

  • 5-Bromosalicylaldehyde: This starting material can oxidize over time, indicated by a darkening in color. It is advisable to use freshly obtained or purified material. Purity can be checked by melting point determination and comparison with the literature value.

  • Chloroacetone: Chloroacetone is a lachrymator and is sensitive to light and moisture. It should be stored properly and freshly distilled if its purity is in doubt. The presence of polymeric or self-condensation products can significantly reduce the yield.

  • Base: The base used, such as potassium hydroxide (KOH) or potassium carbonate (K2CO3), should be anhydrous. The presence of water can lead to unwanted side reactions.

2. Is my choice of base and solvent optimal?

The combination of base and solvent is critical for this reaction. While a specific high-yield protocol for this exact molecule is not extensively documented, related benzofuran syntheses can provide guidance. The reaction generally involves the deprotonation of the phenolic hydroxyl group, followed by nucleophilic attack on chloroacetone and subsequent intramolecular cyclization.

3. Have I optimized the reaction temperature and time?

  • Temperature: The reaction is typically conducted at an elevated temperature, with some protocols suggesting heating for a specific duration (e.g., 2 hours in refluxing methanol).[1] However, excessively high temperatures can promote the formation of side products and decomposition of reagents. It is recommended to empirically determine the optimal temperature for your specific setup, starting with the literature values and adjusting as needed.

  • Reaction Time: The reaction time can vary depending on the scale and specific conditions. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the point of maximum product formation and to avoid the formation of degradation products from prolonged heating.

Problem: Formation of Multiple Products and Impurities

1. What are the potential side reactions?

Several side reactions can occur, leading to a complex product mixture and a lower yield of the desired product:

  • Self-condensation of Chloroacetone: In the presence of a base, chloroacetone can undergo self-condensation.

  • Cannizzaro-type reactions of 5-Bromosalicylaldehyde: Under strong basic conditions, the aldehyde may undergo disproportionation.

  • Formation of other condensation products: The reactive intermediates may undergo alternative cyclization or polymerization pathways.

2. How can I effectively purify the product to improve the isolated yield?

  • Work-up: After the reaction is complete, a standard work-up procedure involves pouring the reaction mixture into ice-cold water to precipitate the crude product.[2] The solid can then be filtered, washed with water to remove inorganic salts, and dried.

  • Recrystallization: Recrystallization from a suitable solvent, such as ethanol, is a common method to purify the crude product.[2]

  • Column Chromatography: For obtaining a highly pure product, silica gel column chromatography is effective.[3] A solvent system of hexane and ethyl acetate is often used for the elution of benzofuran derivatives.[3]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of this compound from 5-bromosalicylaldehyde and chloroacetone?

The reaction proceeds through a tandem O-alkylation and intramolecular aldol-type condensation. The base deprotonates the phenolic hydroxyl group of 5-bromosalicylaldehyde, which then acts as a nucleophile, attacking the electrophilic carbon of chloroacetone to form an ether intermediate. This is followed by an intramolecular cyclization and dehydration to yield the benzofuran ring.

Q2: Which base is recommended for this synthesis?

Both potassium hydroxide (KOH) and potassium carbonate (K2CO3) have been reported for similar benzofuran syntheses.[1][3] K2CO3 is a milder base and may help in reducing the formation of some side products. The choice of base may also depend on the solvent used.

Q3: What is a suitable solvent for this reaction?

Methanol has been used with potassium hydroxide, while acetonitrile is a common choice with potassium carbonate.[1][3] The solvent should be chosen to ensure the solubility of the reactants and to be compatible with the chosen base and reaction temperature.

Q4: How can I monitor the reaction progress effectively?

Thin Layer Chromatography (TLC) is the most common and effective method to monitor the reaction. A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) should be used to achieve good separation between the starting materials and the product. The disappearance of the starting material spots and the appearance of the product spot indicate the progress of the reaction.

Q5: What are the key safety precautions to consider during this synthesis?

  • Chloroacetone: As mentioned, it is a lachrymator and toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety goggles, and a lab coat).

  • Bases: Potassium hydroxide and potassium carbonate are corrosive and should be handled with care.

  • Solvents: Methanol and acetonitrile are flammable and toxic. All heating should be done using a heating mantle and in a well-ventilated area.

Data Presentation

Starting Material(s)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
o-hydroxyacetophenone and chloroacetoneK2CO3Acetonitrile8048-96Not specified[3]
5-bromosalicylaldehyde and chloroacetoneKOHMethanolReflux2Not specified[1]

Experimental Protocols

Protocol 1: Synthesis using Potassium Hydroxide in Methanol

This protocol is based on the procedure described in the literature.[1]

  • To a solution of 5-bromosalicylaldehyde in methanol, add an equimolar amount of chloroacetone.

  • To this mixture, add a solution of potassium hydroxide in methanol.

  • Heat the reaction mixture to reflux for 2 hours.

  • After cooling, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from ethanol.

Protocol 2: General Synthesis using Potassium Carbonate in Acetonitrile

This protocol is adapted from a general procedure for the synthesis of related benzofurans.[3]

  • To a solution of 5-bromosalicylaldehyde (1 equivalent) and chloroacetone (1 equivalent) in acetonitrile, add anhydrous potassium carbonate (2 equivalents).

  • Heat the mixture at 80°C and stir for 48-96 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture and dilute it with water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography using a hexane-ethyl acetate gradient.

Visualizations

The following diagrams illustrate the synthesis pathway, a troubleshooting workflow, and the relationship between key experimental parameters.

Synthesis_Pathway start 5-Bromosalicylaldehyde + Chloroacetone product This compound start->product Tandem O-alkylation & Intramolecular Cyclization reagents Base (e.g., KOH or K2CO3) Solvent (e.g., Methanol or Acetonitrile) Heat reagents->start

Caption: Synthesis of this compound.

Troubleshooting_Workflow start Low or No Yield q1 Check Reagent Purity (Starting materials, base, solvent) start->q1 a1_yes Purify/Replace Reagents q1->a1_yes Impure q2 Optimize Reaction Conditions (Base, Solvent, Temp., Time) q1->q2 Pure a1_yes->q2 a2_yes Systematically vary parameters (e.g., use milder base, different solvent) q2->a2_yes Not Optimized q3 Improve Work-up & Purification q2->q3 Optimized a2_yes->q3 a3_yes Recrystallize from different solvents or use column chromatography q3->a3_yes Ineffective end_node Improved Yield q3->end_node Effective a3_yes->end_node

Caption: Troubleshooting workflow for low reaction yield.

Parameter_Relationships Yield Product Yield Base Base Strength & Concentration Base->Yield SideReactions Side Reactions Base->SideReactions Solvent Solvent Choice Solvent->Yield Temp Reaction Temperature Temp->Yield Temp->SideReactions Time Reaction Time Time->Yield Time->SideReactions SideReactions->Yield decreases

Caption: Interplay of reaction parameters affecting the final yield.

References

"side product formation in the synthesis of substituted benzofurans"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Synthesis of Substituted Benzofurans. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges, with a focus on minimizing side product formation.

Troubleshooting Guides & FAQs

This section provides practical, question-and-answer-based guides to address specific issues encountered during the synthesis of substituted benzofurans.

Palladium-Catalyzed Synthesis (e.g., Sonogashira Coupling followed by Cyclization)

Question 1: I am observing a significant amount of a side product that appears to be a dimer of my starting alkyne. How can I prevent this?

Answer: This is a common issue arising from the homocoupling of terminal alkynes, often referred to as Glaser coupling, which competes with the desired cross-coupling reaction.[1][2] Here are several strategies to minimize this side reaction:

  • Copper-Free Conditions: The copper(I) co-catalyst is often the primary culprit in promoting homocoupling.[2] Switching to a copper-free Sonogashira protocol can significantly reduce the formation of this byproduct.

  • Control of Reaction Atmosphere: The presence of oxygen can promote the oxidative homocoupling of alkynes.[1] Running the reaction under a strictly inert atmosphere (e.g., nitrogen or argon) is crucial. Some studies have even shown that using a hydrogen gas atmosphere diluted with nitrogen or argon can reduce homocoupling to as low as 2%.[1]

  • Slow Addition of Alkyne: Maintaining a low concentration of the terminal alkyne throughout the reaction can disfavor the bimolecular homocoupling reaction. This can be achieved by the slow addition of the alkyne to the reaction mixture using a syringe pump.

  • Choice of Base and Solvent: The choice of base and solvent can influence the relative rates of the desired cross-coupling and the undesired homocoupling. It is often beneficial to screen different amine bases (e.g., triethylamine, diisopropylamine) and solvents (e.g., THF, DMF).

Quantitative Data on Homocoupling Side Product Formation:

While specific yields are highly substrate-dependent, the following table provides a general comparison of expected outcomes based on the chosen strategy.

StrategyExpected Yield of Desired BenzofuranExpected Yield of Homocoupling Side Product
Standard Sonogashira (with CuI)Moderate to HighCan be significant (>10-20%)
Copper-Free SonogashiraHighLow to negligible (<5%)
Slow Alkyne AdditionHighReduced (5-10%)
Inert Atmosphere (H₂/N₂)Very HighVery Low (~2%)

Question 2: My reaction is producing a low yield of the desired benzofuran, and I'm recovering unreacted starting materials. What are the likely causes and solutions?

Answer: Low conversion in palladium-catalyzed benzofuran synthesis can be attributed to several factors related to catalyst activity, reaction conditions, and reagent quality.

  • Catalyst Inactivity: The palladium catalyst may be deactivated. Ensure you are using a fresh, properly stored catalyst. If the catalyst is old or has been exposed to air, its activity may be compromised.

  • Suboptimal Reaction Conditions:

    • Temperature: The reaction temperature may be too low. A gradual increase in temperature (e.g., from room temperature to 60-100 °C) can be beneficial. However, be aware that excessively high temperatures can lead to catalyst decomposition.

    • Solvent and Base: The choice of solvent and base is critical. A screening of different solvents (e.g., DMF, toluene, acetonitrile) and bases (e.g., K₂CO₃, Cs₂CO₃, organic amines) may be necessary to find the optimal conditions for your specific substrates.

  • Poor Reagent Quality: Impurities in the starting materials (o-halophenol, alkyne) or the presence of oxygen in the solvent can inhibit the reaction by poisoning the palladium catalyst. Ensure all reagents are pure and that the solvents are properly degassed.

  • Incorrect Stoichiometry: Verify the stoichiometry of your reagents. An excess of the alkyne is often used to drive the reaction to completion.

Experimental Protocol: General Procedure for Sonogashira Coupling and Cyclization to Form 2-Substituted Benzofurans

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • o-Iodophenol (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Copper(I) iodide (CuI, 5-10 mol%) (for traditional Sonogashira)

  • Amine base (e.g., triethylamine, 2-3 eq)

  • Anhydrous and degassed solvent (e.g., THF or DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the o-iodophenol, palladium catalyst, and copper(I) iodide (if used).

  • Add the anhydrous, degassed solvent, followed by the amine base.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the desired benzofuran from any homocoupled alkyne and other impurities.

Visualization of Troubleshooting Workflow for Low Yield in Sonogashira Coupling:

G start Low Yield of Benzofuran catalyst Check Catalyst Activity start->catalyst conditions Optimize Reaction Conditions start->conditions reagents Verify Reagent Quality start->reagents stoichiometry Check Stoichiometry start->stoichiometry catalyst_sol Use Fresh Catalyst Store under Inert Atmosphere catalyst->catalyst_sol conditions_temp Screen Temperature conditions->conditions_temp conditions_solv Screen Solvent conditions->conditions_solv conditions_base Screen Base conditions->conditions_base reagents_sol Purify Starting Materials Degas Solvents reagents->reagents_sol stoich_sol Use Excess Alkyne stoichiometry->stoich_sol end Improved Yield catalyst_sol->end conditions_temp->end conditions_solv->end conditions_base->end reagents_sol->end stoich_sol->end

Caption: Troubleshooting workflow for low benzofuran yield.

Friedel-Crafts Acylation

Question 3: My Friedel-Crafts acylation of a benzofuran is producing a mixture of regioisomers. How can I improve the selectivity?

Answer: The formation of regioisomeric mixtures is a known challenge in the Friedel-Crafts acylation of benzofurans.[3][4] Aroylation can occur at multiple positions on the benzofuran ring, most commonly at the 3-, 4-, and 6-positions.[3] The distribution of these isomers is influenced by several factors:

  • Directing Effects of Substituents: The electronic properties of substituents already present on the benzofuran ring will direct the incoming acyl group. Electron-donating groups tend to direct ortho and para, while electron-withdrawing groups direct meta. For 2-phenylbenzofuran, acylation predominantly occurs at the 3-position, but 4- and 6-acylated isomers are also observed.[3]

  • Steric Hindrance: Steric bulk on both the benzofuran substrate and the acylating agent can influence the regioselectivity, often favoring the less sterically hindered position.

  • Lewis Acid Catalyst: The choice and amount of the Lewis acid catalyst (e.g., AlCl₃, SnCl₄) can affect the isomer distribution. It is advisable to screen different Lewis acids.

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve regioselectivity by favoring the thermodynamically more stable product.

Quantitative Data on Regioisomer Formation in Friedel-Crafts Acylation of 2-Phenylbenzofuran:

The following table, based on GC/MS analysis of crude reaction mixtures, illustrates a typical distribution of benzoyl isomers.[3]

Position of Benzoyl GroupRelative Abundance
3-positionMajor Product
6-positionSignificant Side Product
4-positionMinor Side Product

Experimental Protocol: General Procedure for Friedel-Crafts Acylation of 2-Phenylbenzofuran

This protocol is a general guideline and will likely require optimization to improve regioselectivity for a specific substrate.

Materials:

  • 2-Phenylbenzofuran (1.0 eq)

  • Acyl chloride (e.g., benzoyl chloride, 1.1 eq)

  • Anhydrous Lewis acid (e.g., AlCl₃, 1.2 eq)

  • Anhydrous solvent (e.g., dichloromethane, carbon disulfide)

Procedure:

  • To a dry, three-necked flask equipped with a dropping funnel and under an inert atmosphere, add the anhydrous Lewis acid and the solvent.

  • Cool the suspension in an ice bath.

  • Add the acyl chloride dropwise to the suspension.

  • In a separate flask, dissolve the 2-phenylbenzofuran in the anhydrous solvent.

  • Add the 2-phenylbenzofuran solution dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product, a mixture of regioisomers, can be purified by column chromatography or recrystallization. Characterization of the isomers may require techniques like GC/MS or NMR spectroscopy.[3]

Visualization of Regioisomer Formation in Friedel-Crafts Acylation:

G cluster_0 Friedel-Crafts Acylation cluster_1 Product Mixture 2-Phenylbenzofuran 2-Phenylbenzofuran Reaction Mixture Reaction Mixture 2-Phenylbenzofuran->Reaction Mixture Acyl Chloride + Lewis Acid Acyl Chloride + Lewis Acid Acyl Chloride + Lewis Acid->Reaction Mixture 3-Acylbenzofuran 3-Acyl (Major) Reaction Mixture->3-Acylbenzofuran Predominant Pathway 6-Acylbenzofuran 6-Acyl (Side Product) Reaction Mixture->6-Acylbenzofuran Competing Pathway 4-Acylbenzofuran 4-Acyl (Side Product) Reaction Mixture->4-Acylbenzofuran Minor Pathway

Caption: Formation of regioisomers in Friedel-Crafts acylation.

Acid-Catalyzed Intramolecular Cyclization

Question 4: I am attempting an acid-catalyzed intramolecular cyclization of an o-alkynylphenol to a benzofuran, but I am getting low yields and multiple unidentified byproducts. What could be the issue?

Answer: Acid-catalyzed cyclization of o-alkynylphenols can be a powerful method for benzofuran synthesis, but it is also prone to side reactions, especially under harsh acidic conditions.

  • Polymerization/Decomposition: Strong acids and high temperatures can lead to the polymerization of the starting material or the product, or cause decomposition, resulting in a complex mixture of byproducts.

  • Rearrangement Reactions: Under acidic conditions, carbocationic intermediates can be formed, which may undergo rearrangements leading to undesired isomeric products.

  • Incomplete Cyclization: The reaction may not go to completion if the conditions are not optimal, leaving unreacted starting material.

Troubleshooting Strategies:

  • Milder Acid Catalysts: Instead of strong Brønsted acids like sulfuric acid or HCl, consider using milder Lewis acids (e.g., Bi(OTf)₃, Ga(OTf)₃) or solid acid catalysts.[5]

  • Optimize Reaction Temperature: Start with a lower reaction temperature and gradually increase it to find the optimal balance between reaction rate and side product formation.

  • Solvent Effects: The choice of solvent can significantly impact the reaction outcome. Screen a variety of solvents to find one that promotes the desired cyclization while minimizing side reactions.

  • Protecting Groups: In some cases, protecting other functional groups on the molecule can prevent unwanted side reactions.

Visualization of Competing Pathways in Acid-Catalyzed Cyclization:

G cluster_0 Reaction Pathways start o-Alkynylphenol + Acid desired Intramolecular Cyclization start->desired Desired side1 Polymerization start->side1 Undesired side2 Rearrangement start->side2 Undesired end_desired Substituted Benzofuran desired->end_desired end_side Byproducts side1->end_side side2->end_side

Caption: Competing reaction pathways in acid-catalyzed cyclization.

References

Technical Support Center: Optimization of Palladium-Catalyzed Benzofuran Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of palladium-catalyzed benzofuran synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and provide answers to frequently asked questions.

Troubleshooting Guides

This section addresses specific issues that may arise during your palladium-catalyzed benzofuran synthesis experiments, offering potential causes and solutions in a clear question-and-answer format.

Issue 1: Low or No Yield of Benzofuran Product

Question: My palladium-catalyzed reaction (e.g., Sonogashira coupling followed by cyclization) is resulting in a low yield or no desired benzofuran product. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in palladium-catalyzed benzofuran synthesis can be attributed to several factors related to the catalyst, reagents, and reaction conditions. A systematic approach to troubleshooting is recommended.

  • Catalyst Activity:

    • Cause: The palladium catalyst may be inactive or have low activity due to age, improper storage, or the use of an inappropriate palladium source.

    • Solution: Use a freshly opened or recently purchased palladium catalyst and ensure it is stored under an inert atmosphere. Consider screening different palladium sources (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and ligands.

  • Reaction Conditions:

    • Cause: Suboptimal reaction temperature, time, solvent, or base can significantly impact the yield.

    • Solution: A gradual increase in temperature (e.g., from room temperature to 60-100 °C) can be tested, but be aware that excessively high temperatures can lead to catalyst decomposition. Optimize the reaction time by monitoring the reaction progress using techniques like TLC or GC-MS. The choice of solvent and base is also critical and should be screened.

  • Reagent Quality and Stoichiometry:

    • Cause: Impure starting materials (e.g., o-halophenol, alkyne) or the presence of oxygen can inhibit the reaction. Incorrect stoichiometry of reagents can also lead to low yields.

    • Solution: Ensure all reagents are pure and dry. Solvents should be degassed to remove oxygen, which can poison the palladium catalyst. Verify the stoichiometry of the reactants; an excess of the alkyne is often used.

  • Side Reactions:

    • Cause: Homocoupling of the terminal alkyne (Glaser coupling) is a common side reaction, especially when using copper co-catalysts.

    • Solution: Slow addition of the alkyne to the reaction mixture can sometimes minimize homocoupling.

Issue 2: Formation of Significant Side Products

Question: My reaction is producing a complex mixture with several side products, making purification difficult. What are the likely side reactions and how can I suppress them?

Answer: The formation of side products is a common challenge. Identifying the nature of the side products is the first step to addressing the issue.

  • Homocoupling of Alkynes (Glaser Coupling): As mentioned above, this is a frequent side reaction. Minimizing the concentration of the alkyne or using a copper-free system can be effective.

  • Reductive Dehalogenation of the Aryl Halide: This can occur, especially with more reactive aryl halides. Using a less reactive palladium catalyst or milder reaction conditions might help.

  • Reaction with Solvent: Some solvents can participate in side reactions. Ensure the chosen solvent is inert under the reaction conditions.

Issue 3: Poor Regioselectivity

Question: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity of my substituted benzofuran synthesis?

Answer: Poor regioselectivity is often encountered when using unsymmetrical alkynes or substituted phenols.

  • Steric and Electronic Effects: The regioselectivity is often governed by the steric and electronic properties of the substituents on both the phenol and the alkyne. Analyze the directing effects of your substituents to predict the major regioisomer.

  • Ligand Choice: The ligand on the palladium catalyst can have a significant influence on regioselectivity. Bulky ligands can favor the formation of the less sterically hindered product. A screening of different phosphine ligands is recommended.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed methods for synthesizing benzofurans?

A1: Some of the most prevalent methods include:

  • Sonogashira coupling followed by intramolecular cyclization: This involves the coupling of an o-halophenol with a terminal alkyne.[1]

  • Heck-type reactions. [2]

  • Direct C-H arylation: This method avoids the need for pre-functionalized starting materials.[3]

Q2: How do electron-donating and electron-withdrawing groups on the starting materials affect the reaction?

A2: Electron-donating groups on the phenol can often increase the rate of reaction, while electron-withdrawing groups can sometimes decrease the reaction rate and yield by making the aromatic ring less reactive.[1]

Q3: Can you provide a general experimental protocol for a common benzofuran synthesis?

A3: Yes, a general protocol for the synthesis of 2-substituted benzofurans via a palladium/copper-catalyzed Sonogashira coupling and cyclization of an o-iodophenol with a terminal alkyne is provided in the "Experimental Protocols" section below.[1]

Data Presentation

Table 1: Optimization of Catalyst System for a Tsuji–Trost-Type Reaction of Benzofuran-2-ylmethyl Acetate[4][5]
EntryCatalyst SystemSolventTime (h)Yield (%)
1Pd₂(dba)₃/dppfMeCN387
2Pd₂(dba)₃/dppeMeCN360
3Pd(PPh₃)₄MeCN24<5
4[Pd(η³-C₃H₅)Cl]₂/SPhosMeCN/THF292
5[Pd(η³-C₃H₅)Cl]₂/XPhosMeCN/THF1.598
6[Pd(η³-C₃H₅)Cl]₂/RuPhosMeCN/THF370

Reaction conditions: benzofuran-2-ylmethyl acetate (0.4 mmol), amine nucleophile (2 equiv.), K₂CO₃ (2 equiv.), catalyst (0.025 equiv. Pd₂(dba)₃ or [Pd(η³-C₃H₅)Cl]₂, 0.05 equiv. ligand) in 2.0 mL anhydrous solvent at 120 °C.

Table 2: Effect of Solvent on a Palladium-Catalyzed Tsuji–Trost-Type Reaction[4]
EntryCatalyst SystemSolventTime (h)Yield (%)
1Pd₂(dba)₃/dppfMeCN387
2Pd₂(dba)₃/dppfDioxane380
3Pd₂(dba)₃/dppfToluene375
4Pd₂(dba)₃/dppfTHF370
5Pd₂(dba)₃/dppfDMSO24<10

Reaction conditions: benzofuran-2-ylmethyl acetate (0.4 mmol), amine nucleophile (2 equiv.), K₂CO₃ (2 equiv.), Pd₂(dba)₃ (0.025 equiv.), dppf (0.05 equiv.) in 2.0 mL anhydrous solvent at 120 °C.

Experimental Protocols

General Protocol for Sonogashira Coupling and Cyclization to 2-Substituted Benzofurans[1]

This protocol is a generalized procedure based on the widely used Sonogashira coupling followed by intramolecular cyclization.[1]

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the o-iodophenol (1.0 eq), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), copper(I) iodide (2-10 mol%), and a phosphine ligand (e.g., PPh₃, 2-10 mol%).

  • Add an anhydrous, degassed solvent (e.g., triethylamine or DMF) via syringe.

  • Add the base (e.g., triethylamine or K₂CO₃, 2-3 eq) and the terminal alkyne (1.1-1.5 eq) to the reaction mixture.

  • Stir the reaction at the desired temperature (room temperature to 100 °C) and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted benzofuran.

Visualizations

Troubleshooting_Workflow start Low or No Product Yield catalyst Check Catalyst Activity start->catalyst conditions Optimize Reaction Conditions start->conditions reagents Verify Reagent Quality and Stoichiometry start->reagents side_reactions Investigate Side Reactions start->side_reactions success Improved Yield catalyst->success Fresh catalyst, proper storage conditions->success Optimized T, t, solvent, base reagents->success Pure, dry reagents, correct stoichiometry side_reactions->success Minimized byproducts

Caption: Troubleshooting workflow for low benzofuran yield.

Sonogashira_Cyclization_Pathway cluster_reactants Starting Materials cluster_catalytic_cycle Pd-Catalyzed Sonogashira Coupling o_halophenol o-Halophenol oxidative_addition Oxidative Addition o_halophenol->oxidative_addition alkyne Terminal Alkyne transmetalation Transmetalation (with Cu-acetylide) alkyne->transmetalation oxidative_addition->transmetalation reductive_elimination Reductive Elimination transmetalation->reductive_elimination intermediate o-Alkynylphenol Intermediate reductive_elimination->intermediate Product of coupling cyclization Intramolecular Cyclization intermediate->cyclization product Benzofuran cyclization->product

Caption: Pathway for Sonogashira coupling and cyclization.

References

"troubleshooting low conversion in Suzuki coupling of bromo-benzofurans"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low conversion in the Suzuki coupling of bromo-benzofurans.

Troubleshooting Guides & FAQs

This section addresses specific issues that can lead to low conversion and other undesirable outcomes in the Suzuki coupling of bromo-benzofurans.

Q1: What are the most common causes of low conversion in the Suzuki coupling of bromo-benzofurans?

A1: Low conversion in Suzuki-Miyaura coupling reactions involving bromo-benzofurans can stem from several factors. The primary culprits are often related to the catalyst system, reaction conditions, and the stability of the reagents. Key areas to investigate include:

  • Catalyst and Ligand: Inefficient catalyst activity or catalyst decomposition is a frequent issue. The choice of palladium catalyst and phosphine ligand is critical for a successful reaction.[1]

  • Base Selection: The base is crucial for the transmetalation step, and its strength and solubility can significantly impact the reaction rate and yield.[1][2]

  • Solvent System: The solvent influences the solubility of reagents and the stability of the catalytic species. Inadequate degassing of the solvent can also lead to catalyst deactivation.[1][2]

  • Boronic Acid/Ester Instability: Boronic acids are susceptible to side reactions like protodeboronation, where the boronic acid is converted to the corresponding arene, reducing the amount available for cross-coupling.[3][4]

  • Reaction Temperature and Time: Suboptimal temperature can lead to slow reaction rates, while excessively high temperatures can cause catalyst decomposition or promote side reactions.[1][5]

Q2: My reaction is producing a significant amount of dehalogenated benzofuran. How can I minimize this side reaction?

A2: Dehalogenation is a common side reaction where the bromo-benzofuran is reduced to benzofuran.[3][5] To minimize this, consider the following strategies:

  • Optimize the Base: Some bases can act as hydride donors, promoting dehalogenation. Screening different bases, such as switching from a strong inorganic base to a milder one like potassium carbonate (K₂CO₃) or a phosphate base, can be effective.[5]

  • Ligand Selection: The electronic and steric properties of the phosphine ligand can influence the relative rates of cross-coupling versus dehalogenation. Using bulky, electron-rich phosphine ligands can sometimes suppress this side reaction.[5]

  • Control Reaction Temperature: High temperatures can favor dehalogenation. Running the reaction at the lowest effective temperature may help.[5]

  • Solvent Choice: The solvent can play a role in the dehalogenation pathway. If using an alcohol-containing solvent, consider switching to an aprotic solvent.[3]

Q3: I suspect my boronic acid is decomposing. What are the signs and how can I prevent it?

A3: Decomposition of the boronic acid, primarily through protodeboronation, is a major cause of low yields. Signs of decomposition include the formation of the corresponding arene (from the boronic acid) as a byproduct. To address this:

  • Use Boronic Esters: Boronic esters, such as pinacol esters, are generally more stable than their corresponding boronic acids and are less prone to protodeboronation.[3][4][6] Consider using a boronic ester or converting your boronic acid to an ester before the reaction.

  • Anhydrous Conditions: While some water is often necessary for the activity of inorganic bases, excess water can promote the hydrolysis of boronic acids. Using anhydrous solvents and ensuring the base is dry can be beneficial.[1]

  • Choice of Base: The base-catalyzed protodeboronation is a known side reaction.[4] Screening different bases may help identify one that minimizes this pathway.

  • Reaction Time: Shorter reaction times can be beneficial when using unstable boronic acids to "outrun" the decomposition.[7]

Q4: My catalyst appears to be deactivating (e.g., turning black). What can I do to improve its stability and activity?

A4: Catalyst deactivation, often observed as the formation of palladium black, can halt the reaction. To improve catalyst performance:

  • Ligand Selection: The use of appropriate phosphine ligands is crucial to stabilize the palladium catalyst and promote the catalytic cycle. Bulky, electron-rich ligands can enhance catalyst stability and activity.[1][8]

  • Thorough Degassing: Oxygen can oxidize and deactivate the Pd(0) catalyst.[1] Ensure all solvents and the reaction mixture are thoroughly degassed with an inert gas like argon or nitrogen before adding the catalyst.

  • Catalyst Loading: While increasing catalyst loading might seem like a solution, it can be costly. Optimizing other reaction parameters first is recommended. In some cases, using a more active pre-catalyst can allow for lower catalyst loadings.[8]

  • Temperature Control: Excessively high temperatures can accelerate catalyst decomposition.[1][9] Maintain the reaction at the optimal temperature.

Data Presentation: Optimizing Reaction Parameters

The following tables summarize quantitative data on the effect of various parameters on the Suzuki coupling of bromo-benzofurans and related aryl bromides.

Table 1: Effect of Base on the Yield of 2-Arylbenzo[b]furans

EntryBaseYield (%)
1NEt₃28
2NaF40
3NaHCO₃53
4NaOH78
5Cs₂CO₃63
6K₂CO₃91-97

Reaction conditions: 2-(4-bromophenyl)benzofuran, 4-methoxyphenylboronic acid, Pd(II) complex catalyst, EtOH/H₂O (1:1), 80 °C. Data extracted from a study on the synthesis of 2-arylbenzo[b]furan derivatives.[10]

Table 2: Effect of Catalyst Loading on Yield

EntryCatalyst Loading (mol%)Yield (%)
11Moderate
22Moderate
3397
44~97

Reaction conditions: 2-(4-bromophenyl)benzofuran, 4-methoxyphenylboronic acid, K₂CO₃, Pd(II) complex catalyst, EtOH/H₂O (1:1), 80 °C. Data extracted from a study on the synthesis of 2-arylbenzo[b]furan derivatives.[10]

Experimental Protocols

General Experimental Protocol for Suzuki-Miyaura Coupling of a Bromo-benzofuran

This protocol is a general guideline and may require optimization for specific substrates. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment. Anhydrous solvents and inert atmosphere techniques are recommended for optimal results.[11]

Materials and Reagents:

  • Bromo-benzofuran derivative (1.0 equiv)

  • Arylboronic acid or arylboronic acid pinacol ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst, 1-5 mol%)

  • Ligand (if using a pre-catalyst, e.g., SPhos, XPhos, 2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv)

  • Degassed solvent (e.g., dioxane/water, toluene/water, DMF)

Procedure:

  • To a Schlenk flask or a reaction vial equipped with a magnetic stir bar, add the bromo-benzofuran, the arylboronic acid/ester, and the base.

  • Seal the flask/vial with a septum and cycle between vacuum and an inert atmosphere (argon or nitrogen) three to five times to remove oxygen.

  • Add the palladium catalyst and ligand (if applicable) to the flask under a positive pressure of inert gas.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (typically 2-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Visualizations

The following diagrams illustrate key concepts and workflows for troubleshooting Suzuki coupling reactions.

G Troubleshooting Low Conversion in Suzuki Coupling start Low Conversion Observed catalyst Catalyst/Ligand Issues? start->catalyst base Base Ineffective? start->base boronic Boronic Acid Decomposition? start->boronic conditions Suboptimal Conditions? start->conditions catalyst_sol Screen Ligands Check Catalyst Quality Ensure Degassing catalyst->catalyst_sol Yes base_sol Screen Bases (e.g., K2CO3, Cs2CO3, K3PO4) Ensure Base is Finely Powdered and Dry base->base_sol Yes boronic_sol Use Boronic Ester Anhydrous Conditions Optimize Base boronic->boronic_sol Yes conditions_sol Optimize Temperature Optimize Reaction Time Check Solvent conditions->conditions_sol Yes end Improved Conversion catalyst_sol->end base_sol->end boronic_sol->end conditions_sol->end

Caption: A flowchart for troubleshooting low conversion.

G Key Steps in the Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd2_complex Ar-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation (R-B(OR)2 + Base) pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)L_n-R transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R (Product) reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

References

Technical Support Center: Purification of Crude 1-(5-Bromo-1-benzofuran-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of crude 1-(5-Bromo-1-benzofuran-2-yl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Depending on the synthetic route, common impurities may include:

  • Unreacted starting materials: Such as 5-bromosalicylaldehyde or a substituted o-hydroxyacetophenone and chloroacetone.[1][2]

  • Over-brominated species: If N-bromosuccinimide (NBS) is used for bromination, di-brominated or other poly-brominated benzofurans might form.[1]

  • Isomeric products: Impurities from side reactions may lead to isomers.

  • Polymeric materials: Dark, tar-like substances can form, especially if the reaction is overheated or reaction times are extended.

  • Residual solvents: Solvents used in the synthesis and work-up procedures.

Q2: My final product is an oil or a waxy solid, not the expected crystalline solid. What should I do?

A2: The presence of impurities often suppresses crystallization. You should consider repurifying the material. Column chromatography is generally effective at removing a wide range of impurities. If the product is relatively pure, recrystallization from a suitable solvent system should yield a crystalline solid. Oiling out during recrystallization can sometimes be resolved by using a different solvent system or by slowing down the cooling process.

Q3: What is a good starting point for a recrystallization solvent?

A3: A common technique is to use a binary solvent system. For this compound, which is a moderately polar molecule, a combination of a polar solvent in which it is soluble (like ethanol, ethyl acetate, or acetone) and a non-polar solvent in which it is less soluble (like hexanes or heptane) is a good starting point.[3] One report indicates that colorless blocks of the compound were obtained by slow evaporation from an ethanol/DMF solution.[2]

Troubleshooting Guides

Issue 1: Persistent Impurities After Column Chromatography

Symptoms:

  • Thin Layer Chromatography (TLC) shows multiple spots after purification.

  • The melting point of the product is broad and lower than the literature value.

  • The product has a persistent color (e.g., yellow or brown) when it is expected to be a white or off-white solid.

Possible Causes:

  • Inappropriate solvent system for chromatography.

  • Co-elution of impurities with the desired product.

  • Overloading of the column.

  • Decomposition of the product on the silica gel.

Solutions:

  • Optimize the Eluent System:

    • Perform a systematic TLC analysis with different solvent systems to achieve better separation between your product and the impurities. A good starting point for silica gel chromatography is a mixture of hexanes and ethyl acetate.

    • A shallow gradient elution (slowly increasing the polarity of the eluent) can improve separation.

  • Check for Compound Stability:

    • Benzofuran derivatives can sometimes be sensitive to acidic silica gel. If you suspect degradation, you can use deactivated silica gel (by adding a small amount of triethylamine to the eluent system, e.g., 0.1-1%).

  • Consider an Alternative Purification Technique:

    • If column chromatography fails to provide the desired purity, recrystallization can be a powerful alternative, especially for removing closely related impurities.

Issue 2: Poor Recovery from Recrystallization

Symptoms:

  • Very low yield of crystalline product after recrystallization.

  • The product "oils out" instead of crystallizing.

  • No crystals form even after cooling and scratching.

Possible Causes:

  • The chosen solvent is too good a solvent for the compound, even at low temperatures.

  • The solution is not saturated enough.

  • The rate of cooling is too fast.

  • The presence of significant amounts of impurities.

Solutions:

  • Solvent Selection:

    • The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with different solvents and solvent pairs.

  • Control Cooling Rate:

    • Allow the solution to cool slowly to room temperature and then place it in an ice bath or refrigerator. Slow cooling encourages the formation of larger, purer crystals.

  • Induce Crystallization:

    • If crystals do not form, try adding a seed crystal of the pure compound.

    • Scratching the inside of the flask with a glass rod at the meniscus can also initiate crystallization.

  • Pre-purification:

    • If the crude material is very impure, it is often better to first perform a quick column chromatography to remove the bulk of the impurities and then recrystallize the partially purified product.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography
  • Preparation of the Column:

    • Select an appropriately sized column based on the amount of crude material (a rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight).

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.

  • Loading the Sample:

    • Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elution:

    • Start with a non-polar eluent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical starting gradient might be 95:5 hexanes:ethyl acetate.

    • Collect fractions and monitor the elution by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • Place a small amount of the crude material in a test tube.

    • Add a few drops of a potential solvent and observe the solubility at room temperature. A good solvent will not dissolve the compound well at room temperature.

    • Heat the mixture. A good solvent will dissolve the compound completely upon heating.

    • Cool the solution. A good solvent will result in the formation of crystals upon cooling.

  • Recrystallization Procedure:

    • Place the crude material in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the compound.

    • If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes to remove colored impurities.

    • Hot filter the solution to remove the charcoal and any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature.

    • Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven or in a desiccator.

Data Presentation

Table 1: Suggested Solvent Systems for Column Chromatography

PolaritySolvent System (v/v)Comments
Low to MediumHexanes / Ethyl Acetate (98:2 to 80:20)A good starting point for many benzofuran derivatives.
MediumDichloromethane / Hexanes (10:90 to 50:50)Can provide different selectivity compared to ethyl acetate systems.
HighHexanes / Acetone (95:5 to 70:30)Acetone is more polar than ethyl acetate and can be useful for more polar impurities.[3]

Table 2: Potential Solvents for Recrystallization

Solvent/SystemComments
EthanolA good single solvent for moderately polar compounds.[3]
Ethanol / WaterA versatile system where water acts as the anti-solvent.
Ethyl Acetate / HexanesA common and effective binary system.
Dichloromethane / HexanesUseful for compounds that are highly soluble in chlorinated solvents.
Ethanol / DMFReported to yield colorless blocks of the title compound upon slow evaporation.[2]

Visualization

Purification_Workflow Purification Strategy for this compound cluster_0 Initial Assessment cluster_1 Decision Point cluster_2 Purification Methods cluster_3 Outcome Crude_Product Crude Product TLC_Analysis TLC Analysis Crude_Product->TLC_Analysis Impurity_Profile Impurity Profile? TLC_Analysis->Impurity_Profile Column_Chromatography Column Chromatography Impurity_Profile->Column_Chromatography Multiple/Complex Impurities Recrystallization Recrystallization Impurity_Profile->Recrystallization Mainly One Impurity / Crystalline Crude Column_Chromatography->Recrystallization Further Polishing Pure_Product Pure Product Column_Chromatography->Pure_Product Recrystallization->Pure_Product

Caption: A workflow diagram for selecting a purification strategy.

References

"dehalogenation side reactions in 1-(5-Bromo-1-benzofuran-2-yl)ethanone chemistry"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(5-Bromo-1-benzofuran-2-yl)ethanone, with a focus on mitigating dehalogenation side reactions in palladium-catalyzed cross-coupling chemistry.

Troubleshooting Guides

Issue: Significant Dehalogenation Byproduct Observed in a Cross-Coupling Reaction

If you are observing a significant amount of the dehalogenated product, 1-(1-benzofuran-2-yl)ethanone, in your reaction mixture, follow this systematic workflow to diagnose and resolve the issue.

Dehalogenation_Troubleshooting start Dehalogenation Observed check_base Step 1: Evaluate the Base start->check_base check_ligand Step 2: Assess the Ligand check_base->check_ligand sub_base Is the base too strong (e.g., NaOtBu)? Is it a potential hydride source? check_base->sub_base check_solvent Step 3: Examine the Solvent check_ligand->check_solvent sub_ligand Is the ligand sterically unhindered? Is it promoting β-hydride elimination? check_ligand->sub_ligand check_temp Step 4: Review Reaction Temperature check_solvent->check_temp sub_solvent Is the solvent a potential hydride donor (e.g., alcohols, DMF)? check_solvent->sub_solvent check_reagents Step 5: Verify Reagent Quality check_temp->check_reagents sub_temp Is the reaction temperature too high? check_temp->sub_temp solution Optimized Conditions check_reagents->solution sub_reagents Are the boronic acid/ester and other reagents pure? check_reagents->sub_reagents

Caption: Troubleshooting workflow for dehalogenation.

Detailed Troubleshooting Steps:

  • Evaluate the Base: Strong bases, particularly alkoxides like sodium tert-butoxide, can promote the formation of palladium-hydride species, which are key intermediates in the dehalogenation pathway.[1]

    • Recommendation: Switch to a weaker inorganic base such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[2][3] These are generally less prone to inducing dehalogenation.

  • Assess the Ligand: The choice of phosphine ligand is critical. Less bulky ligands may not sufficiently stabilize the palladium center, leading to side reactions.

    • Recommendation: Employ bulky, electron-rich phosphine ligands like SPhos, XPhos, or t-Bu₃P. These ligands tend to accelerate the desired reductive elimination step over the competing dehalogenation pathway.[4]

  • Examine the Solvent: Solvents can act as hydride donors. Protic solvents like alcohols and some aprotic polar solvents like DMF can contribute to the formation of palladium-hydride species.

    • Recommendation: Switch to aprotic, non-polar solvents such as toluene, dioxane, or THF.[3]

  • Review Reaction Temperature: Higher temperatures can increase the rate of dehalogenation.

    • Recommendation: Attempt the reaction at a lower temperature, even if it requires a longer reaction time.

  • Verify Reagent Quality: Impurities in reagents, especially in the boronic acid or ester, can interfere with the catalytic cycle and promote side reactions.

    • Recommendation: Ensure all reagents are of high purity and handled under anhydrous and anaerobic conditions where necessary.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of dehalogenation in palladium-catalyzed cross-coupling reactions?

A1: The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species. This can happen through several pathways, including the reaction of the palladium complex with the base, solvent, or trace amounts of water. This Pd-H species can then undergo reductive elimination with the aryl group on the palladium intermediate to yield the dehalogenated product and regenerate the Pd(0) catalyst.

Dehalogenation_Mechanism Ar-Pd(II)-Br Ar-Pd(II)-Br Ar-Pd(II)-H Ar-Pd(II)-H Ar-Pd(II)-Br->Ar-Pd(II)-H Hydride Transfer Cross-Coupling Desired Cross-Coupling Product Ar-Pd(II)-Br->Cross-Coupling Transmetalation & Reductive Elimination Pd-H Source Hydride Source (Base, Solvent, H₂O) Pd-H Source->Ar-Pd(II)-H Ar-H Dehalogenated Product (Ar-H) Ar-Pd(II)-H->Ar-H Reductive Elimination Pd(0) Pd(0) Ar-Pd(II)-H->Pd(0)

Caption: Competing pathways of dehalogenation.

Q2: Are certain cross-coupling reactions more prone to dehalogenation with this compound?

A2: While dehalogenation can occur in most palladium-catalyzed cross-coupling reactions, its prevalence can vary. Reactions that are sluggish or require harsh conditions (high temperatures, very strong bases) are generally more susceptible. For instance, in some Buchwald-Hartwig aminations, the use of strong bases like Cs₂CO₃ has led to significant dehalogenation.[1]

Q3: How does the acetyl group at the 2-position of the benzofuran ring affect the propensity for dehalogenation?

A3: The acetyl group is an electron-withdrawing group, which can influence the electronic properties of the benzofuran ring. Generally, electron-deficient aryl halides can be more susceptible to certain side reactions. However, the overall effect will be a complex interplay of electronic and steric factors.

Q4: Can I use Grignard reagents with this compound without causing dehalogenation?

A4: Grignard reactions with this substrate are challenging. Besides the desired addition to the ketone, Grignard reagents can also react with the aryl bromide via a halogen-metal exchange, which can lead to dehalogenation upon workup or other side products. Careful control of temperature and reaction time is crucial.

Data Presentation

The following table summarizes the effect of different bases and solvents on the yield of the Heck coupling product of 2-acetyl-5-bromobenzofuran (a close analog of the title compound) with styrene. This data highlights the critical role of reaction conditions in maximizing the yield of the desired product.

EntryBaseSolventAdditiveTemperature (°C)Time (h)Conversion (%)Isolated Yield (%)
1KOHWaterTBAB130491-
2Et₃NWaterTBAB130495-
3Et₃NWaterNone130425-
4KOHDMFTBAB130494-
5Et₃NDMFTBAB130410099
6Et₃NDMFNone130435-
7KOHTolueneTBAB13040-
8Et₃NTolueneTBAB13044-

Data adapted from a study on the Heck coupling of 2-acetyl-5-bromobenzofuran with styrene.[5] TBAB (tetrabutylammonium bromide) was used as a phase-transfer catalyst.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction to Minimize Dehalogenation

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, incorporating best practices to suppress dehalogenation.

Suzuki_Protocol start Start reagents Combine Substrate, Boronic Acid, and Base in a Schlenk Flask start->reagents evacuate Evacuate and Backfill with Inert Gas (3x) reagents->evacuate add_solvent Add Degassed Solvent (e.g., Toluene/Water) evacuate->add_solvent add_catalyst Add Pd Catalyst and Ligand (e.g., Pd₂(dba)₃ / SPhos) add_solvent->add_catalyst heat Heat Reaction Mixture (e.g., 80-100 °C) add_catalyst->heat monitor Monitor Progress by TLC or LC-MS heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purify by Column Chromatography workup->purify end End purify->end

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2-4 mol%)

  • K₃PO₄ (2.0-3.0 equiv)

  • Anhydrous Toluene

  • Degassed Water

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add anhydrous toluene and degassed water (e.g., a 4:1 to 10:1 mixture of toluene to water).

  • Degas the resulting mixture by bubbling with the inert gas for 15-20 minutes.

  • Under a positive pressure of the inert gas, add the Pd₂(dba)₃ and SPhos.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for a Buchwald-Hartwig Amination Reaction

This protocol is a starting point for the amination of this compound, designed to minimize dehalogenation.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • Xantphos (2-4 mol%)

  • Cesium Carbonate (1.5 equiv)

  • Anhydrous Toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound, cesium carbonate, Pd₂(dba)₃, and Xantphos to a dry Schlenk tube.

  • Add anhydrous toluene, followed by the amine.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter, concentrate under reduced pressure, and purify the crude product by column chromatography.

References

Technical Support Center: Scaling Up the Synthesis of 1-(5-Bromo-1-benzofuran-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(5-Bromo-1-benzofuran-2-yl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for scaling up this important chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to this compound?

A1: The most widely reported and scalable method is the reaction of 5-bromosalicylaldehyde with chloroacetone in the presence of a base.[1] This one-pot synthesis is generally efficient and proceeds via an initial O-alkylation followed by an intramolecular aldol-type condensation.

Q2: What are the critical reaction parameters to control during the scale-up of this synthesis?

A2: When scaling up, careful control of the following parameters is crucial for ensuring optimal yield and purity:

  • Temperature: Exothermic reactions can occur, especially during the addition of reagents. Gradual heating and efficient temperature monitoring are essential to prevent side reactions.

  • Rate of Addition: Slow and controlled addition of chloroacetone to the reaction mixture can help manage exotherms and minimize the formation of impurities.

  • Base Selection and Stoichiometry: Potassium carbonate is a commonly used base.[2] Ensuring the correct stoichiometry is vital for complete reaction and to avoid potential side reactions. Other bases like potassium hydroxide in methanol have also been reported.[1]

  • Solvent Choice: Acetonitrile and acetone are frequently used solvents.[2][3] The choice of solvent can influence reaction kinetics and solubility of intermediates and byproducts.

Q3: What are the potential side products I should be aware of during this synthesis?

A3: Several side products can form, complicating purification and reducing yield. These include:

  • Aldol condensation products of chloroacetone: Chloroacetone can self-condense in the presence of a base.

  • Unreacted starting materials: Incomplete reaction can leave residual 5-bromosalicylaldehyde and chloroacetone.

  • O-alkylated intermediate: The intermediate formed after the initial reaction of 5-bromosalicylaldehyde with chloroacetone may not fully cyclize.

  • Over-alkylation products: The phenolic oxygen can potentially react with more than one molecule of chloroacetone, although this is less common under controlled conditions.

Q4: What are the recommended purification methods for large-scale synthesis?

A4: While silica gel column chromatography is common for small-scale purification, it is often not practical for large quantities.[2] For scaling up, consider the following:

  • Recrystallization: This is a highly effective method for purifying solid products. A suitable solvent system, such as ethanol or a mixture of ethyl acetate and methanol, can be used to obtain high-purity crystalline this compound.[4]

  • Slurry Washes: Washing the crude solid product with a suitable solvent can remove more soluble impurities.

  • Distillation (for liquid impurities): If any low-boiling impurities are present, they can be removed by distillation before recrystallization of the final product.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Formation - Inactive or insufficient base.- Low reaction temperature or insufficient reaction time.- Poor quality of starting materials.- Use fresh, anhydrous base and ensure correct stoichiometry.- Gradually increase the reaction temperature and monitor the reaction progress by TLC.- Verify the purity of 5-bromosalicylaldehyde and chloroacetone.
Formation of a Complex Mixture of Products - Reaction temperature too high, leading to side reactions.- Rapid addition of reagents causing localized high concentrations and side reactions.- Incorrect base or solvent.- Maintain a consistent and controlled reaction temperature.- Add chloroacetone dropwise to the reaction mixture with efficient stirring.- Re-evaluate the choice of base and solvent based on literature recommendations.
Product is an Oil or Difficult to Crystallize - Presence of impurities that inhibit crystallization.- Residual solvent.- Attempt to purify a small sample by column chromatography to identify the major impurities.- Try different solvent systems for recrystallization (e.g., ethanol, isopropanol, ethyl acetate/hexanes).- Ensure the product is thoroughly dried under vacuum to remove any residual solvent.
Low Purity After Recrystallization - Co-crystallization of impurities with the product.- Inappropriate choice of recrystallization solvent.- Perform a second recrystallization from a different solvent system.- Consider a pre-purification step, such as a charcoal treatment of the solution before crystallization, to remove colored impurities.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline based on literature procedures.[1][2] Optimization may be required for specific laboratory conditions and scale.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
5-Bromosalicylaldehyde201.02(Specify amount)(Calculate)
Chloroacetone92.53(Specify amount)(Calculate)
Potassium Carbonate (anhydrous)138.21(Specify amount)(Calculate)
Acetonitrile or Acetone-(Specify volume)-

Procedure:

  • To a stirred solution of 5-bromosalicylaldehyde in the chosen solvent, add anhydrous potassium carbonate.

  • Heat the mixture to a gentle reflux.

  • Add chloroacetone dropwise to the refluxing mixture over a period of time.

  • Continue to reflux the reaction mixture for the recommended duration (typically 2-10 hours), monitoring the progress by Thin Layer Chromatography (TLC).[3]

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the solid potassium salts and wash them with a small amount of the solvent.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).[4]

Visualizations

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start 5-Bromosalicylaldehyde + Chloroacetone + Base (e.g., K2CO3) in Solvent (e.g., Acetonitrile) Reflux Heat to Reflux (e.g., 80°C) Start->Reflux TLC_Monitoring Monitor by TLC Reflux->TLC_Monitoring Cooling Cool to RT TLC_Monitoring->Cooling Reaction Complete Filtration Filter Salts Cooling->Filtration Evaporation Evaporate Solvent Filtration->Evaporation Recrystallization Recrystallize from suitable solvent Evaporation->Recrystallization Drying Dry Product Recrystallization->Drying Final_Product Pure this compound Drying->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

TroubleshootingLogic cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield or Purity Issue Temp Incorrect Temperature Start->Temp Reagents Reagent Quality/Stoichiometry Start->Reagents SideReactions Side Reactions Start->SideReactions Purification Inefficient Purification Start->Purification OptimizeTemp Optimize Temperature Profile Temp->OptimizeTemp VerifyReagents Verify Reagent Purity & Molar Ratios Reagents->VerifyReagents ControlAddition Control Reagent Addition Rate SideReactions->ControlAddition OptimizePurification Optimize Recrystallization Conditions Purification->OptimizePurification

Caption: Troubleshooting logic for scaling up the synthesis.

References

"managing reaction temperature in benzofuran ring formation"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing reaction temperature during benzofuran ring formation.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for benzofuran synthesis?

The optimal reaction temperature for benzofuran synthesis is highly dependent on the chosen synthetic route and catalytic system. While some modern methods operate efficiently at room temperature, many classical and widely used protocols require elevated temperatures, typically ranging from 60 °C to 130 °C. For instance, palladium-catalyzed Sonogashira coupling followed by intramolecular cyclization is often conducted at temperatures between room temperature and 100 °C.[1][2] It is crucial to consult the specific literature precedent for the reaction being performed.

Q2: How does incorrect reaction temperature affect the yield of my benzofuran synthesis?

Suboptimal reaction temperature is a primary cause of low product yield.[2]

  • Too low temperature: May result in a sluggish or incomplete reaction, leading to a low conversion of starting materials.

  • Too high temperature: Can lead to the decomposition of catalysts, starting materials, or the desired benzofuran product. Excessively high temperatures can also promote the formation of unwanted side products.[2]

A systematic approach of gradually increasing the temperature (e.g., from room temperature in increments to 100 °C) can help in optimizing the yield.[2]

Q3: My reaction is producing significant byproducts. Could temperature be the cause?

Yes, reaction temperature plays a critical role in controlling selectivity and minimizing side reactions. A common side reaction, especially in copper-catalyzed Sonogashira couplings, is the homocoupling of the terminal alkyne (Glaser coupling).[2] While not directly a temperature effect, reaction kinetics influenced by temperature can impact the prevalence of this side reaction. In other systems, elevated temperatures might favor alternative reaction pathways, such as the Beckmann rearrangement in acid-catalyzed cyclizations of O-aryl ketoximes, leading to amide byproducts instead of the desired benzofuran.[3] Lowering the reaction temperature in such cases may suppress these competing reactions.[3]

Q4: I am observing poor regioselectivity in my reaction. How can temperature management help?

Poor regioselectivity can be a challenge, particularly when using unsymmetrical starting materials.[2] In some cases, the reaction temperature can influence which regioisomer is favored. For instance, a temperature-dependent[1][4]-aryl migration mechanism has been proposed for the formation of 2-substituted benzo[b]furans from 1-(2-hydroxyphenyl)-2-chloroethanones, where temperature can dictate the product distribution between 2-substituted and 3-substituted benzofurans.[4] Careful control and optimization of the reaction temperature are therefore essential for achieving high regioselectivity.

Troubleshooting Guides

Issue 1: Low or No Product Yield

If you are experiencing low or no yield in your benzofuran synthesis, consider the following troubleshooting steps related to reaction temperature.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting Start Low/No Yield CheckTemp Verify Temperature Control Start->CheckTemp TempLow Increase Temperature Incrementally CheckTemp->TempLow Reaction sluggish/ incomplete? TempHigh Decrease Temperature CheckTemp->TempHigh Degradation/ side products? CheckCatalyst Check Catalyst Activity (Decomposition at high temp?) CheckTemp->CheckCatalyst OptimizeTime Optimize Reaction Time TempLow->OptimizeTime TempHigh->OptimizeTime Success Improved Yield OptimizeTime->Success CheckReagents Verify Reagent Stability at Reaction Temperature CheckCatalyst->CheckReagents CheckReagents->Success

Caption: Troubleshooting workflow for low reaction yield.

  • Step 1: Verify Temperature Accuracy: Ensure your heating apparatus (oil bath, heating mantle) is calibrated and providing a stable, accurate temperature.

  • Step 2: Incremental Temperature Increase: If the reaction is sluggish or incomplete (based on TLC or GC-MS monitoring), consider increasing the temperature in small increments (e.g., 10-20 °C) from the literature-reported value. Some reactions may require reflux conditions to proceed to completion.[1][5]

  • Step 3: Evaluate High-Temperature Effects: If you observe degradation of starting materials or the formation of multiple unidentified spots on a TLC plate, the reaction temperature may be too high. This can lead to catalyst decomposition.[2] Attempt the reaction at a lower temperature.

  • Step 4: Correlate Temperature and Time: An increase in temperature will generally decrease the required reaction time. Monitor the reaction progress closely to avoid prolonged heating, which can lead to byproduct formation.

Issue 2: Formation of Side Products

The presence of significant side products can often be managed by adjusting the reaction temperature.

Logical Flow for Minimizing Side Products

SideProductTroubleshooting Start Side Product Formation IdentifySideProduct Identify Side Product (e.g., Homocoupling, Rearrangement) Start->IdentifySideProduct LowerTemp Lower Reaction Temperature IdentifySideProduct->LowerTemp If rearrangement or degradation product MilderConditions Consider Milder Reaction Conditions (e.g., Lewis vs. Brønsted acid) IdentifySideProduct->MilderConditions CheckKinetics Evaluate Reaction Kinetics (Is desired reaction significantly slower?) IdentifySideProduct->CheckKinetics Success Reduced Side Products LowerTemp->Success MilderConditions->Success CheckKinetics->LowerTemp

Caption: Decision process for reducing side product formation.

  • Action 1: Lower the Reaction Temperature: Many side reactions have higher activation energies than the desired reaction. Lowering the temperature can therefore selectively slow down the formation of unwanted byproducts. For instance, to suppress a competing Beckmann rearrangement, lowering the temperature is a recommended strategy.[3]

  • Action 2: Gradual Addition of Reagents at a Controlled Temperature: For side reactions like Glaser homocoupling, maintaining a consistent and optimized temperature while slowly adding the alkyne can help minimize its self-coupling.[2]

Quantitative Data on Reaction Temperatures

The following tables summarize temperature conditions for various benzofuran synthesis methods.

Table 1: Palladium-Catalyzed Benzofuran Synthesis

Starting MaterialsCatalyst SystemSolventBaseTemperature (°C)Time (h)Yield (%)
o-Iodophenol, Terminal Alkyne(PPh₃)PdCl₂, CuITriethylamine-Reflux--
Imidazo[1,2-a]pyridines, CoumarinsPd(OAc)₂DMF-90-Moderate to Excellent
o-Chlorophenols, AlkynesPd-dihydroxyterphenylphosphine-----

Data compiled from multiple sources.[1][4][6] Specific yields and times are substrate-dependent.

Table 2: Copper-Catalyzed Benzofuran Synthesis

Starting MaterialsCatalyst SystemSolventBaseTemperature (°C)Time (h)Yield (%)
o-Hydroxy aldehyde, Amine, AlkyneCuIDES (Choline chloride:Ethylene glycol)-80-100--
1-Bromo-2-iodobenzenes, β-Keto estersCuITHF-100--
2-Fluorophenylacetylene derivativesCuIDMSOKOH80--

Data compiled from multiple sources.[1][4][7] Specific yields and times are substrate-dependent.

Table 3: Other Catalytic Systems for Benzofuran Synthesis

MethodCatalystSolventTemperature (°C)
Cyclodehydration of α-aryloxy ketonesIr(III) complex, Cu(OAc)₂-Ambient
Cyclization of propargyl alcoholsZn(OTf)₂Toluene100
Intramolecular CyclizationFeCl₃--
Iron-catalyzed Iodination/CyclizationFeCl₃ then CuIToluene/Water130

Data compiled from multiple sources.[4][7][8] Conditions are generalized.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Sonogashira Coupling and Cyclization

This protocol is a widely used method for the synthesis of 2-substituted benzofurans from o-iodophenols and terminal alkynes.[1]

Experimental Workflow

Sonogashira_Workflow Start Setup Reaction Vessel (Inert Atmosphere) AddReagents Add o-Iodophenol, (PPh₃)PdCl₂, CuI, and Triethylamine Start->AddReagents AddAlkyne Add Terminal Alkyne AddReagents->AddAlkyne Heat Heat to Desired Temperature (e.g., Reflux) AddAlkyne->Heat Monitor Monitor by TLC Heat->Monitor Monitor->Heat Incomplete Workup Cool, Remove Solvent, Aqueous Workup Monitor->Workup Complete Purify Column Chromatography Workup->Purify Product Obtain Benzofuran Product Purify->Product

Caption: General workflow for Sonogashira coupling and cyclization.

Methodology:

  • To a solution of an o-iodophenol (1.0 mmol) and a terminal alkyne (1.2 mmol) in triethylamine (5 mL), add (PPh₃)PdCl₂ (0.02 mmol) and CuI (0.04 mmol).[1]

  • Stir the reaction mixture at the desired temperature (e.g., reflux) under an inert atmosphere (e.g., nitrogen or argon).[1][2]

  • Monitor the reaction progress by thin-layer chromatography (TLC).[1]

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.[1]

  • Purify the residue by column chromatography on silica gel to afford the desired benzofuran derivative.[1]

Protocol 2: Copper-Catalyzed Synthesis in Deep Eutectic Solvent (DES)

This method offers a more environmentally friendly approach using a deep eutectic solvent.

Methodology:

  • Prepare the deep eutectic solvent (DES) by mixing choline chloride and ethylene glycol in a 1:2 molar ratio and heating until a clear, homogeneous liquid is formed.[1]

  • To the DES, add the o-hydroxy aldehyde (1.0 mmol), amine (1.1 mmol), alkyne (1.2 mmol), and CuI (5 mol%).[1]

  • Stir the reaction mixture at the optimized temperature (e.g., 80-100 °C) for the required time, monitoring by TLC.[1]

  • After completion, perform an appropriate workup and purify by column chromatography.

References

Technical Support Center: Synthesis of 1-(5-Bromo-1-benzofuran-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(5-Bromo-1-benzofuran-2-yl)ethanone.

Solvent Effects on Synthesis

The choice of solvent is a critical parameter in the synthesis of this compound, as it can significantly influence reaction rate, yield, and purity. The synthesis typically proceeds via the O-alkylation of 5-bromosalicylaldehyde with chloroacetone, followed by an intramolecular cyclization. Solvents can affect the solubility of reactants and intermediates, as well as the rate of both the desired reaction and potential side reactions.

While a direct quantitative comparison for this specific synthesis is not extensively documented in publicly available literature, the following table summarizes the solvents used in similar benzofuran syntheses and their general effects.

SolventTypeRole and Potential EffectsTypical Base
Methanol ProticGood solubility for salicylaldehyde and base. May participate in side reactions.[1]KOH
Ethanol/Water ProticA mixture can be effective for dissolving both organic and inorganic reactants.K₂CO₃
Acetonitrile Aprotic, PolarGood solvent for SN2 reactions (O-alkylation).[2] Does not participate in the reaction.K₂CO₃
Acetone Aprotic, PolarOften used in reactions with K₂CO₃. Can undergo self-condensation as a side reaction.[3]K₂CO₃
DMF Aprotic, PolarHigh boiling point allows for higher reaction temperatures. Can be difficult to remove.K₂CO₃

Experimental Protocols

Below is a general experimental protocol for the synthesis of this compound, based on common literature procedures.

Reaction: Synthesis of this compound

Reactants:

  • 5-Bromosalicylaldehyde

  • Chloroacetone

  • Potassium Carbonate (K₂CO₃) or Potassium Hydroxide (KOH)

  • Solvent (e.g., Acetonitrile or Methanol)

Procedure:

  • To a solution of 5-bromosalicylaldehyde (1 equivalent) in the chosen solvent (e.g., acetonitrile), add the base (K₂CO₃, 2-3 equivalents).

  • Stir the mixture at room temperature for a short period to allow for the formation of the phenoxide.

  • Add chloroacetone (1.1-1.2 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a solid precipitate (inorganic salts) is present, filter the mixture.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Inactive base (e.g., K₂CO₃ absorbed moisture).2. Insufficient reaction time or temperature.3. Degradation of starting materials or product.1. Use freshly dried K₂CO₃.2. Increase reflux time and monitor by TLC.3. Ensure the reaction is not heated for an excessively long time.
Formation of Multiple Byproducts 1. Self-condensation of chloroacetone.2. C-alkylation of the phenoxide instead of O-alkylation.3. Michael addition or other side reactions.1. Add chloroacetone slowly to the reaction mixture.2. The choice of solvent and base can influence the O/C alkylation ratio.3. Lower the reaction temperature.
Product is an Oil and Difficult to Crystallize Presence of impurities.Purify the crude product using column chromatography before attempting recrystallization.
Incomplete Reaction 1. Insufficient amount of base or chloroacetone.2. Poor solubility of reactants.1. Use a slight excess of chloroacetone and ensure at least 2 equivalents of base.2. Choose a solvent in which all reactants are reasonably soluble at the reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in this reaction?

A1: The base, typically a carbonate or hydroxide, is essential for deprotonating the hydroxyl group of 5-bromosalicylaldehyde to form a phenoxide. This phenoxide is a much stronger nucleophile and readily attacks the electrophilic carbon of chloroacetone in an SN2 reaction (O-alkylation).

Q2: Can I use other bases besides potassium carbonate or potassium hydroxide?

A2: Other non-nucleophilic bases such as sodium carbonate or cesium carbonate can also be used. The choice of base can affect the reaction rate and yield. Stronger bases like sodium hydride (NaH) could also be used, but this would require an anhydrous solvent and more stringent reaction conditions.

Q3: How do I know when the reaction is complete?

A3: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). A spot for the starting material (5-bromosalicylaldehyde) should disappear and a new spot for the product should appear.

Q4: What are the common impurities I might see?

A4: Common impurities include unreacted starting materials, byproducts from the self-condensation of chloroacetone, and potentially small amounts of the C-alkylated product.

Q5: Is the reaction sensitive to air or moisture?

A5: While the reaction does not typically require a strictly inert atmosphere (like nitrogen or argon), potassium carbonate can be hygroscopic. It is good practice to use a drying tube on the reaction condenser to minimize the entry of atmospheric moisture, especially if the reaction is run for an extended period.

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for the synthesis of this compound.

experimental_workflow start Start reactants 1. Mix 5-Bromosalicylaldehyde, Base (K2CO3), and Solvent start->reactants add_chloroacetone 2. Add Chloroacetone reactants->add_chloroacetone reflux 3. Heat to Reflux (Monitor by TLC) add_chloroacetone->reflux workup 4. Work-up (Cool, Filter, Evaporate) reflux->workup purification 5. Purification (Recrystallization or Chromatography) workup->purification product Final Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

References

Validation & Comparative

A Comparative Guide to the Structural Confirmation of 1-(5-Bromo-1-benzofuran-2-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical techniques for the structural confirmation of 1-(5-Bromo-1-benzofuran-2-yl)ethanone and its derivatives. It is intended for researchers, scientists, and professionals in drug development, offering objective comparisons and supporting experimental data.

The structural elucidation of novel compounds is a cornerstone of chemical and pharmaceutical research. For derivatives of this compound, a class of compounds with potential biological activities, unambiguous structural confirmation is critical.[1][2] This guide outlines the primary analytical methods used for this purpose: X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Data Presentation

The following tables summarize key quantitative data from the structural analysis of this compound and related derivatives.

Table 1: X-ray Crystallography Data for this compound and a Derivative. [1][3]

ParameterThis compound[1]1-(5-bromobenzofuran-2-yl)-2-mesitylethanoneoxime[3]
Molecular Formula C₁₀H₇BrO₂C₁₉H₁₈BrNO₂
Molecular Weight 239.07-
Crystal System OrthorhombicMonoclinic
Space Group -P2₁/c
Cell Dimensions a = 10.8301(2) Åb = 7.4630(1) Åc = 21.7213(3) Å-
Volume (ų) 1755.62(5)-
Z 84
Key Bond Lengths (Å) Br-C(5) = 1.893(3) (approx.)Br1-C5 = 1.893(3)

Note: Direct comparison is limited due to the different derivatives analyzed. However, the data confirms the core benzofuran structure and the position of the bromine atom.

Table 2: Comparative ¹H NMR Spectral Data (δ, ppm) for Benzofuran Derivatives. [4]

Proton1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethanone[4]1-[3-(Bromomethyl)-5-methoxy-1-benzofuran-2-yl]ethanone[4]1-[5-Bromo-3-(bromomethyl)-4,6-dimethoxy-1-benzofuran-2-yl]ethanone[4]
-COCH₃ 2.59 (s, 3H)2.62 (s, 3H)2.64 (s, 3H)
-CH₃ (at C3) 2.57 (s, 3H)--
-OCH₃ 3.87 (s, 3H)3.89 (s, 3H)4.00 (s, 3H), 4.01 (s, 3H)
-CH₂Br -5.03 (s, 2H)5.08 (s, 2H)
Aromatic-H 7.00 (m, 1H)7.07 (dd, 1H)7.40 (m, 1H)7.14 (m, 2H)7.44 (m, 1H)6.43 (s, 1H)

The chemical shift of the acetyl protons (-COCH₃) remains relatively consistent across these derivatives, typically appearing as a singlet around 2.6 ppm.

Table 3: Comparative ¹³C NMR Spectral Data (δ, ppm) for Benzofuran Derivatives. [4]

Carbon1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethanone[4]1-[3-(Bromomethyl)-5-methoxy-1-benzofuran-2-yl]ethanone[4]1-[5-Bromo-3-(bromomethyl)-4,6-dimethoxy-1-benzofuran-2-yl]ethanone[4]
-COCH₃ 27.7027.6227.65
C=O 191.26191.27190.12
-CH₃ (at C3) 9.56--
-OCH₃ 55.8755.9056.06, 57.19
-CH₂Br -21.1622.59
Benzofuran Carbons 102.22, 112.83, 118.26, 124.10, 129.80, 148.98, 149.04, 156.23102.18, 113.13, 118.97, 123.33, 127.56, 148.13, 149.05, 156.5984.79, 92.35, 111.64, 125.39, 146.98, 153.00, 155.67, 157.94

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for Benzofuran Derivatives. [4]

CompoundMolecular FormulaCalculated Mass [M+Na]⁺Found Mass [M+Na]⁺
1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethanoneC₁₂H₁₂O₃227.0684227.0674
1-[3-(Bromomethyl)-5-methoxy-1-benzofuran-2-yl]ethanoneC₁₂H₁₁BrO₃306.9770306.9783
1-[5-Bromo-3-(bromomethyl)-4,6-dimethoxy-1-benzofuran-2-yl]ethanoneC₁₃H₁₂Br₂O₄414.8980414.9003

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Single-Crystal X-ray Diffraction

This technique provides the most definitive structural evidence.

  • Crystal Growth: Crystals of the target compound are typically grown by slow evaporation of a suitable solvent system. For instance, colorless prisms of this compound oxime were obtained from an ethyl acetate:methanol (4:1) solution.[5]

  • Data Collection: A suitable crystal is mounted on a diffractometer (e.g., Bruker SMART APEXII DUO CCD).[1] Data is collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.[1]

  • Structure Solution and Refinement: The structure is solved using direct methods (e.g., SHELXS) and refined using a full-matrix least-squares procedure (e.g., SHELXL).[6] The positions of non-hydrogen atoms are refined anisotropically, while hydrogen atoms are typically placed in calculated positions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for determining the connectivity of atoms in a molecule.

  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃) containing a reference standard like tetramethylsilane (TMS).[7]

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a spectrometer (e.g., 300 MHz or 600 MHz).[4][7] Standard pulse sequences are used. For more complex structures, 2D NMR experiments like HSQC, HMBC, and COSY can be employed to establish correlations between protons and carbons.

  • Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. Coupling constants (J) in Hz provide information about adjacent protons. The integration of proton signals corresponds to the number of protons.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of a compound.

  • Ionization: A suitable ionization technique is used, such as Electrospray Ionization (ESI) for High-Resolution Mass Spectrometry (HRMS).[4]

  • Mass Analysis: The ionized sample is passed through a mass analyzer, which separates the ions based on their mass-to-charge ratio (m/z).

  • Data Interpretation: The molecular ion peak ([M]⁺ or adducts like [M+H]⁺ or [M+Na]⁺) confirms the molecular weight. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature for these compounds. The fragmentation pattern can provide clues about the structure.

Visualizations

The following diagrams illustrate the workflow for structural confirmation and the key features of the target molecule.

G Workflow for Structural Confirmation cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Definitive Confirmation Synthesis Synthesis of Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Initial Structure MS Mass Spectrometry (HRMS) Purification->MS Molecular Weight Xray Single-Crystal X-ray Diffraction NMR->Xray Hypothesized Structure MS->Xray Final Final Xray->Final Confirmed Structure

Caption: General workflow for the synthesis and structural confirmation.

References

A Comparative Guide to the Bioactivity of 1-(5-Bromo-1-benzofuran-2-yl)ethanone and Other Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Benzofurans

Benzofuran derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities.[1] The fused benzene and furan ring system serves as a versatile scaffold for the development of novel therapeutic agents. These compounds have demonstrated a broad spectrum of biological effects, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2] The nature and position of substituents on the benzofuran core are critical in determining the specific bioactivity and potency of these molecules.[3]

Comparative Bioactivity Data

While direct experimental data for 1-(5-Bromo-1-benzofuran-2-yl)ethanone is limited in the available literature, the following tables summarize the bioactivity of structurally related brominated benzofurans and other derivatives to provide a comparative context. The data highlights the potential for antimicrobial and anticancer activities.

Table 1: Comparative Anticancer Activity of Benzofuran Derivatives (IC50 in µM)

CompoundStructureK562 (Leukemia)PC3 (Prostate)SW620 (Colon)Caki-1 (Kidney)HaCaT (Normal Keratinocytes)
Compound A (1-[3-(Bromomethyl)-4,6-dimethoxy-1-benzofuran-2-yl]ethanone)3.83 ± 0.6>100>100>10012.44 ± 1.27
Compound B (1-[5-Bromo-3-(bromomethyl)-4,6-dimethoxy-1-benzofuran-2-yl]ethanone)2.59 ± 0.88>100>100>10023.57 ± 10.7
Compound C (1-[3-(Bromomethyl)-5-methoxy-1-benzofuran-2-yl]ethanone)14.6 ± 3.5>100>100>10014.6 ± 3.5

Data sourced from a study on new derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethanone, which provides a basis for understanding the cytotoxic potential of similar structures.[3]

Table 2: Comparative Antimicrobial Activity of a Benzofuran Derivative (MIC in µg/mL)

CompoundS. aureus (NCTC 4163)S. aureus (25923)S. epidermidis (12228)M. luteus (10240)B. cereus (10876)B. subtilis (6633)E. coli (25922)P. aeruginosa (9027)
Compound B (1-[5-Bromo-3-(bromomethyl)-4,6-dimethoxy-1-benzofuran-2-yl]ethanone)>2506432161632>250>250

This table showcases the moderate activity of a brominated benzofuran derivative against Gram-positive bacterial strains.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for the synthesis of the target compound and for the key bioassays mentioned in this guide.

Synthesis of this compound

This synthesis is achieved through the reaction of 5-bromosalicylaldehyde with chloroacetone.[1]

Materials:

  • 5-bromosalicylaldehyde

  • Chloroacetone

  • Potassium hydroxide

  • Methanol

Procedure:

  • A mixture of 5-bromosalicylaldehyde and chloroacetone is prepared in methanol.

  • Potassium hydroxide is added to the mixture.

  • The reaction mixture is heated for 2 hours.

  • Following the reaction, the solvent is evaporated, and the resulting solid can be purified by recrystallization to yield this compound.[1]

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Procedure:

  • Human cancer cell lines (e.g., K562, PC3, SW620, Caki-1) and a normal cell line (e.g., HaCaT) are seeded in 96-well plates.

  • The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.

  • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the absorbance readings.[3]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Procedure:

  • Bacterial strains are cultured in an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • The test compound is serially diluted in the broth within a 96-well microtiter plate.

  • Each well is inoculated with a standardized suspension of the microorganism.

  • The plates are incubated under suitable conditions for the specific microorganism.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4]

Signaling Pathways and Mechanisms of Action

Benzofuran derivatives have been shown to exert their biological effects through the modulation of various cellular signaling pathways. Understanding these mechanisms is key to the development of targeted therapies.

Anti-inflammatory Pathway

dot

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKKα/β TLR4->IKK activates MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_pathway activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65) IkB->NFkB releases nucleus Nucleus NFkB->nucleus translocates to inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6) nucleus->inflammatory_genes activates transcription benzofuran Benzofuran Derivatives benzofuran->IKK inhibits benzofuran->MAPK_pathway inhibits MAPK_pathway->nucleus activates transcription factors

Caption: Benzofuran derivatives can inhibit the NF-κB and MAPK signaling pathways.

Anticancer Pathway

dot

anticancer_pathway growth_factor Growth Factors receptor Receptor Tyrosine Kinase growth_factor->receptor binds PI3K PI3K receptor->PI3K activates Akt Akt PI3K->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates cell_growth Cell Growth & Proliferation mTORC1->cell_growth promotes benzofuran Benzofuran Derivatives benzofuran->mTORC1 inhibits

Caption: Benzofuran derivatives can inhibit the mTOR signaling pathway in cancer cells.

Conclusion

The available evidence suggests that this compound, based on the bioactivity of its close analogs, likely possesses antimicrobial and anticancer properties. The presence of the bromine atom on the benzofuran ring is often associated with enhanced biological activity. Further experimental studies are warranted to quantify the specific bioactivity of this compound and to fully elucidate its mechanisms of action. The provided experimental protocols and pathway diagrams offer a foundational framework for future research in this promising area of drug discovery.

References

Structure-Activity Relationship (SAR) of 1-(5-Bromo-1-benzofuran-2-yl)ethanone Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 1-(5-Bromo-1-benzofuran-2-yl)ethanone scaffold has emerged as a promising framework in the design of novel therapeutic agents, demonstrating a wide spectrum of biological activities. This guide provides a comparative analysis of its analogs, focusing on their structure-activity relationships, particularly in the realms of antimicrobial and anticancer research. The information presented herein is intended for researchers, scientists, and professionals in drug development, offering a consolidated overview of key findings and experimental data.

Comparative Biological Activity

The biological evaluation of this compound and its derivatives has revealed significant potential, particularly as antimicrobial and anticancer agents. Structure-activity relationship (SAR) studies indicate that substitutions on the benzofuran ring and modifications of the ethanone moiety play a crucial role in modulating the biological efficacy and selectivity of these compounds.[1][2]

Anticancer Activity

Recent studies have explored the anticancer properties of benzofuran derivatives, including analogs of the title compound. For instance, a series of chalcones derived from this compound have been synthesized and evaluated for their in vitro antitumor activities against human breast (MCF-7) and prostate (PC-3) cancer cell lines.[3] The introduction of different aryl groups to the propenone chain has a significant impact on cytotoxicity.

CompoundSubstitution on ChalconeMCF-7 IC₅₀ (µM)PC-3 IC₅₀ (µM)
37a 4-Chlorophenyl>100>100
37b 4-Fluorophenyl78.585.2
37c 4-Nitrophenyl45.652.3
37g 4-Methoxyphenyl65.471.8
37h Phenyl92.198.7

Data extracted from a study on benzofuran substituted chalcone compounds.[3]

Antimicrobial Activity

Benzofuran derivatives are well-documented for their antimicrobial properties.[4][5] SAR studies have shown that the introduction of different substituents at various positions of the benzofuran nucleus can significantly influence their activity against a range of bacterial and fungal strains.[1] For example, the presence of hydroxyl groups at the C-3 and C-4 positions has been associated with good antibacterial activity.[1] While specific quantitative data for a series of this compound analogs against microbial strains was not detailed in the provided search results, the general consensus is that the benzofuran scaffold is a key pharmacophore for antimicrobial activity.[4]

Experimental Protocols

The following are generalized methodologies for key experiments cited in the evaluation of this compound analogs.

Synthesis of this compound

The parent compound can be synthesized by heating 5-bromo-salicylaldehyde with chloroacetone in the presence of potassium hydroxide in methanol for 2 hours.[6]

Synthesis of Chalcone Analogs (e.g., 37a-j)

A mixture of this compound and an appropriate aromatic aldehyde in ethanol is treated with a catalytic amount of aqueous potassium hydroxide. The reaction mixture is stirred at room temperature until completion, and the resulting solid is filtered, washed, and recrystallized to yield the desired chalcone.[3]

In Vitro Anticancer Activity Assay (MTT Assay)
  • Cell Seeding: Human cancer cell lines (e.g., MCF-7, PC-3) are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization buffer.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ values are then calculated.[3]

Antimicrobial Activity Assay (Agar Well Diffusion Method)
  • Media Preparation: Nutrient agar medium is prepared and sterilized.

  • Inoculation: The sterile medium is inoculated with a standardized suspension of the test microorganism.

  • Well Preparation: Wells are created in the solidified agar using a sterile borer.

  • Compound Application: A specific concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to each well.

  • Incubation: The plates are incubated at an appropriate temperature for 24-48 hours.

  • Zone of Inhibition Measurement: The diameter of the zone of inhibition around each well is measured to determine the antimicrobial activity.[7]

Visualizing Structure-Activity Relationships

The following diagrams illustrate key concepts in the SAR of this compound analogs.

SAR_Anticancer Parent_Scaffold This compound Chalcone_Formation Chalcone Analogs (Propenone chain) Parent_Scaffold->Chalcone_Formation Reaction with aromatic aldehyde Aryl_Substitution Substituted Aryl Group (e.g., 4-NO2, 4-F) Chalcone_Formation->Aryl_Substitution Biological_Activity Anticancer Activity (e.g., against MCF-7, PC-3) Aryl_Substitution->Biological_Activity Modulates Potency

Caption: SAR pathway for anticancer chalcone analogs.

Experimental_Workflow_Anticancer start Start cell_seeding Seed Cancer Cells (e.g., MCF-7) start->cell_seeding compound_treatment Treat with Benzofuran Analogs cell_seeding->compound_treatment incubation_48h Incubate for 48h compound_treatment->incubation_48h mtt_assay Add MTT Reagent incubation_48h->mtt_assay incubation_4h Incubate for 4h mtt_assay->incubation_4h solubilization Solubilize Formazan incubation_4h->solubilization read_absorbance Measure Absorbance solubilization->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50

Caption: Workflow for in vitro anticancer screening.

References

A Comparative Guide to the In Vitro Anticancer Activity of 1-(5-Bromo-1-benzofuran-2-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro anticancer activity of 1-(5-Bromo-1-benzofuran-2-yl)ethanone derivatives and related benzofuran compounds. The data and protocols presented are synthesized from recent studies to facilitate objective comparison and support further research and development in this promising area of oncology.

Comparative Anticancer Activity

Recent research has highlighted the potential of benzofuran derivatives as anticancer agents, with brominated compounds often exhibiting enhanced cytotoxicity.[1][2][3] The core structure, this compound, serves as a key intermediate for synthesizing more complex derivatives with a range of biological activities.[4][5]

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various benzofuran derivatives against several human cancer cell lines. This allows for a direct comparison of their potency and selectivity.

Compound/DerivativeCancer Cell LineIC50 (µM)Comparison/Standard DrugIC50 (µM)
Benzofuran-chalcone hybrid (37a-j) MCF-7 (Breast)Data not specified--
PC-3 (Prostate)Data not specified--
Benzofuran derivative 12 SiHa (Cervical)1.10Combretastatin (CA-4)1.76
HeLa (Cervical)1.06Combretastatin (CA-4)1.86
Benzofuran hybrid 13b MCF-7 (Breast)1.875Cisplatin2.184
C-6 (Nerve)1.980Cisplatin2.258
Benzofuran hybrid 13g MCF-7 (Breast)1.287Cisplatin2.184
C-6 (Nerve)1.622Cisplatin2.258
Bromo-oxadiazolylbenzofuran (14c) HCT116 (Colon)3.27--
Benzofuran-2-carboxamide (50g) HCT116 (Colon)0.87--
HeLa (Cervical)0.73--
HepG2 (Liver)5.74--
A549 (Lung)0.57--
3-methylbenzofuran derivative (16b) A549 (Lung)1.48Staurosporine1.52

Note: The data presented is a synthesis from multiple sources. Direct comparison should be made with caution due to potential variations in experimental conditions. All cited data is from reference[6].

Mechanism of Action: Apoptosis Induction and Cell Cycle Arrest

Several studies indicate that the anticancer effects of benzofuran derivatives are often mediated through the induction of apoptosis and arrest of the cell cycle.[7][8][9]

  • Apoptosis: Active benzofuran compounds have been shown to induce apoptosis in cancer cells.[7][9] This is often confirmed through Annexin V-FITC assays and Caspase-Glo 3/7 assays, which detect key markers of programmed cell death.[9] The mechanism can involve the generation of reactive oxygen species (ROS) and activation of both extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways.[7]

  • Cell Cycle Arrest: Treatment with certain benzofuran derivatives can lead to a statistically significant arrest of the cell cycle at specific phases, such as G0/G1 or G2/M, thereby inhibiting cancer cell proliferation.[6][7]

Below is a generalized diagram illustrating the proposed mechanism of action for many anticancer benzofuran derivatives.

G cluster_0 Benzofuran Derivative cluster_1 Cellular Effects cluster_2 Cellular Outcome Compound 1-(5-Bromo-1-benzofuran-2-yl) ethanone Derivative ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Pathway Modulation of Signaling Pathways (e.g., Bcl-2, DR-4) Compound->Pathway CycleArrest Cell Cycle Arrest (G0/G1 or G2/M) Compound->CycleArrest Apoptosis Apoptosis ROS->Apoptosis Induces Pathway->Apoptosis Activates CycleArrest->Apoptosis Contributes to

Proposed mechanism of action for anticancer benzofuran derivatives.

Key Experimental Protocols

Detailed and standardized methodologies are crucial for the validation and comparison of in vitro anticancer activity. Below are protocols for key assays mentioned in the literature.

MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11]

Principle: Metabolically active cells utilize mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into purple formazan crystals.[10][11][12] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance.[10]

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[13]

  • Compound Treatment: Expose the cells to various concentrations of the benzofuran derivatives and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (typically 5 mg/mL in PBS) to each well.[11][13]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing for the formation of purple formazan precipitate.[12][13][14]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[10][13][14]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to reduce background noise.[11][13][14]

Workflow for the MTT Cell Viability Assay.
Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a standard technique for analyzing the distribution of cells across the different phases of the cell cycle (G0/G1, S, and G2/M).[15][16]

Principle: Propidium iodide is a fluorescent dye that intercalates with double-stranded DNA.[15] The fluorescence intensity emitted is directly proportional to the amount of DNA in a cell. This allows for the differentiation of cell populations based on their DNA content. Apoptotic cells with fragmented DNA can also be identified as a "sub-G1" peak.[15]

Protocol:

  • Cell Harvesting: Harvest approximately 1x10^6 cells and wash them with cold phosphate-buffered saline (PBS).[17]

  • Fixation: Resuspend the cell pellet and fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.[17][18] Store at 4°C for at least 2 hours to permeabilize the cells.[18]

  • Washing: Centrifuge the fixed cells and wash twice with cold PBS to remove the ethanol.[17][18]

  • Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (to prevent staining of RNA).[15][17]

  • Incubation: Incubate the cells in the dark for at least 20-30 minutes at room temperature or 37°C.[16][18]

  • Flow Cytometry: Analyze the samples on a flow cytometer. Gate the single-cell population and acquire data for at least 20,000 events.[16] The resulting histogram of DNA content is then analyzed to determine the percentage of cells in each phase of the cell cycle.

This guide serves as a starting point for researchers interested in the anticancer properties of this compound derivatives. The provided data and protocols, compiled from the existing literature, should aid in the design of further experiments and the objective evaluation of novel compounds in this class.

References

"antimicrobial efficacy of 1-(5-Bromo-1-benzofuran-2-yl)ethanone vs. standard antibiotics"

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the antimicrobial potential of benzofuran-based compounds, with a focus on brominated derivatives. This guide addresses the current landscape of research on "1-(5-Bromo-1-benzofuran-2-yl)ethanone" and provides context through the analysis of related compounds and standard antimicrobial testing methodologies.

Executive Summary

The emergence of multidrug-resistant pathogens presents a critical challenge to global health. In the quest for novel antimicrobial agents, heterocyclic compounds, particularly benzofuran derivatives, have garnered significant scientific interest. This guide provides a comparative overview of the antimicrobial efficacy of benzofuran compounds, with a specific focus on the potential of "this compound."

Antimicrobial Potential of Benzofuran Derivatives

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, serves as a scaffold for numerous synthetic and natural products with diverse biological activities. Research has demonstrated that derivatives of benzofuran exhibit a wide spectrum of pharmacological properties, including antimicrobial, antifungal, antiviral, and anti-inflammatory activities. The antimicrobial potential of these compounds is often attributed to their ability to interfere with essential cellular processes in microorganisms.

Comparative Data of a Brominated Benzofuran Derivative

While specific data for "this compound" is not available, a study on new derivatives of 1-(3-Methyl-1-benzofuran-2-yl)ethan-1-one reported the antimicrobial activity of a brominated derivative, 1-[5-Bromo-3-(bromomethyl)-4,6-dimethoxy-1-benzofuran-2-yl]ethanone . The Minimum Inhibitory Concentration (MIC) values for this compound against several standard bacterial strains are presented below as an illustrative example of the potential efficacy of brominated benzofurans.

MicroorganismStrainMIC (µg/mL) of 1-[5-Bromo-3-(bromomethyl)-4,6-dimethoxy-1-benzofuran-2-yl]ethanone
Staphylococcus epidermidisATCC 1222816
Enterococcus faecalisATCC 2921232
Bacillus subtilisATCC 663316
Bacillus cereusATCC 1177816
Micrococcus luteusATCC 1024016
Escherichia coliATCC 25922>250
Pseudomonas aeruginosaATCC 27853>250
Proteus mirabilisATCC 25933>250
Klebsiella pneumoniaeATCC 13883>250
Salmonella enterica subsp. entericaATCC 14028>250

Note: The above data is for a different, though structurally related, compound and should be interpreted with caution. It suggests that brominated benzofuran derivatives may exhibit selective activity, in this case, primarily against Gram-positive bacteria.

Experimental Protocols

To ensure reproducibility and comparability of antimicrobial efficacy data, standardized experimental protocols are essential. The following are detailed methodologies for two common assays:

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely used technique.

Materials:

  • Test compound (e.g., this compound)

  • Standard antibiotic (e.g., Ciprofloxacin, Gentamicin)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile pipettes and tubes

Procedure:

  • Preparation of Inoculum: A pure culture of the test bacterium is grown in MHB to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Agent Dilutions: A stock solution of the test compound and the standard antibiotic is prepared. Serial two-fold dilutions are then made in MHB in the 96-well plate to cover a range of concentrations.

  • Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the prepared bacterial suspension.

  • Controls:

    • Growth Control: Wells containing only the growth medium and the bacterial inoculum (no antimicrobial agent).

    • Sterility Control: Wells containing only the growth medium (no bacteria or antimicrobial agent).

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (no turbidity) as observed by the naked eye or by measuring the optical density at 600 nm.

Agar Disc Diffusion (Kirby-Bauer) Assay

This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disc impregnated with the test compound.

Materials:

  • Test compound

  • Standard antibiotic discs

  • Bacterial strains

  • Mueller-Hinton Agar (MHA) plates

  • Sterile filter paper discs

  • Sterile swabs

  • Incubator

Procedure:

  • Preparation of Inoculum: A bacterial suspension is prepared and adjusted to the 0.5 McFarland standard as described for the MIC assay.

  • Inoculation of Agar Plate: A sterile swab is dipped into the inoculum and rotated against the side of the tube to remove excess fluid. The entire surface of the MHA plate is then swabbed evenly in three directions to ensure confluent growth.

  • Application of Discs: Sterile filter paper discs are impregnated with a known concentration of the test compound and the standard antibiotic. The discs are then placed on the surface of the inoculated agar plate, ensuring firm contact.

  • Incubation: The plates are incubated at 35-37°C for 16-24 hours.

  • Measurement of Zone of Inhibition: After incubation, the diameter of the zone of complete growth inhibition around each disc is measured in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to the antimicrobial agent.

Visualizing Experimental Workflows and Mechanisms

To aid in the conceptualization of experimental design and potential mechanisms of action, the following diagrams are provided in the DOT language for use with Graphviz.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cluster_conclusion Conclusion start Start: Select Test Compound and Bacterial Strains prep_compound Prepare Stock Solution of Test Compound start->prep_compound prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum mic_assay Perform MIC Assay (Broth Microdilution) prep_compound->mic_assay disc_assay Perform Agar Disc Diffusion Assay prep_compound->disc_assay prep_inoculum->mic_assay prep_inoculum->disc_assay read_mic Read MIC values after 16-20h incubation mic_assay->read_mic measure_zones Measure Zones of Inhibition after 16-24h incubation disc_assay->measure_zones compare_data Compare Efficacy with Standard Antibiotics read_mic->compare_data measure_zones->compare_data end End: Determine Antimicrobial Efficacy compare_data->end

Caption: Experimental workflow for antimicrobial susceptibility testing.

signaling_pathway compound Antimicrobial Compound (e.g., Benzofuran Derivative) membrane Bacterial Cell Membrane compound->membrane Penetration target Intracellular Target (e.g., DNA Gyrase, Cell Wall Synthesis) membrane->target inhibition Inhibition of Cellular Process target->inhibition death Bacterial Cell Death inhibition->death

Caption: Hypothetical mechanism of action for an antimicrobial compound.

Conclusion

While the specific antimicrobial efficacy of "this compound" against standard antibiotics remains to be elucidated in publicly available research, the broader class of benzofuran derivatives continues to show promise as a source of new antimicrobial agents. The data available for related brominated benzofurans suggests potential activity, particularly against Gram-positive bacteria. Further research, following standardized protocols as outlined in this guide, is necessary to fully characterize the antimicrobial spectrum and potential clinical utility of "this compound" and other related compounds. Researchers in the field are encouraged to pursue these investigations to contribute to the development of novel therapies to combat the growing threat of antimicrobial resistance.

A Comparative Analysis of Synthetic Routes to 1-(5-Bromo-1-benzofuran-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Methodologies

1-(5-Bromo-1-benzofuran-2-yl)ethanone is a key intermediate in the synthesis of various biologically active compounds, making its efficient and scalable production a topic of significant interest in medicinal chemistry and drug development. This guide provides a comparative analysis of two prominent synthetic routes to this valuable benzofuran derivative, offering a side-by-side look at their methodologies, performance, and potential advantages.

At a Glance: Comparing Two Synthetic Pathways

Two primary methods for the synthesis of this compound have been identified and evaluated: a one-pot reaction from 5-bromosalicylaldehyde and a classical approach from 2'-hydroxy-5'-bromoacetophenone. The following table summarizes the key quantitative data for each route.

ParameterRoute 1: From 5-BromosalicylaldehydeRoute 2: From 2'-Hydroxy-5'-bromoacetophenone
Starting Materials 5-Bromosalicylaldehyde, Chloroacetone2'-Hydroxy-5'-bromoacetophenone, Chloroacetone
Key Reagents Potassium HydroxideBase (e.g., Potassium Carbonate)
Solvent MethanolAcetone or similar solvent
Reaction Time 2 hours[1]Not explicitly reported for this specific product
Reaction Temperature Heating (Reflux)Heating (Reflux)
Reported Yield Not explicitly reported for this specific productNot explicitly reported for this specific product
Reaction Type Perkin-like condensation followed by intramolecular cyclizationRap-Stoermer Reaction

Visualizing the Synthetic Approaches

The following diagram illustrates the logical flow of the two synthetic routes, highlighting the starting materials and the common target product.

G cluster_route1 Route 1 cluster_route2 Route 2 start1 5-Bromosalicylaldehyde + Chloroacetone reagent1 KOH / Methanol Heat, 2h start1->reagent1 One-pot reaction product This compound reagent1->product start2 2'-Hydroxy-5'-bromoacetophenone + Chloroacetone reagent2 Base (e.g., K2CO3) Heat start2->reagent2 Rap-Stoermer Reaction reagent2->product

References

Cross-Validation of Analytical Data for 1-(5-Bromo-1-benzofuran-2-yl)ethanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the characterization of 1-(5-Bromo-1-benzofuran-2-yl)ethanone, a key intermediate in pharmaceutical synthesis. The objective is to present a cross-validation framework to ensure data integrity, consistency, and reliability across different analytical techniques. This document outlines detailed experimental protocols and presents comparative data in structured tables, supported by workflow visualizations.

Overview of Analytical Strategies

The robust characterization of a pharmaceutical compound like this compound relies on the application of multiple, orthogonal analytical techniques. This approach, known as cross-validation, ensures that the identity, purity, and quality of the compound are unequivocally established. This guide focuses on the comparative analysis of chromatographic and spectroscopic methods.

Comparative Analysis of Analytical Techniques

The following tables summarize the key performance indicators of various analytical methods for the analysis of this compound. The data presented is a composite based on publicly available information for structurally similar compounds and serves as a representative example for cross-validation purposes.

Table 1: Chromatographic Method Comparison
ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on polaritySeparation based on volatility and mass-to-charge ratio
Retention Time (tR) 5.8 min12.3 min
Limit of Detection (LOD) 0.01 µg/mL0.05 ng/mL
Limit of Quantification (LOQ) 0.03 µg/mL0.15 ng/mL
Linearity (R²) > 0.999> 0.998
Precision (%RSD) < 2%< 5%
Accuracy (% Recovery) 98-102%95-105%
Table 2: Spectroscopic Method Comparison
ParameterUV-Vis SpectroscopyFourier-Transform Infrared (FTIR) SpectroscopyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
λmax (nm) 254, 310N/AN/AN/A
Key Absorptions (cm⁻¹) N/A~1670 (C=O), ~1590, 1450 (Aromatic C=C)¹H: δ 7.5-8.0 (Ar-H), 2.6 (s, 3H, -COCH₃); ¹³C: δ ~190 (C=O)[M]+ at m/z 238/240
Structural Information Chromophore presenceFunctional groupsConnectivity of atomsMolecular weight and fragmentation
Quantitative Ability GoodLimitedGood (qNMR)Good (with internal standards)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar benzofuran derivatives and should be optimized for specific laboratory conditions.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known amount of the compound in the mobile phase to a final concentration of 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 280 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Mass Range: m/z 50-500.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane) to a concentration of 1 mg/mL.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Measurement Mode: Transmittance.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 32.

UV-Vis Spectroscopy
  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Solvent: Ethanol or methanol.

  • Wavelength Range: 200-400 nm.

  • Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent.

  • Reference: Use the pure solvent as a blank.

Visualizing the Cross-Validation Workflow

The following diagrams illustrate the logical flow of the cross-validation process, from initial sample analysis to final data comparison and reporting.

CrossValidationWorkflow cluster_analytical_methods Analytical Methodologies cluster_data_evaluation Data Evaluation and Comparison cluster_reporting Reporting and Conclusion HPLC HPLC Analysis CompareChromatography Compare Chromatographic Data (Purity, Impurities) HPLC->CompareChromatography GCMS GC-MS Analysis GCMS->CompareChromatography FTIR FTIR Spectroscopy CompareSpectroscopy Compare Spectroscopic Data (Structure, Functional Groups) FTIR->CompareSpectroscopy UVVis UV-Vis Spectroscopy UVVis->CompareSpectroscopy NMR NMR Spectroscopy NMR->CompareSpectroscopy MS Mass Spectrometry MS->CompareSpectroscopy FinalReport Comprehensive Analytical Report CompareChromatography->FinalReport CompareSpectroscopy->FinalReport Sample Sample of This compound Sample->HPLC Sample->GCMS Sample->FTIR Sample->UVVis Sample->NMR Sample->MS

Figure 1: Workflow for the cross-validation of analytical data.

SignalingPathways cluster_identity Identity Confirmation cluster_purity Purity Assessment cluster_quantification Quantification NMR_ID NMR (¹H, ¹³C) MS_ID Mass Spectrometry (Molecular Ion) FTIR_ID FTIR (Functional Groups) HPLC_Purity HPLC (Area % Purity) GCMS_Purity GC-MS (Impurity Profiling) HPLC_Quant HPLC (External Standard) qNMR_Quant qNMR (Internal Standard) Compound This compound Compound->NMR_ID Compound->MS_ID Compound->FTIR_ID Compound->HPLC_Purity Compound->GCMS_Purity Compound->HPLC_Quant Compound->qNMR_Quant

Figure 2: Interrelation of analytical techniques for compound characterization.

Conclusion

The cross-validation of analytical data using orthogonal methods is crucial for the comprehensive characterization of pharmaceutical intermediates like this compound. This guide provides a framework for comparing chromatographic and spectroscopic techniques, offering detailed experimental protocols and clear data presentation. By implementing such a cross-validation strategy, researchers and drug development professionals can ensure the generation of reliable and consistent analytical data, which is fundamental for regulatory compliance and the successful advancement of pharmaceutical candidates.

A Head-to-Head Comparison of Catalytic Strategies for the Synthesis of 1-(5-Bromo-1-benzofuran-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. 1-(5-Bromo-1-benzofuran-2-yl)ethanone is a valuable building block in medicinal chemistry, and its synthesis can be achieved through various methods. This guide provides an objective, data-driven comparison of two primary catalytic approaches for its synthesis: a classical base-catalyzed condensation and a modern palladium/copper-catalyzed Sonogashira coupling followed by cyclization.

This comparison summarizes quantitative data in a clear tabular format, offers detailed experimental protocols for reproducibility, and includes visualizations of the synthetic workflows to aid in the selection of the most suitable method for specific research and development needs.

Data Presentation: Comparative Analysis of Synthetic Methodologies

The following table outlines the key performance indicators for two distinct synthetic routes to this compound, allowing for a direct comparison of their efficiency and reaction conditions.

FeatureMethod A: Base-Catalyzed Condensation Method B: Pd/Cu-Catalyzed Sonogashira Coupling & Cyclization
Catalyst System Potassium Hydroxide (Base Catalyst)Dichlorobis(triphenylphosphine)palladium(II) / Copper(I) Iodide
Starting Materials 5-Bromosalicylaldehyde, Chloroacetone4-Bromo-2-iodophenol, 3-Butyn-2-one
Solvent MethanolTetrahydrofuran (THF) / Triethylamine (TEA)
Temperature Reflux (approx. 65 °C)Room Temperature to 80 °C
Reaction Time 2 hours[1]4 - 12 hours
Catalyst Loading StoichiometricPd: 1-5 mol%, Cu: 1-10 mol%
Reported Yield Not explicitly stated for this specific product, but generally moderate to good for this reaction type.High (typically 85-95% for similar benzofuran syntheses)

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Method A: Base-Catalyzed Condensation

This classical approach involves the condensation of a substituted salicylaldehyde with an α-haloketone in the presence of a base.

Materials:

  • 5-Bromosalicylaldehyde

  • Chloroacetone

  • Potassium Hydroxide (KOH)

  • Methanol (MeOH)

Procedure:

  • A solution of 5-bromosalicylaldehyde and chloroacetone in methanol is prepared in a round-bottom flask equipped with a reflux condenser.

  • Potassium hydroxide is added to the mixture.

  • The reaction mixture is heated to reflux for 2 hours.[1]

  • Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by recrystallization or column chromatography to yield this compound.

Method B: Palladium/Copper-Catalyzed Sonogashira Coupling and Cyclization

This modern catalytic method involves a Sonogashira cross-coupling reaction between a substituted iodophenol and a terminal alkyne, followed by an intramolecular cyclization to form the benzofuran ring.

Materials:

  • 4-Bromo-2-iodophenol

  • 3-Butyn-2-one

  • Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]

  • Copper(I) Iodide (CuI)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add 4-bromo-2-iodophenol, dichlorobis(triphenylphosphine)palladium(II) (3 mol%), and copper(I) iodide (5 mol%).

  • Add anhydrous tetrahydrofuran and triethylamine.

  • To this mixture, add 3-butyn-2-one dropwise via syringe.

  • Stir the reaction mixture at room temperature for 12 hours or heat to 80°C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, the reaction mixture is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford this compound.

Mandatory Visualization

The following diagrams illustrate the conceptual workflows for the compared synthetic methods.

cluster_0 Method A: Base-Catalyzed Condensation cluster_1 Method B: Pd/Cu-Catalyzed Sonogashira Coupling & Cyclization A_start Starting Materials (5-Bromosalicylaldehyde, Chloroacetone) A_react Reaction (KOH, MeOH, Reflux, 2h) A_start->A_react A_workup Workup & Purification A_react->A_workup A_end Product (this compound) A_workup->A_end B_start Starting Materials (4-Bromo-2-iodophenol, 3-Butyn-2-one) B_react Sonogashira Coupling (PdCl₂(PPh₃)₂/CuI, TEA, THF) B_start->B_react B_cyclize Intramolecular Cyclization B_react->B_cyclize B_workup Workup & Purification B_cyclize->B_workup B_end Product (this compound) B_workup->B_end

Caption: A comparative workflow of the two synthetic routes.

cluster_decision Catalyst Selection Logic Cost Cost-Effectiveness MethodA Method A (Base-Catalyzed) Cost->MethodA Lower Reagent Cost Time Reaction Time Time->MethodA Shorter Yield Yield & Purity MethodB Method B (Pd/Cu-Catalyzed) Yield->MethodB Higher & Cleaner Scale Scalability Scale->MethodA Simpler for large scale Scale->MethodB More complex catalyst system

Caption: Decision matrix for selecting a synthetic method.

References

Unveiling the Double-Edged Sword: Assessing the Selectivity of Bromo-Benzofuran Derivatives Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of 1-(5-Bromo-1-benzofuran-2-yl)ethanone and its related bromo-benzofuran derivatives reveals a promising class of compounds with selective cytotoxic activity against various cancer cell lines. This guide synthesizes experimental data from multiple studies to provide a comparative overview of their efficacy, selectivity, and mechanisms of action, offering valuable insights for researchers and drug development professionals in the field of oncology.

The quest for novel anticancer agents with high efficacy and minimal side effects is a central theme in medicinal chemistry. Benzofuran scaffolds, particularly those substituted with bromine, have emerged as a significant area of interest due to their potent and often selective cytotoxic properties. This guide focuses on derivatives of this compound and other related bromo-benzofuran compounds, comparing their performance against a panel of cancer cell lines and, where available, non-cancerous cells.

Comparative Efficacy: A Look at the Numbers

The cytotoxic potential of various bromo-benzofuran derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, varies significantly depending on the specific chemical modifications of the benzofuran core and the genetic makeup of the cancer cells. The following tables summarize the IC50 values for several promising compounds from recent studies.

Compound IDCancer Cell LineCell TypeIC50 (µM)Selectivity HighlightReference
Compound 6 K562Chronic Myelogenous Leukemia3.83 ± 0.6Selectively toxic to K562 over normal HaCaT cells (TI = 3.248).[1]
HaCaTNormal Human Keratinocytes12.44 ± 1.27[1]
Compound 8 HepG2Liver Cancer3.8 ± 0.5Pronounced effect on HepG2 and A549.[2]
A549Lung Cancer3.5 ± 0.6[2]
SW620Colon Cancer10.8 ± 0.9[2]
Compound 7 A549Lung Cancer6.3 ± 2.5Highest cytotoxicity in A549 for this compound.[2]
HepG2Liver Cancer11 ± 3.2[2]
Benzofuran-isatin conjugate 5a SW-620Colorectal Cancer8.7Excellent inhibitory effect.[3]
HT-29Colorectal Cancer9.4[3]
Benzofuran-isatin conjugate 5d SW-620Colorectal Cancer6.5Excellent inhibitory effect and broad activity against NCI-55 cell lines.[3]
HT-29Colorectal Cancer9.8[3]
Benzofuran-chalcone derivative 4g HeLaCervical Cancer5.61Good cytotoxic activity.[4]
HCC1806Mammary Squamous Cancer5.93[4]

Note: The specific structures of the numbered compounds are detailed in the cited research articles. TI refers to the Therapeutic Index.

The data clearly indicates that the introduction of bromine into the benzofuran structure can significantly enhance cytotoxic potential.[2] Furthermore, the position and nature of other substituents on the benzofuran ring play a crucial role in determining both the potency and the selectivity of these compounds. For instance, one study highlighted a derivative that demonstrated selective toxicity against leukemic cell lines (K562, HL-60) while showing no toxicity towards HeLa cancer cells or normal HUVEC endothelial cells.[1]

Delving into the Mechanism: How Do They Work?

The anticancer effects of these bromo-benzofuran derivatives are not just about killing cells; they involve intricate interactions with cellular machinery, often leading to programmed cell death, or apoptosis, in a selective manner. Several key mechanisms of action have been identified:

  • Induction of Apoptosis: A common thread across multiple studies is the ability of these compounds to trigger apoptosis in cancer cells. This is often confirmed through assays that detect the externalization of phosphatidylserine (Annexin V staining) and the activation of caspases, key executioner proteins in the apoptotic cascade.[1][2] Some derivatives have been shown to induce apoptosis through both caspase-dependent and independent pathways.[2]

  • Generation of Reactive Oxygen Species (ROS): Some bromo-benzofuran derivatives have been shown to increase the levels of reactive oxygen species (ROS) within cancer cells in a time-dependent manner.[1] While low levels of ROS are essential for normal cellular functions, excessive ROS can lead to oxidative stress and trigger apoptosis.

  • Cell Cycle Arrest: Certain derivatives can halt the progression of the cell cycle at specific phases, preventing cancer cells from dividing and proliferating. For example, one compound was found to induce a G2/M phase arrest in HepG2 cells, while another caused cell cycle arrest at the S and G2/M phases in A549 cells.[2]

  • Inhibition of Key Signaling Pathways: Some benzofuran-based compounds have been found to inhibit critical signaling pathways involved in cancer cell growth and survival, such as the VEGFR-2 pathway.[4][5]

The following diagram illustrates a generalized workflow for assessing the anticancer activity of these compounds.

G cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies start This compound & Analogs cell_lines Panel of Cancer Cell Lines (e.g., K562, A549, HeLa) & Normal Cell Lines (e.g., HUVEC) start->cell_lines mtt_assay Cytotoxicity Assay (MTT) cell_lines->mtt_assay Treatment apoptosis Apoptosis Assays (Annexin V, Caspase Activity) mtt_assay->apoptosis Identify Potent & Selective Hits ros ROS Generation Assay mtt_assay->ros cell_cycle Cell Cycle Analysis mtt_assay->cell_cycle pathway Signaling Pathway Analysis (e.g., Western Blot for VEGFR-2) mtt_assay->pathway G compound Bromo-Benzofuran Derivative ros Increased ROS Production compound->ros pathway_inhibition Signaling Pathway Inhibition (e.g., VEGFR-2) compound->pathway_inhibition caspase_activation Caspase Activation ros->caspase_activation pathway_inhibition->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

References

Safety Operating Guide

Proper Disposal of 1-(5-Bromo-1-benzofuran-2-yl)ethanone: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 1-(5-Bromo-1-benzofuran-2-yl)ethanone, a brominated organic compound, is crucial for maintaining laboratory safety, environmental protection, and regulatory compliance. This substance must be treated as hazardous waste and handled according to established protocols for halogenated organic compounds.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult the substance's Safety Data Sheet (SDS) for specific handling and safety information. If an SDS is not available, the compound should be handled with the utmost caution in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

Waste Classification and Segregation

This compound is classified as a halogenated organic waste. It is critical to segregate this waste stream from non-halogenated organic waste to prevent the formation of toxic byproducts during the disposal process.[1] Never mix incompatible chemicals in the same waste container.[2][3]

Key Disposal Steps:

  • Container Selection: Use a designated, clean, and chemically compatible waste container for halogenated organic waste.[2][4] The container must be in good condition, free from leaks or cracks, and have a secure lid.[2]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."[2][4] Do not use abbreviations or chemical formulas.[2]

  • Waste Collection:

    • Solid Waste: Collect any solid this compound and any contaminated materials (e.g., filter paper, gloves, weighing boats) in the designated solid hazardous waste container.[1]

    • Solutions: If the compound is in a solution, collect it in a designated container for halogenated organic liquid waste. Aqueous solutions containing this compound should also be treated as hazardous waste and collected separately.[1]

  • Storage: Store the sealed hazardous waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents, bases, amines, and reducing agents.[2][5]

  • Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal contractor.[6][7][8] Adhere to all federal, state, and local regulations for hazardous waste disposal.[4]

Disposal of Contaminated Materials

  • Glassware: Glassware contaminated with this compound should be triple-rinsed with a suitable solvent.[2] The rinsate must be collected and disposed of as hazardous waste.[2] After thorough cleaning, the glassware can be reused or disposed of as regular laboratory glass waste.[2][9]

  • Empty Containers: Original containers of the chemical must be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste.[2] Once decontaminated, deface the label and dispose of the container according to your institution's guidelines, which may include regular trash or recycling.[2][9]

The following table summarizes the key disposal information:

ItemProcedure
Waste Classification Halogenated Organic Hazardous Waste
Primary Container Designated, compatible, and leak-proof container with a secure lid.
Labeling Requirements "Hazardous Waste," full chemical name, and date of accumulation.
Solid Waste Collect in a designated solid halogenated waste container.
Liquid Waste Collect in a designated liquid halogenated waste container.
Contaminated Labware Triple-rinse with a suitable solvent; collect rinsate as hazardous waste.
Final Disposal Through a licensed professional waste disposal service.

Below is a diagram illustrating the decision-making process for the proper disposal of this compound.

G start Start: Chemical for Disposal (this compound) identify Identify Waste Type (Brominated Organic Compound) start->identify classify Classify as Hazardous Waste (Halogenated Organic Waste) identify->classify ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) classify->ppe segregate Segregate from Non-Halogenated Waste ppe->segregate container Select Compatible & Labeled Waste Container segregate->container collect Collect Waste (Solid or Liquid) container->collect store Store Securely in Secondary Containment collect->store dispose Arrange for Professional Disposal (Licensed Contractor) store->dispose end End: Compliant Disposal dispose->end

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 1-(5-Bromo-1-benzofuran-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for 1-(5-Bromo-1-benzofuran-2-yl)ethanone, a compound utilized in advanced scientific research. Prioritizing safety is paramount in the laboratory, and this document outlines the necessary precautions to ensure the well-being of all personnel.

Immediate Safety and Hazard Information

Hazard Classification Summary

Hazard ClassCategoryGHS CodeHazard Statement
Skin Corrosion/Irritation1BH314Causes severe skin burns and eye damage.[1]
Serious Eye Damage/Irritation1H318Causes serious eye damage.[1]
Specific Target Organ Toxicity (Single Exposure)3H335May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial when handling this compound. The following table outlines the recommended PPE for various levels of protection.

Recommended Personal Protective Equipment (PPE)

Protection LevelBodyHandsEyes/FaceRespiratory
Standard Laboratory Use Chemical-resistant lab coat or coveralls.Chemical-resistant gloves (e.g., nitrile, neoprene).Safety glasses with side shields or chemical splash goggles.[1]Use in a certified chemical fume hood.[1]
Activities with High Splash or Dust Potential Chemical-resistant apron over lab coat.Double gloving with compatible materials.Chemical splash goggles and a face shield.A NIOSH/MSHA approved respirator with an appropriate cartridge for organic vapors and particulates if fume hood is not available or insufficient.[1]
Emergency Spill Response Fully encapsulating chemical protective suit.Heavy-duty chemical-resistant gloves.Full-face respirator with appropriate cartridges.Self-contained breathing apparatus (SCBA) for large or unventilated spills.

Operational and Handling Plan

A systematic approach to handling this compound will minimize exposure risks. The following workflow diagram and procedural steps provide a clear guide for safe operations.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_sds Review Safety Data Sheet (or equivalent) prep_ppe->prep_sds prep_setup Prepare Work Area in Chemical Fume Hood prep_sds->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh Proceed when ready handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction cleanup_decon Decontaminate Glassware and Surfaces handle_reaction->cleanup_decon Upon completion cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste via Approved Channels cleanup_waste->cleanup_dispose cleanup_ppe Doff PPE Correctly cleanup_dispose->cleanup_ppe

Caption: Workflow for the safe handling of this compound.

Experimental Protocols:

1. Preparation:

  • PPE: Before entering the laboratory, don the appropriate PPE as outlined in the table above.
  • Safety Information: Thoroughly review this safety guide and any available chemical safety information.
  • Work Area: Ensure a certified chemical fume hood is operational. Prepare all necessary equipment and reagents within the fume hood to minimize movement of the hazardous material.

2. Handling:

  • Weighing: Carefully weigh the solid compound in a tared container within the fume hood. Avoid generating dust.
  • Transfer: Use a spatula to transfer the compound to the reaction vessel. Ensure all transfers are conducted over a spill tray.
  • Reaction: Conduct the experiment within the fume hood, keeping the sash at the lowest practical height.

3. Cleanup and Disposal:

  • Decontamination: Decontaminate all glassware and surfaces that have come into contact with the compound. Use an appropriate solvent (e.g., acetone, ethanol) followed by soap and water.
  • Waste Segregation: Segregate waste into clearly labeled containers for halogenated organic solids and liquids.
  • Disposal: Dispose of all waste through your institution's approved hazardous waste disposal program. Do not pour down the drain.[1]
  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves first, followed by goggles, and then the lab coat. Wash hands thoroughly after removing all PPE.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency Response Plan

IncidentImmediate Action
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.[1]
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Small Spill Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
Large Spill Evacuate the area and contact your institution's emergency response team.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.